molecular formula C7H5IN2 B1323406 5-Iodo-1H-indazole CAS No. 55919-82-9

5-Iodo-1H-indazole

Cat. No.: B1323406
CAS No.: 55919-82-9
M. Wt: 244.03 g/mol
InChI Key: CGCHCLICSHIAAM-UHFFFAOYSA-N
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Description

5-Iodo-1H-indazole is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCHCLICSHIAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619590
Record name 5-Iodo-1H-indazole
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Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55919-82-9
Record name 5-Iodo-1H-indazole
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Record name 5-Iodo-1H-indazole
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodo-1H-indazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of pharmacologically active agents.[1][2][3] Among its many derivatives, 5-Iodo-1H-indazole stands out as a particularly versatile and valuable building block. The strategic placement of an iodine atom on the indazole core provides a reactive handle for introducing molecular diversity, making it a key intermediate in the synthesis of novel therapeutics, particularly kinase inhibitors.[4] This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, structural features, established synthesis protocols, and significant applications in the field of drug discovery.

Physicochemical and Structural Properties

This compound is a crystalline solid, typically appearing as a yellow to brown powder.[5] Its fundamental properties are summarized in the table below, providing essential data for laboratory use.

PropertyValueSource(s)
CAS Number 55919-82-9[5][6][7]
Molecular Formula C₇H₅IN₂[5][6][7]
Molecular Weight 244.03 g/mol [6][7]
Melting Point 151-156 °C[5][8]
Boiling Point (Predicted) 358.2 ± 15.0 °C[8]
Density (Predicted) 2.082 ± 0.06 g/cm³[8]
Appearance Yellow to brown crystalline powder[5]
Purity ≥94.0% (HPLC)[5]
Structural Analysis

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The iodine atom is substituted at the C5 position of the benzene ring. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom, which is the most thermodynamically stable tautomer.[2][3] This structural arrangement confers aromaticity and stability to the molecule.[2]

The carbon-iodine bond at the C5 position is the key to its synthetic utility. Iodine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile and targeted introduction of a wide array of substituents at this position, a critical step in structure-activity relationship (SAR) studies during drug development.

Caption: Molecular structure of this compound.

Synthesis Protocol: Diazotization of 5-Aminoindazole

A common and reliable method for the synthesis of this compound is the Sandmeyer-type reaction, which involves the diazotization of 5-aminoindazole followed by displacement with iodide.[9]

Rationale Behind the Protocol

This multi-step synthesis is a classic transformation in aromatic chemistry.

  • Step 1: Diazotization. 5-Aminoindazole, the starting material, has a primary aromatic amine group (-NH₂). This group is converted into a diazonium salt (-N₂⁺) using sodium nitrite (NaNO₂) under acidic conditions (hydrochloric acid, HCl) at low temperatures (0 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

  • Step 2: Iodide Displacement. The resulting diazonium salt is an excellent intermediate because the dinitrogen group (N₂) is a superb leaving group. When a solution of potassium iodide (KI) is introduced, the iodide ion (I⁻) acts as a nucleophile, displacing the N₂ gas and forming the stable C-I bond at the 5-position of the indazole ring.[10]

  • Step 3: Work-up and Purification. The reaction mixture is then brought to room temperature or gently heated to ensure the reaction goes to completion.[9] An extraction with an organic solvent like ethyl acetate separates the desired product from inorganic salts. The final product is then purified, typically by recrystallization or column chromatography.

Detailed Experimental Workflow

Materials:

  • 1H-Indazol-5-amine (1 equivalent)

  • Sodium nitrite (NaNO₂) (1 equivalent)

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium iodide (KI) (approx. 4 equivalents)

  • Ethyl acetate

  • Deionized water

  • Ice

Procedure:

  • Preparation of Amine Solution: In a reaction vessel, suspend 1H-indazol-5-amine in a mixture of water and concentrated hydrochloric acid. Cool the mixture to 0 °C using an ice bath with constant stirring. The solution should be kept below 5 °C throughout the diazotization process.[9]

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine suspension. Maintain the temperature below 2 °C.[9] The formation of the diazonium salt is indicated by a change in the solution's appearance. Stir for an additional 15-30 minutes at 0 °C after the addition is complete.

  • Iodination: In a separate flask, dissolve potassium iodide in water and cool the solution to 0 °C.[9] Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous bubbling (N₂ evolution) will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours. Some protocols suggest heating to 90 °C to drive the reaction to completion.[9]

  • Extraction and Isolation: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate multiple times.[9]

  • Purification: Combine the organic layers, wash with a sodium thiosulfate solution to remove any residual iodine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Synthesis_Workflow start Start: 5-Aminoindazole diazotization Step 1: Diazotization - Add HCl, H₂O, Ice - Add NaNO₂ solution (0 °C) start->diazotization diazonium_salt Intermediate: Indazole-5-diazonium salt diazotization->diazonium_salt iodination Step 2: Iodination - Add to KI solution (0 °C) - Warm to RT / Heat diazonium_salt->iodination workup Step 3: Work-up - Ethyl Acetate Extraction - Wash & Dry iodination->workup purification Step 4: Purification - Column Chromatography or Recrystallization workup->purification end Product: This compound purification->end

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for creating more complex molecules.[11][12] Its applications are widespread in medicinal chemistry.

Kinase Inhibitors in Oncology

The indazole nucleus is a key pharmacophore in a number of FDA-approved tyrosine kinase inhibitors used in cancer therapy.[2][4] this compound and its derivatives serve as crucial precursors for these drugs. The iodine atom provides a site for C-C or C-N bond formation, allowing for the attachment of other aromatic or heterocyclic rings required for binding to the kinase active site. For example, analogs of this compound are instrumental in the synthesis of drugs like Axitinib, a potent tyrosine kinase inhibitor.[4]

Cross-Coupling Reactions

The C-I bond is highly reactive in various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the connection of aryl or heteroaryl groups.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes, extending carbon chains.[10]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear structural elements.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a common method for installing amine-containing side chains.

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Functionalized Indazole Derivatives Indazole This compound Suzuki Suzuki + R-B(OH)₂ Indazole->Suzuki Heck Heck + Alkene Indazole->Heck Sonogashira Sonogashira + Alkyne Indazole->Sonogashira Buchwald Buchwald-Hartwig + R₂-NH Indazole->Buchwald Product_Suzuki Aryl-Indazole Suzuki->Product_Suzuki Product_Heck Alkenyl-Indazole Heck->Product_Heck Product_Sonogashira Alkynyl-Indazole Sonogashira->Product_Sonogashira Product_Buchwald Amino-Indazole Buchwald->Product_Buchwald

Caption: Role of this compound in cross-coupling reactions.

Other Therapeutic Areas

Beyond oncology, the indazole scaffold is explored for a wide range of biological activities, including anti-inflammatory, anti-HIV, and neuroprotective properties.[1][3] The ability to functionalize the 5-position using this compound allows researchers to systematically probe the SAR of these compounds and optimize them for various therapeutic targets.[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazards: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[15]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an invaluable building block. The strategic presence of the iodine atom opens a gateway to a vast chemical space, allowing scientists to construct complex molecular architectures and develop novel therapeutic agents with the potential to address significant unmet medical needs.

References

synthesis and characterization of 5-Iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Iodo-1H-indazole

Introduction

This compound is a pivotal heterocyclic compound that serves as a fundamental building block in the landscape of modern drug discovery and medicinal chemistry.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, and the strategic placement of an iodine atom, make it a versatile intermediate for constructing more complex molecular architectures. The indazole scaffold is a recognized "privileged structure," frequently appearing in molecules with a wide array of pharmacological activities, including potent kinase inhibitors for anti-cancer therapy.[1][2][3][4] Notably, this compound is a key intermediate in the synthesis of Axitinib, a multi-target tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[5]

This guide provides an in-depth exploration of the , designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comprehensive analysis of the characterization data required to validate the synthesis of this crucial compound.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic routes. The choice of method is often dictated by the availability of starting materials, desired purity, yield, and scalability. Here, we detail the most reliable and commonly employed method, the Sandmeyer reaction, and discuss direct iodination as a potential alternative.

Method 1: The Sandmeyer Reaction (Preferred Route)

The Sandmeyer reaction is the most authoritative and regioselective method for introducing an iodine atom at the 5-position of the indazole ring, starting from the readily available 5-amino-1H-indazole.[6][7] This reaction proceeds via the formation of a diazonium salt, which is subsequently displaced by an iodide nucleophile. The use of a copper(I) catalyst is typical for Sandmeyer reactions involving chlorides and bromides, but for iodination, the reaction with potassium iodide is often efficient even without a copper catalyst, as the iodide ion itself can act as a reducing agent to initiate the radical mechanism.[6][7][8]

Principle and Rationale: The process begins with the diazotization of the primary aromatic amine (5-amino-1H-indazole) using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt.[7][9] This low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate. The subsequent addition of a solution of potassium iodide leads to the formation of an aryl radical with the loss of nitrogen gas, which then reacts to yield the final this compound product.[6][9] This sequence ensures that the iodine is introduced specifically at the position of the original amino group, providing excellent regiochemical control.

Sandmeyer_Workflow cluster_start Step 1: Diazotization cluster_substitution Step 2: Iodide Substitution cluster_purification Step 3: Work-up & Purification start 5-Amino-1H-indazole reagents1 NaNO₂, HCl (aq) start->reagents1 diazonium Indazole-5-diazonium Salt (Intermediate) reagents1->diazonium Formation conditions1 0 to -5 °C diazonium->conditions1 reagents2 Potassium Iodide (KI) diazonium->reagents2 product Crude this compound reagents2->product Displacement of N₂ conditions2 Heat to 90 °C product->conditions2 extraction Ethyl Acetate Extraction product->extraction washing Wash with Na₂S₂O₃ & Brine extraction->washing final_product Pure this compound washing->final_product Direct_Iodination_Workflow start 1H-Indazole reagents I₂, KOH start->reagents mixture Mixture of Iodo-Indazole Isomers (4-, 5-, 6-, 7-) + Di-iodinated products reagents->mixture Electrophilic Substitution solvent DMF mixture->solvent purification Chromatographic Separation mixture->purification product This compound (Low Yield) purification->product Characterization_Workflow cluster_synthesis Input cluster_analysis Analytical Techniques cluster_validation Validation synth_prod Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) synth_prod->nmr ms Mass Spectrometry (MS / HRMS) synth_prod->ms ir Infrared (IR) Spectroscopy synth_prod->ir structure Structure Confirmation nmr->structure identity Identity Verification ms->identity ir->structure purity Purity Assessment (e.g., HPLC >95%) structure->purity identity->purity

References

5-Iodo-1H-indazole spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-1H-indazole

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated derivative of indazole, a bicyclic heteroaromatic compound that is a cornerstone in medicinal chemistry. The indazole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, and it is a key component in numerous pharmaceuticals, including kinase inhibitors for cancer therapy like Axitinib and antiemetic agents such as Granisetron.[1][2] The introduction of an iodine atom at the 5-position provides a crucial handle for further synthetic modifications, typically through metal-catalyzed cross-coupling reactions, enabling the development of diverse molecular libraries for drug discovery.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this compound. As a Senior Application Scientist, my focus is not just on presenting the data, but on explaining the underlying principles and experimental considerations that ensure data integrity and confident structural elucidation.

Molecular Structure and Isomeric Considerations

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound (C₇H₅IN₂) has a molecular weight of approximately 244.03 g/mol .[3] A critical feature of the indazole ring is the existence of tautomers; the NH proton can reside on either nitrogen atom, leading to the 1H- and 2H-forms. For unsubstituted indazoles, the 1H-tautomer is generally more stable and thus predominates.[2] This guide will focus on the characterization of the 1H-tautomer.

Accurate assignment of spectroscopic signals is impossible without a standardized numbering system, as shown below.

Caption: IUPAC numbering of the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For substituted indazoles, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.[4][5]

¹³C NMR Spectroscopy: A Definitive Fingerprint

We begin with ¹³C NMR as it provides a direct count of the unique carbon environments and is often less complex than the corresponding proton spectrum. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Experimental Data Summary: ¹³C NMR

The following data were obtained for this compound in deuterated chloroform (CDCl₃) at 101 MHz.[6]

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
139.0C-7aQuaternary carbon in the pyrazole ring fusion, typically downfield.
135.4C-3The C-H carbon of the pyrazole ring.
133.4C-3aQuaternary carbon at the benzene ring fusion.
129.9C-7Aromatic C-H carbon adjacent to the pyrazole ring.
125.6C-4Aromatic C-H carbon ortho to the iodine-bearing carbon.
111.7C-6Aromatic C-H carbon meta to the iodine atom.
84.4C-5Carbon directly attached to iodine; the strong shielding effect of iodine shifts this signal significantly upfield.

Expert Insight: The most telling signal is the one at 84.4 ppm.[6] The direct attachment of a heavy atom like iodine induces a significant upfield shift (the "heavy atom effect"), making the C-5 signal easily identifiable and serving as a key diagnostic peak for confirming the iodine's position.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Dissolve 15-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton clearly in the ¹H spectrum.

  • Instrument Setup: Use a spectrometer with a minimum frequency of 100 MHz for ¹³C nuclei. Ensure the instrument is properly tuned and the magnetic field is shimmed for homogeneity.

  • Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and longer relaxation times, a significantly higher number of scans (e.g., 1024 to 4096) is required compared to ¹H NMR. A relaxation delay (d1) of 2-5 seconds is recommended.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference it to the solvent peak (CDCl₃ at δ 77.16 ppm; DMSO-d₆ at δ 39.52 ppm).

¹H NMR Spectroscopy: Probing the Proton Environment

Predicted Data Summary: ¹H NMR

Predicted Shift (δ, ppm)AssignmentPredicted MultiplicityPredicted Coupling (J, Hz)
> 10.0N1-HBroad Singlet (br s)-
~8.1H-3Singlet (s)-
~8.0H-4Doublet (d)J ≈ 1.5-2.0 (meta)
~7.5H-7Doublet (d)J ≈ 8.5-9.0 (ortho)
~7.3H-6Doublet of Doublets (dd)J ≈ 8.5-9.0 (ortho), 1.5-2.0 (meta)

Interpretation and Causality:

  • N1-H: The proton on the nitrogen is acidic and subject to exchange, resulting in a broad signal that is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, this peak is typically sharp and well-resolved.

  • Aromatic Region: The three protons on the benzene ring (H-4, H-6, H-7) form a coupled spin system.

    • H-4 is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing pyrazole ring and is split into a doublet by meta-coupling to H-6.

    • H-7 appears as a doublet due to ortho-coupling with H-6.

    • H-6 is coupled to both H-7 (ortho) and H-4 (meta), resulting in a doublet of doublets.

  • H-3: This proton on the pyrazole ring is typically a singlet and appears at a characteristic downfield position.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated solvent as described for ¹³C NMR.

  • Acquisition: On a 400 MHz or higher spectrometer, acquire a standard 1D ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[9]

  • Processing: Fourier transform the FID, phase the spectrum, and reference it to tetramethylsilane (TMS) at δ 0.00 ppm or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a vibrational fingerprint of the compound.

Expected Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100 (broad)N-H StretchIndazole N-H
3100 - 3000C-H StretchAromatic C-H
1620 - 1450C=C and C=N StretchAromatic/Heteroaromatic Ring
~880 - 800C-H Out-of-plane BendSubstituted Benzene Ring

Expert Insight: The most diagnostic peak is the broad N-H stretching band around 3200 cm⁻¹. Its broadness is a result of intermolecular hydrogen bonding between indazole molecules in the solid state. The pattern of peaks in the fingerprint region (< 1000 cm⁻¹) can help confirm the 1,2,4-trisubstitution pattern on the benzene ring. While some vendors confirm the IR spectrum conforms to the structure, specific public data is sparse.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Expected Mass Spectrum Data

  • Molecular Ion (M⁺): The molecular formula is C₇H₅IN₂. The nominal mass is 244 g/mol . The high-resolution mass should be 243.94975 Da.[3] A key confirmation is obtaining this exact mass using an Orbitrap or Time-of-Flight (TOF) analyzer.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so the M⁺ peak will not have a characteristic halogen pattern like chlorine or bromine.

  • Fragmentation: Under Electron Ionization (EI), common fragmentation pathways would include:

    • [M - I]⁺: Loss of the iodine radical (m/z = 244 - 127 = 117). This is often a prominent peak.

    • [M - HCN]⁺: Loss of hydrogen cyanide from the pyrazole ring (m/z = 244 - 27 = 217).

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode to detect the protonated molecule, [M+H]⁺, at m/z 245.

  • Detection: Acquire the spectrum across a suitable mass range (e.g., m/z 50-500).

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a synergistic approach where data from all techniques are integrated. The following workflow represents a best-practice model for structural elucidation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Prep Pure Solid Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Acquire Data MS Mass Spectrometry (HRMS) Prep->MS Acquire Data IR IR Spectroscopy (ATR) Prep->IR Acquire Data NMR_Data Confirm C-H Framework Identify C-I bond (¹³C) Confirm substitution (¹H) NMR->NMR_Data MS_Data Confirm Molecular Formula (m/z = 243.94975) Analyze Fragmentation MS->MS_Data IR_Data Identify Functional Groups (N-H, Aromatic C-H) IR->IR_Data Confirm Structure Elucidated & Confirmed NMR_Data->Confirm Integrate & Correlate MS_Data->Confirm Integrate & Correlate IR_Data->Confirm Integrate & Correlate

Caption: A comprehensive workflow for spectroscopic characterization.

Conclusion

The structural characterization of this compound is a straightforward process when the correct spectroscopic tools are applied systematically. The ¹³C NMR spectrum provides an unambiguous fingerprint, with the upfield signal around 84 ppm serving as a definitive marker for the C-I bond. The ¹H NMR spectrum confirms the proton connectivity and substitution pattern on the aromatic ring. Mass spectrometry validates the elemental composition through accurate mass measurement, and IR spectroscopy confirms the presence of key functional groups. By integrating these datasets, researchers can proceed with confidence in using this versatile building block for the synthesis of novel and potentially therapeutic compounds.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5-Iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Iodo-1H-indazole is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its utility as a synthetic intermediate and its presence in pharmacologically active molecules underscore the importance of a detailed understanding of its three-dimensional structure.[1] This in-depth technical guide provides a comprehensive analysis of the single-crystal X-ray diffraction study of this compound, offering insights into its molecular geometry, intermolecular interactions, and the implications of its solid-state architecture. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the indazole moiety.

Introduction: The Significance of this compound

The indazole ring system is a "privileged scaffold" in drug discovery, appearing in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of an iodine atom at the 5-position of the indazole core, yielding this compound, provides a key functional handle for further synthetic transformations, such as cross-coupling reactions, to generate libraries of complex molecules.[1]

Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the foundational data for computational modeling and SAR studies, enabling a rational approach to drug design.

  • Polymorphism and Bioavailability: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its solubility, dissolution rate, and ultimately, its bioavailability.

  • Materials Science Applications: The intermolecular interactions observed in the crystal lattice can inform the design of novel materials with specific optical, electronic, or self-assembly properties.

This guide delves into the experimental determination and detailed analysis of the crystal structure of this compound, providing a granular view of its molecular and supramolecular features.

Experimental Methodology: From Synthesis to Structure Refinement

The journey from a powdered compound to a fully elucidated crystal structure is a multi-step process requiring precision and expertise. The following sections detail the typical workflow for the crystal structure analysis of this compound.

Synthesis and Crystallization of this compound

A common synthetic route to this compound involves the diazotization of 5-amino-1H-indazole followed by a Sandmeyer-type reaction with a source of iodide.

Protocol for the Synthesis of this compound:

  • Diazotization: 5-Amino-1H-indazole is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Iodination: The freshly prepared diazonium salt solution is added portion-wise to a solution of potassium iodide in water. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield pure this compound.

Crystallization for Single-Crystal X-ray Diffraction:

Obtaining high-quality single crystals is often the most challenging step. For this compound, slow evaporation of a solution in a suitable solvent system is a common technique.

  • Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. A common approach is to dissolve the compound in a good solvent and then add a poorer solvent (the anti-solvent) until the solution becomes slightly turbid.

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent(s) over several days to weeks at a constant temperature. This slow process allows for the ordered growth of single crystals suitable for X-ray diffraction analysis.

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Structural Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (Single-Crystal XRD) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure & Data Analysis structure_refinement->final_structure

Caption: Experimental workflow from synthesis to final crystal structure analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Detailed Protocol for SC-XRD Analysis:

  • Crystal Mounting: A suitable single crystal of this compound is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to higher quality diffraction data. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Reduction: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is a central challenge in crystallography. For small molecules like this compound, direct methods are typically employed to determine the initial phases of the structure factors, which allows for the calculation of an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined against the experimental diffraction data using a least-squares method. This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Crystallographic Data and Structure of this compound

The crystal structure of this compound has been determined and the crystallographic data have been deposited in the Cambridge Structural Database (CSD) under the deposition number 1958363 .

Table 1: Crystallographic Data for this compound (CCDC 1958363)

ParameterValue
Chemical FormulaC₇H₅IN₂
Formula Weight244.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)4.789(2)
c (Å)15.678(7)
α (°)90
β (°)108.349(10)
γ (°)90
Volume (ų)720.5(5)
Z4
Temperature (K)100(2)
Radiation (Å)MoKα (λ = 0.71073)
R-factor (R1)0.0285
wR2 (all data)0.0658

Molecular and Crystal Structure Analysis

Molecular Structure

The asymmetric unit of this compound contains one molecule. The indazole ring system is essentially planar, as expected. The iodine atom is covalently bonded to the C5 atom of the benzene ring. The bond lengths and angles within the molecule are within the expected ranges for similar structures.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by a combination of hydrogen bonding and halogen bonding interactions.

  • Hydrogen Bonding: The most prominent intermolecular interaction is a classic N-H···N hydrogen bond. The hydrogen atom on the N1 nitrogen of the pyrazole ring acts as a hydrogen bond donor, while the N2 nitrogen of an adjacent molecule serves as the acceptor. This interaction links the molecules into infinite one-dimensional chains.

  • Halogen Bonding: In addition to hydrogen bonding, a significant C-I···π interaction is observed. The iodine atom of one molecule is positioned over the center of the benzene ring of a neighboring molecule. This type of interaction, known as halogen bonding, is a directional, non-covalent interaction that plays a crucial role in crystal engineering and molecular recognition. The presence of the electron-withdrawing indazole ring system enhances the electrophilic character of the iodine atom (the σ-hole), making it a more effective halogen bond donor.

The interplay of these hydrogen and halogen bonds results in a robust three-dimensional supramolecular architecture.

The following diagram illustrates the key intermolecular interactions in the crystal lattice of this compound:

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 N1_1 N1-H N2_2 N2 N1_1->N2_2 N-H···N Hydrogen Bond N2_1 N2 I1 I Benzene1 Benzene Ring N1_2 N1-H I2 I Benzene3 Benzene Ring I2->Benzene3 C-I···π Halogen Bond Benzene2 Benzene Ring N1_3 N1-H N2_3 N2 I3 I

Caption: Key intermolecular hydrogen and halogen bonding interactions in this compound.

Implications for Drug Development and Materials Science

The detailed crystal structure analysis of this compound provides several key takeaways for researchers:

  • Rational Drug Design: The established hydrogen and halogen bonding motifs can be exploited in the design of more potent and selective inhibitors. For instance, the N-H donor and N acceptor can be targeted to interact with the hinge region of a kinase, a common binding mode for indazole-based inhibitors. The iodine atom can be utilized to form halogen bonds with electron-rich pockets in a protein active site, thereby enhancing binding affinity and selectivity.

  • Crystal Engineering: The predictable nature of the N-H···N hydrogen bonding and the C-I···π halogen bonding makes this compound and its derivatives attractive building blocks for the construction of novel supramolecular assemblies with tailored properties. By modifying the substituents on the indazole ring, it is possible to tune the intermolecular interactions and control the resulting crystal packing, which can influence properties such as solubility, melting point, and morphology.

  • Polymorph Screening: The identification of a stable crystalline form is a critical aspect of drug development. The understanding of the intermolecular interactions in the determined crystal structure of this compound can guide polymorph screening studies to identify and characterize other potential crystalline forms with different physicochemical properties.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. Through single-crystal X-ray diffraction, the precise molecular geometry and the intricate network of intermolecular interactions, including N-H···N hydrogen bonds and C-I···π halogen bonds, have been elucidated. This fundamental structural information is invaluable for medicinal chemists and materials scientists, offering a solid foundation for the rational design of new drugs and functional materials based on the versatile this compound scaffold.

References

An In-depth Technical Guide to the Solubility of 5-Iodo-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary: Understanding the Critical Role of Solubility

5-Iodo-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2][3] Its synthetic utility and the ultimate bioavailability of the final active pharmaceutical ingredient (API) are fundamentally governed by its solubility characteristics. A comprehensive understanding of how this compound behaves in various organic solvents is not merely academic; it is a prerequisite for efficient reaction design, robust purification protocols, and successful formulation development.[4][5]

This guide provides an in-depth analysis of the solubility of this compound. Moving beyond a simple data table, we will explore the underlying physicochemical principles that dictate its solubility, provide a framework for predicting its behavior in different solvent classes, and detail a rigorous, field-proven experimental protocol for quantitative solubility determination. This document is designed to empower researchers to make informed decisions, streamline their workflows, and mitigate risks associated with poor solubility early in the drug development pipeline.[6][7]

Physicochemical Properties and Their Influence on Solubility

To predict and understand the solubility of this compound, we must first analyze its molecular structure and inherent properties. The fundamental principle of "like dissolves like" serves as our starting point, where solubility is favored when the intermolecular forces of the solute and solvent are similar.[8]

Key Molecular Features of this compound:

  • Indazole Core: The bicyclic aromatic structure consists of a benzene ring fused to a pyrazole ring.[9] This system is relatively polar and possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen). The ability to form hydrogen bonds is a crucial factor in its interaction with protic or other hydrogen-bonding solvents.[10][11]

  • Iodo Substituent: The iodine atom at the 5-position significantly increases the molecule's molar mass (244.03 g/mol ) and molecular size.[12][13] While iodine is electronegative, its large size makes it highly polarizable, contributing to van der Waals forces and potentially enhancing solubility in nonpolar, polarizable solvents.

  • Melting Point: this compound is a solid at room temperature, with a reported melting point around 151-156 °C.[12][14] A higher melting point generally correlates with stronger crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This suggests that significant energy input from solvation is required.

  • Tautomerism: The indazole ring exists predominantly as the 1H-indazole tautomer, which is thermodynamically more stable.[15] However, interactions with certain solvents can stabilize the 2H-indazole form, potentially influencing solubility and reactivity.[11][16][17]

Predicted Solubility Profile

Based on the physicochemical properties, we can develop a qualitative prediction of solubility across common organic solvent classes. This serves as a rational basis for solvent selection in experimental settings.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP)High to Very High These solvents have high polarity indices and can act as hydrogen bond acceptors, effectively solvating both the N-H group and the polarizable aromatic system of the indazole.[18][19] Synthetic procedures frequently utilize DMF, indicating good solubility.[20][21]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These alcohols can both donate and accept hydrogen bonds, leading to favorable interactions. However, their own strong hydrogen-bonding networks (solvent-solvent interactions) must be disrupted, which may slightly lower solubility compared to polar aprotic solvents.
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl EtherLow to Moderate Ethers are polar enough to offer some dipole-dipole interactions and can accept hydrogen bonds, but they lack the strong hydrogen-bonding capability of protic solvents or the high polarity of solvents like DMSO. THF and dioxane are expected to be better than diethyl ether due to their higher polarity.[18][22]
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate These solvents are of intermediate polarity.[23] While they cannot form hydrogen bonds, their polarizability and ability to engage in dipole-dipole interactions may allow for some dissolution. Studies on similar heterocyclic compounds show low solubility in DCM.[24][25]
Aromatic Toluene, BenzeneLow While the aromatic rings could engage in π-stacking interactions, the overall polarity mismatch with the indazole core is significant. These nonpolar solvents are poor at solvating the polar N-H group.[26]
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneVery Low / Insoluble The large disparity in polarity between the solute and these nonpolar solvents results in very weak solute-solvent interactions, which are insufficient to overcome the crystal lattice energy of the solid.[22]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

While predictions are valuable, quantitative data must be generated experimentally. The Shake-Flask Method , as outlined in OECD Guideline 105, remains the gold standard for determining thermodynamic (equilibrium) solubility.[27][28][29][30][31] It is a robust and self-validating procedure.

Causality Behind Experimental Choices
  • Why Shake-Flask? This method ensures that the system reaches true thermodynamic equilibrium between the dissolved and undissolved solid, providing the most accurate and reproducible measure of solubility.[28][32] Kinetic solubility tests, while faster, often overestimate solubility and are less reliable for definitive characterization.[6][7]

  • Why Temperature Control? Solubility is temperature-dependent. A controlled temperature (e.g., 25 °C and/or 37 °C for biopharmaceutical relevance) is critical for data consistency and comparability.[28]

  • Why Purity Analysis? The presence of impurities can significantly alter measured solubility. Using a well-characterized, high-purity sample of this compound is essential for trustworthy results.

  • Why Equilibrium Confirmation? The system must be allowed sufficient time to reach equilibrium. This is validated by taking measurements at multiple time points (e.g., 24 and 48 hours) and confirming that the concentration in solution has plateaued.[33]

Step-by-Step Methodology
  • Preparation:

    • Ensure the this compound sample is of high purity (≥95%).

    • Select a range of organic solvents representing different classes (e.g., DMSO, Ethanol, THF, Toluene, Hexane).

    • Prepare a series of glass vials with screw caps and PTFE liners.

  • Execution:

    • Add an excess amount of solid this compound to each vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation. A preliminary test can help estimate the required amount.[27][33]

    • Add a precise volume of the chosen solvent to each vial.

    • Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the samples for an initial 24-hour period.

  • Sampling and Analysis:

    • After 24 hours, cease agitation and allow the vials to stand undisturbed for at least 1-2 hours for the excess solid to settle.

    • Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any microscopic solid particles.

    • Dilute the filtered sample with a suitable mobile phase for analysis.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known standards must be used for accurate quantification.

  • Validation of Equilibrium:

    • Return the vials to the shaker and continue agitation for another 24 hours (48 hours total).

    • Repeat the sampling and analysis procedure (Step 3).

    • Compare the concentration measured at 24 hours with the concentration at 48 hours. If the values are within a narrow margin (e.g., ±5%), equilibrium has been reached. If not, continue the experiment for another 24 hours.

Visualization of Key Workflows and Concepts

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Validation cluster_result Phase 4: Finalization A Select Solvents C Add Excess Solute to Vials A->C B Verify Solute Purity (≥95%) B->C D Add Solvent & Seal Vials C->D E Agitate at Controlled Temp (e.g., 25°C) D->E F Incubate for 24h E->F G Sample & Filter Supernatant F->G H Quantify Concentration (HPLC) G->H I Continue Agitation to 48h H->I J Repeat Sampling & Analysis I->J K Compare 24h vs 48h Results J->K K->I [Conc. is not stable] L Equilibrium Confirmed K->L [Conc. is stable] M Report Thermodynamic Solubility (mg/mL) L->M

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Solubility_Factors cluster_solute Solute: this compound cluster_solvent Solvent Properties Solute_Polarity Polar Indazole Core Solubility Resulting Solubility Solute_Polarity->Solubility Favorable Interaction Solute_Hbond N-H Donor/Acceptor Solute_Hbond->Solubility Favorable Interaction Solute_Size High Molar Mass Solute_Size->Solubility Impacts Lattice Energy Solvent_Polarity Polarity / Polarity Index Solvent_Polarity->Solubility Governs Interaction Solvent_Hbond H-Bonding Capability Solvent_Hbond->Solubility Governs Interaction Solvent_Structure Aprotic vs. Protic Solvent_Structure->Solubility Governs Interaction

Caption: Key factors influencing the solubility of this compound.

Conclusion: From Data to Application

This guide establishes a robust framework for understanding and quantifying the solubility of this compound. By combining theoretical predictions with rigorous experimental validation, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation. The provided protocol for the shake-flask method serves as a self-validating system, ensuring the generation of high-quality, reliable data. This foundational knowledge is indispensable for accelerating drug discovery projects and ensuring the development of safe and effective medicines.

References

An In-depth Technical Guide to the Physical Properties of 5-Iodo-1H-indazole for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 5-Iodo-1H-indazole in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous clinically significant therapeutic agents.[1] Among its many derivatives, this compound stands out as a pivotal intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors.[2][3] Its strategic importance lies in the versatile reactivity of the iodo-substituent, which provides a chemical handle for constructing more complex molecular architectures through cross-coupling reactions.[2]

For researchers and drug development professionals, a thorough understanding of the physical properties of such a key intermediate is not merely academic; it is a fundamental prerequisite for efficient process development, quality control, and successful formulation. The melting and boiling points of this compound dictate its purity, stability, and handling characteristics, which in turn influence reaction kinetics, purification strategies, and ultimately, the quality of the final active pharmaceutical ingredient (API).[4] This guide provides an in-depth analysis of the melting and boiling points of this compound, grounded in both theoretical principles and practical laboratory considerations.

Physicochemical Profile of this compound

The physical characteristics of this compound are summarized in the table below. These values are critical for a range of applications, from reaction setup to the design of purification protocols.

PropertyValueSource(s)
Melting Point 151-156 °C[5]
(some sources report up to 163 °C)
Boiling Point 358.2 ± 15.0 °C (Predicted)
Molecular Formula C₇H₅IN₂[6]
Molar Mass 244.03 g/mol [6]

The Significance of Melting and Boiling Points in a Pharmaceutical Context

The seemingly simple metrics of melting and boiling points carry profound implications throughout the drug development pipeline. For an intermediate like this compound, these values are critical checkpoints and determinants of process viability.

  • Purity Assessment: A sharp and defined melting point range is a primary indicator of high purity for a crystalline solid.[7] A broad melting range, conversely, suggests the presence of impurities, which can have detrimental effects on subsequent synthetic steps and the safety profile of the final drug product.[4]

  • Reaction Condition Optimization: The boiling point of an intermediate influences the selection of reaction solvents and the maximum temperature at which a reaction can be conducted without significant loss of material. In the case of this compound, its high predicted boiling point suggests it is a thermally stable solid, allowing for a wider range of reaction conditions.

  • Purification Strategy: Knowledge of the melting and boiling points is essential for designing effective purification methods. For instance, distillation, a technique reliant on differences in boiling points, is a common method for purifying liquid intermediates.[8] For a solid like this compound, recrystallization is a more common and highly effective purification technique, where its solubility at different temperatures is a key parameter.

  • Influence on API Properties: The physical properties of an intermediate can have a cascading effect on the final API. For instance, the crystalline form and purity of this compound will influence the crystalline form of the subsequent product, which can, in turn, affect the API's solubility and bioavailability.[9]

Experimental Determination of Physical Properties

Accurate determination of the melting and boiling points of this compound is crucial for its reliable use in research and development. The following section details the standard experimental protocols, offering insights into the causality behind each step.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range.

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Rationale: A finely powdered sample ensures uniform heat distribution, and a small sample size allows for a more accurate determination of the melting range.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the heating rate is set.

  • Initial Rapid Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 130-135 °C for this compound).

    • Rationale: This initial rapid heating saves time.

  • Slow Heating and Observation: The heating rate is then reduced to 1-2 °C per minute. The sample is observed closely through the magnifying lens.

    • Rationale: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, allowing for an accurate reading.

  • Recording the Melting Range: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T₁ - T₂.

    • Rationale: Reporting a range accounts for the time it takes for the entire sample to melt and provides an indication of purity.

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Reporting prep1 Grind sample to a fine powder prep2 Pack into capillary tube (2-3 mm) prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Rapid heating to ~20°C below expected MP meas1->meas2 meas3 Slow heating (1-2°C/min) meas2->meas3 meas4 Observe for first liquid drop (T₁) meas3->meas4 meas5 Observe for complete melting (T₂) meas4->meas5 report1 Record melting range (T₁ - T₂) meas5->report1 report2 Assess purity based on range report1->report2

Caption: A flowchart illustrating the key stages in determining the melting point of a solid organic compound.

Boiling Point Determination: Considerations for High-Boiling Point Compounds

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the predicted boiling point is very high (358.2 ± 15.0 °C), which presents practical challenges for experimental determination.

  • Thermal Decomposition: Many complex organic molecules, especially those with functional groups like nitro or iodo groups on an aromatic ring, may decompose at temperatures below their boiling point. It is highly probable that this compound would undergo thermal decomposition before reaching its predicted boiling point at atmospheric pressure. Therefore, experimental determination of the boiling point at atmospheric pressure is not recommended.

  • Vacuum Distillation: To determine the boiling point of a high-boiling, thermally sensitive compound, the measurement must be performed under reduced pressure (vacuum). Lowering the pressure reduces the temperature at which the liquid boils. The experimentally determined boiling point at a specific pressure can then be extrapolated to atmospheric pressure using a nomograph, although this still carries a degree of uncertainty.

  • Thermogravimetric Analysis (TGA): A more practical approach to understanding the thermal stability of this compound is through Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram would reveal the temperature at which the compound begins to lose mass, indicating the onset of decomposition. This information is often more valuable for a high-melting solid intermediate than its boiling point.[7]

While not recommended for this compound due to its solid state at room temperature and likely decomposition, the principles of micro boiling point determination are important for understanding the physical chemistry.

  • Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube) connected to a vacuum source.

  • Heating under Vacuum: The apparatus is evacuated to a specific pressure, and the heating bath is gently heated.

  • Observation: As the liquid heats, trapped air in the capillary tube expands and escapes as a stream of bubbles. The heat is then removed.

  • Recording the Boiling Point: The temperature at which the liquid is drawn back into the capillary tube is the boiling point at that specific pressure.

Diagram: Logic for Assessing High-Temperature Behavior

BoilingPointLogic Assessing High-Temperature Behavior of this compound cluster_unstable Likely Unstable cluster_stable Potentially Stable start Compound: this compound (High Predicted BP) check_thermal_stability Is the compound likely to be thermally stable at its predicted boiling point? start->check_thermal_stability unstable_action Atmospheric boiling point determination is not feasible due to decomposition. check_thermal_stability->unstable_action No (High Probability) stable_action Consider boiling point determination under vacuum. check_thermal_stability->stable_action Yes (Low Probability) recommend_tga Perform Thermogravimetric Analysis (TGA) to determine the decomposition temperature. unstable_action->recommend_tga extrapolate Use a nomograph to extrapolate to atmospheric pressure. stable_action->extrapolate

Caption: A decision-making diagram for determining the appropriate method to assess the high-temperature behavior of a thermally sensitive compound.

Conclusion: Integrating Physical Properties into the Drug Development Workflow

The melting and predicted boiling points of this compound are more than just physical constants; they are critical data points that inform and guide the entire synthetic and development process. A precise melting point serves as a reliable indicator of purity, a crucial parameter for any pharmaceutical intermediate. The high predicted boiling point, while likely precluding experimental determination at atmospheric pressure, underscores the compound's solid-state nature at typical reaction temperatures and highlights the importance of assessing its thermal stability via techniques like TGA.

For the researcher, scientist, or drug development professional, a deep understanding of these properties and their experimental determination is essential for mitigating risks, ensuring reproducibility, and ultimately, accelerating the journey from a key intermediate to a life-saving therapeutic.

References

The Strategic Synthesis and Enduring Legacy of 5-Iodo-1H-indazole: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Iodo-1H-indazole, a halogenated heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry. We will traverse the historical landscape of indazole synthesis, from its foundational discoveries in the 19th century to the development of specific and robust methods for the preparation of this compound. This guide will meticulously detail the prevalent synthetic methodologies, offering mechanistic insights and field-proven protocols. Furthermore, we will illuminate the strategic importance of this molecule by examining its application in the synthesis of targeted therapeutics, underscoring its role in the advancement of drug discovery. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and the practical knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Indazole Scaffold and the Significance of Halogenation

The indazole core, a bicyclic aromatic system comprising a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] First described by the pioneering chemist Emil Fischer in the 1880s, this heterocyclic motif is a bioisostere of indole and is present in a multitude of biologically active compounds.[1] The unique electronic properties and conformational rigidity of the indazole ring system allow for specific and high-affinity interactions with a variety of biological targets, leading to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and potent anti-cancer agents.[2]

The strategic introduction of a halogen atom, particularly iodine, at the 5-position of the indazole ring dramatically enhances its synthetic utility. The carbon-iodine bond in this compound serves as a versatile synthetic handle, enabling a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the facile and regioselective introduction of diverse molecular fragments, a critical capability in the iterative process of drug design and optimization. The iodine substituent not only facilitates the construction of complex molecular architectures but also influences the physicochemical properties of the parent molecule, potentially enhancing its metabolic stability and pharmacokinetic profile.

Discovery and Historical Context of Indazole Synthesis

The history of indazole chemistry is rooted in the foundational work of German chemist Emil Fischer, who first reported the synthesis of an indazole derivative in 1883.[1] Early methods for constructing the indazole core were often arduous and required harsh reaction conditions. Key historical synthetic strategies include:

  • The Fischer Indole Synthesis (adapted for Indazoles): While primarily known for indole synthesis, the underlying principles involving hydrazine precursors laid the groundwork for related heterocyclic constructions.

  • The Jacobson Indazole Synthesis: This method involves the cyclization of N-nitroso-o-alkylanilines.

  • Synthesis from Anthranilic Acid Derivatives: Diazotization of anthranilic acid followed by reduction and cyclization provided an early route to the indazole scaffold.

These classical methods, while historically significant, often suffered from limitations in substrate scope, regioselectivity, and overall efficiency. The evolution of synthetic organic chemistry has since led to the development of more sophisticated and milder methodologies for indazole synthesis, setting the stage for the preparation of specifically functionalized derivatives like this compound. While a definitive first synthesis of this compound is not readily found in seminal literature, its preparation follows from the well-established Sandmeyer-type reaction, a cornerstone of aromatic chemistry.

Synthetic Methodologies for this compound

The most prevalent and reliable method for the laboratory and industrial-scale synthesis of this compound is the diazotization of 5-amino-1H-indazole followed by an in-situ reaction with a source of iodide, typically potassium iodide. This reaction is a variation of the well-known Sandmeyer reaction.

Mechanism of the Diazotization-Iodination Reaction

The synthesis proceeds through a two-stage mechanism:

  • Diazotization: 5-Amino-1H-indazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The primary amino group is converted into a highly reactive diazonium salt. The low temperature is critical to prevent the premature decomposition of the diazonium intermediate.

  • Iodination: The in-situ generated diazonium salt is then treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the aromatic ring to form the stable carbon-iodine bond at the 5-position.

The following diagram illustrates the workflow of this synthetic transformation:

Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products A 5-Amino-1H-indazole step1 Diazotization (0-5 °C) A->step1 B Sodium Nitrite (NaNO₂) B->step1 C Hydrochloric Acid (HCl) C->step1 D Potassium Iodide (KI) step2 Iodination D->step2 step1->step2 Indazole-5-diazonium chloride (intermediate) E This compound step2->E F Nitrogen Gas (N₂) step2->F G Sodium Chloride (NaCl) step2->G H Potassium Chloride (KCl) step2->H I Water (H₂O) step2->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[3]

Materials:

  • 5-Amino-1H-indazole

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Iodide (KI)

  • Ethyl Acetate

  • 10% w/v Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a reaction vessel, suspend 5-amino-1H-indazole in water and cool the mixture to 0 °C using an ice bath.

    • Slowly add concentrated hydrochloric acid while maintaining the temperature at 0 °C.

    • In a separate beaker, prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the suspension of 5-amino-1H-indazole hydrochloride, ensuring the temperature does not rise above 5 °C.

    • Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Iodination Reaction:

    • In a separate, larger vessel, prepare a solution of potassium iodide in water and cool it to 0 °C.

    • Slowly add the previously prepared diazonium salt solution to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate.

    • Combine the organic extracts and wash sequentially with 10% w/v sodium thiosulfate solution (to remove any residual iodine) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound is crucial for its use in synthesis and for regulatory purposes. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₇H₅IN₂[4]
Molecular Weight 244.03 g/mol [4]
Appearance Yellow to brown crystalline powder[5]
Melting Point 151-156 °C[5][6]
Boiling Point (Predicted) 358.2 ± 15.0 °C[6]
Density (Predicted) 2.082 ± 0.06 g/cm³[6]
pKa (Predicted) 12.87 ± 0.40[7]
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.Inferred from general properties
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ 12.74 (br, 1H), 8.30 (s, 1H), 7.92-7.91 (m, 2H), 7.53-7.48 (m, 4H), 6.70 (d, J = 8.3 Hz, 1H)[8]
¹³C NMR (101 MHz, CDCl₃) δ 139.0, 135.4, 133.4, 129.9, 125.6, 111.7, 84.4[3]
Infrared (IR) Spectrum Conforms to structure[5]
Mass Spectrometry (MS) [M+H]⁺ calculated for C₇H₆IN₂: 244.96, found.[4]

Applications in Drug Development: A Key Intermediate for Targeted Therapies

The synthetic versatility of this compound has positioned it as a valuable intermediate in the synthesis of several clinically important drugs, particularly in the realm of oncology. The ability to perform cross-coupling reactions at the 5-position is a key strategic advantage in the construction of complex drug molecules.

Role in the Synthesis of Entrectinib

Entrectinib (Rozlytrek®) is a potent, orally available inhibitor of tropomyosin receptor kinases (TRK A, B, and C), ROS1, and anaplastic lymphoma kinase (ALK).[9] It is approved for the treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[9] The synthesis of Entrectinib relies on a key intermediate derived from this compound. While not a direct precursor, a functionalized 5-substituted indazole is a critical component. A plausible synthetic disconnection highlights the importance of the C5-functionalized indazole core.

The general synthetic strategy involves the coupling of a functionalized 5-benzyl-1H-indazol-3-amine with a substituted benzoic acid derivative. The 5-benzyl group is typically introduced via a cross-coupling reaction, for which this compound is an ideal starting material.

The following diagram illustrates a conceptual workflow for the synthesis of Entrectinib, highlighting the role of a 5-substituted indazole intermediate.

Entrectinib_Synthesis_Workflow cluster_starting_materials Key Starting Materials cluster_synthesis_steps Synthetic Transformations cluster_final_product Final Product A This compound step1 Suzuki Coupling A->step1 B 3,5-Difluorobenzylboronic acid or equivalent B->step1 C Substituted Benzoic Acid Derivative step3 Amide Bond Formation C->step3 step2 Functional Group Interconversions (e.g., amination) step1->step2 5-(3,5-Difluorobenzyl)-1H-indazole step2->step3 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine D Entrectinib step3->D

Caption: Conceptual synthetic workflow for Entrectinib.

Conclusion and Future Outlook

This compound represents a confluence of historical synthetic knowledge and modern drug discovery needs. Its preparation, rooted in classical diazonium chemistry, provides a reliable and scalable route to a highly versatile synthetic intermediate. The strategic placement of the iodine atom unlocks a vast chemical space for the development of complex and potent therapeutic agents, as exemplified by its role in the synthesis of targeted cancer therapies like Entrectinib.

As the demand for novel, highly specific, and potent therapeutics continues to grow, the importance of key building blocks like this compound will only increase. Future research will likely focus on the development of even more efficient and sustainable synthetic routes to this and other functionalized indazoles. Furthermore, the continued exploration of the chemical space accessible from this compound through innovative cross-coupling methodologies will undoubtedly lead to the discovery of the next generation of life-saving medicines. This guide serves as a testament to the enduring power of fundamental organic chemistry in addressing the most pressing challenges in human health.

References

A Comprehensive Technical Guide to the Stability and Storage of 5-Iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 5-Iodo-1H-indazole in Research and Development

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1] Its indazole core is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[2][3] The iodo-substituent at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity. This makes it an invaluable intermediate for synthesizing novel therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[4][5]

However, the utility of this powerful intermediate is intrinsically linked to its chemical integrity. Degradation not only reduces the effective concentration of the starting material but can also introduce impurities that may lead to unpredictable reaction outcomes, complicate purification processes, and generate misleading biological data. This guide provides a detailed examination of the stability profile of this compound, offering field-proven protocols and scientifically-grounded recommendations for its optimal storage and handling to ensure its viability in research and manufacturing settings.

Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling. The key properties are summarized below.

Table 1: Summary of Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 55919-82-9 [1][6][7]
Molecular Formula C₇H₅IN₂ [1][6]
Molecular Weight ~244.03 g/mol [1][6]
Appearance Crystalline Powder [1][8]
Color Yellow to brown to purple [1][8]
Melting Point 151°C to 156°C [1][8]

| Purity (Typical) | ≥95% (HPLC) |[4] |

The observed color variation from yellow to purple is a critical indicator. While a pale yellow color is typical for a high-purity batch, a darker brown or purple hue often suggests the presence of impurities or degradation products, most notably elemental iodine formed through decomposition.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to light, temperature, and atmospheric oxygen. The carbon-iodine (C-I) bond on the aromatic ring is the most labile part of the molecule.

  • Light Sensitivity (Photosensitivity): Aromatic iodides are known to be photosensitive. Upon exposure to light, particularly in the UV spectrum, the C-I bond can undergo homolytic cleavage. This generates an indazole radical and an iodine radical. The iodine radicals can then combine to form elemental iodine (I₂), which imparts a characteristic brown or purple color to the compound.

  • Thermal Stability: While the compound has a relatively high melting point, prolonged exposure to elevated temperatures can accelerate degradation processes. Heat provides the activation energy needed to overcome the C-I bond dissociation energy and can promote oxidative reactions if air is present.

  • Oxidative Stability: Although specific data for this compound is not extensively published, related heterocyclic compounds can be susceptible to oxidation.[9] The indazole ring itself is relatively stable, but oxidative processes can occur, especially in the presence of light and heat, potentially leading to the formation of complex polymeric byproducts.

Conceptual Degradation Pathway

The following diagram illustrates the most probable degradation pathway initiated by light, which is a primary concern for this compound.

G A This compound (Stable, Solid) B Light Exposure (hν) + Optional Heat (Δ) A->B C Homolytic Cleavage of C-I Bond B->C D Indazole Radical + Iodine Radical (I•) C->D E Elemental Iodine (I₂) (Causes Discoloration) D->E Dimerization of I• F 1H-Indazole (De-iodinated Impurity) D->F Hydrogen Abstraction by Indazole Radical G Polymeric Byproducts (Further Degradation) D->G Side Reactions

Caption: Conceptual diagram of light-induced degradation of this compound.

Recommended Storage and Handling Protocols

To mitigate degradation and preserve the integrity of this compound, adherence to strict storage and handling protocols is mandatory. The following recommendations are synthesized from supplier data sheets and best practices for handling halogenated aromatic compounds.[1][4][10][11]

Storage Conditions Decision Workflow

This workflow provides a clear decision path for researchers upon receiving and using the compound.

G cluster_0 A Receive Compound This compound B Inspect Container Seal and Compound Color A->B C Color: Pale Yellow Seal: Intact B->C OK D Color: Brown/Purple Seal: Compromised B->D Issue F Immediate Use? C->F E Quarantine & Re-analyze Purity Before Use D->E G Weigh in Subdued Light Inert Atmosphere (N₂/Ar) F->G Yes I Long-Term Storage F->I No H Proceed to Experiment G->H J Store in Original Amber Vial Place in Secondary Container I->J K Store at 2-8°C Protect from Light Inert Atmosphere J->K L Log in Inventory K->L

Caption: Decision workflow for the proper storage and handling of this compound.

Table 2: Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Temperature 2–8°C [1][4] Refrigeration slows down the rate of chemical degradation and reduces the sublimation of the solid.
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes the risk of oxidation, particularly for long-term storage. The container should be backfilled with inert gas after each use.
Light Protect from Light [1] Store in an amber or opaque vial to prevent light-induced decomposition (photolysis) of the C-I bond.[9]
Container Tightly-sealed, original manufacturer's vial Prevents exposure to atmospheric moisture and oxygen. Use of secondary containment is a best practice.[10][12]

| Handling | - Use in a well-ventilated area or fume hood. - Wear appropriate PPE (gloves, safety glasses, lab coat).[13][14] - Avoid inhalation of dust.[13] - Weigh and handle the solid under subdued lighting conditions. | The compound is an irritant and harmful if swallowed or inhaled.[7][13] Minimizing light exposure during handling prevents degradation of the portion being used. |

Protocol for Assessing Purity and Detecting Degradation

A self-validating system requires a reliable method to assess the purity of the compound, especially for older batches or if discoloration is observed. High-Performance Liquid Chromatography (HPLC) is the standard method.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general methodology. The exact conditions may need to be optimized for the specific HPLC system in use.

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh approximately 5 mg of the this compound standard (or sample) into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a stock solution of ~100 µg/mL.

    • Prepare a working solution of ~10 µg/mL by further dilution if necessary, depending on detector sensitivity.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis at 254 nm.

    • Column Temperature: 30°C.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-19 min: Linear gradient from 90% to 10% B

      • 19-25 min: Hold at 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • The main peak corresponds to this compound.

    • A potential major degradation product, 1H-indazole, would be expected to have a significantly shorter retention time due to its lower molecular weight and higher polarity.

    • Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Trustworthiness: This protocol allows a researcher to verify the purity of their material before committing it to a complex, multi-step synthesis. A purity level below 95% or the presence of significant secondary peaks warrants consideration of purification before use.

References

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aryl-1H-indazoles

The indazole core is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of compounds with significant pharmacological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory properties.[1][2][3] Functionalization of the indazole nucleus is a key strategy in drug discovery, and the carbon-carbon bond-forming Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for this purpose.[4][5][6]

This document provides a comprehensive guide for researchers engaged in the synthesis of 5-aryl-1H-indazoles via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-iodo-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions to achieve high yields and purity.

Core Principles & Mechanistic Insights

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide (this compound) and an organoboron species (typically an arylboronic acid or ester).[7] The reaction is catalyzed by a palladium(0) complex and requires a base to proceed.[8] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][9]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a Pd(II) intermediate.[4][9] The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes this compound an excellent electrophile for this reaction.[9]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium(II) center. This process is highly dependent on the base. The base activates the organoboron compound, typically by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium complex.[10][11][12]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination. This step forms the desired C-C bond in the 5-aryl-1H-indazole product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][9]

The Critical Role of the Base

The choice of base is not trivial and significantly impacts reaction efficiency. Its primary role is to facilitate the transmetalation step.[13][14] There are two predominant mechanistic pathways proposed for the action of the base:

  • Boronate Pathway: The base deprotonates the boronic acid to form a more nucleophilic boronate species, which accelerates the transfer of the aryl group to the palladium center.[12] This is the most widely accepted pathway.

  • Hydroxide/Alkoxide Pathway: The base can react with the Pd(II)-halide complex to form a Pd(II)-hydroxide or Pd(II)-alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.[11][12]

Commonly used bases include inorganic salts like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), each offering different levels of basicity and solubility that can be tuned to the specific substrates.[12][15][16]

Key Experimental Parameters & Optimization

The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters. The table below summarizes conditions reported in the literature for related halo-indazole systems, providing a valuable starting point for optimization.

SubstrateBoronic Acid/EsterCatalyst (mol%)LigandBase (equiv.)Solvent SystemTemp. (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃ (3)DME8082[17]
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O10085[16]
4-Iodo-3-methyl-1H-indazolePinacol vinyl boronatePd(PPh₃)₄PPh₃Na₂CO₃1,4-DioxaneMWN/A[18]
Bromo-indazole carboxamideVarious arylboronic acidsPd(dppf)Cl₂·DCM (0.05)dppfK₂CO₃ (3)1,4-Dioxane/H₂O100~70-90[15]
4H-Indazol-4-oneArylboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃ (2.5)1,4-Dioxane/H₂O90~75-95[19]

Causality Behind Experimental Choices:

  • Catalyst Selection: For heteroaromatic systems like indazole, palladium catalysts bearing electron-rich, bulky phosphine ligands are often superior. Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) and triphenylphosphine (PPh₃) stabilize the palladium center and promote the key steps of the catalytic cycle.[13] Pd(dppf)Cl₂ is often an excellent first choice as it is air-stable and highly effective for a range of substrates.[17]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is commonly employed.[8][15] The organic solvent solubilizes the organic reactants and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species. The system must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

  • N-H Protection: The acidic N-H proton of the indazole ring can potentially interfere with the reaction, for instance by complexing with the palladium catalyst.[16] While many Suzuki couplings on indazoles proceed without protection, particularly with weaker bases like K₂CO₃, challenging substrates or the use of very strong bases may necessitate protecting the N-H group (e.g., with a Boc group) prior to coupling.[20][21]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous. Review all relevant Safety Data Sheets (SDS) before beginning.

General Protocol for Suzuki Coupling of this compound

This protocol is a robust starting point and can be adapted for various arylboronic acids.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂·DCM, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or DME) and Degassed DI Water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask or sealable vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.05 equiv).[15]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is consumed (typically 8-24 hours).[15]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[8][15]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 5-aryl-1H-indazole product.[8]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the Suzuki coupling protocol.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification reagents Combine Reactants: - this compound - Boronic Acid - Base (K₂CO₃) - Catalyst (Pd(dppf)Cl₂) inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) solvent Add Degassed Solvents (Dioxane / H₂O) heat Heat & Stir (80-100 °C, 8-24h) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Dilute (EtOAc / H₂O) monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Flash Column Chromatography dry->purify char Characterize Product (NMR, HRMS) purify->char

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

References

Harnessing the Heck Coupling Reaction for the Functionalization of 5-Iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The ability to functionalize this heterocycle at specific positions is crucial for the development of new drug candidates. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Heck reaction for the C5-alkenylation of 1H-indazole using 5-iodo-1H-indazole as the starting material. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its success, and provide a detailed, field-proven protocol with troubleshooting advice.

Introduction: The Significance of Indazole Alkenylation

Indazole derivatives are known to possess a wide array of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[1] The introduction of an alkenyl group at the C5-position of the indazole ring can significantly modulate a molecule's biological activity and pharmacokinetic properties. The Heck reaction provides a direct and efficient route to synthesize these valuable 5-alkenyl-1H-indazoles from readily available this compound and various alkene coupling partners.[5][6]

This guide is designed to be a practical resource, explaining the causality behind experimental choices to empower researchers to optimize this transformation for their specific needs.

The Mechanism of the Mizoroki-Heck Reaction

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][7] Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step, and the high reactivity of aryl iodides makes them excellent substrates for this reaction.[4][8]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond. This step forms a new carbon-carbon single bond.[7][9]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product. This step typically proceeds to give the more thermodynamically stable E (trans) isomer.[6][7]

  • Reductive Elimination/Base Regeneration: A base is required to neutralize the hydriodic acid (HI) generated in the cycle and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7][9]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Aryl Aryl-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Coord_Insert Coordination & Migratory Insertion PdII_Aryl->Coord_Insert Alkene PdII_Alkyl R-Alkyl-Pd(II)-I(L)₂ Coord_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH_Complex H-Pd(II)-I(L)₂ + Alkene Product Beta_Elim->PdH_Complex Regen Base-mediated Regeneration PdH_Complex->Regen Base Regen->Pd0 Base-H⁺ + I⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing the Heck Reaction: A Guide to Key Parameters

The success of a Heck coupling with this compound hinges on the careful selection of several key parameters. The N-H proton and the pyrazole nitrogen of the indazole ring can coordinate to the palladium catalyst, which can sometimes lead to catalyst inhibition or undesired side reactions.[10] Therefore, thoughtful optimization is crucial.

ParameterChoiceRationale & Expert Insights
Palladium Source Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Pd(OAc)₂ is a common, cost-effective, and air-stable precatalyst. It is reduced in situ to the active Pd(0) species.[4][9] Pd(PPh₃)₄ can be used directly as a Pd(0) source but is more air-sensitive.
Ligand Phosphines (e.g., PPh₃, P(o-tol)₃, Buchwald ligands), N-Heterocyclic Carbenes (NHCs)Ligands are critical for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[11][12] For N-heterocyclic substrates like indazole, sterically bulky, electron-rich phosphine ligands or NHCs can be crucial to prevent catalyst poisoning by the substrate's nitrogen atoms and promote efficient turnover.[10][13]
Base Organic (e.g., Et₃N, DIPEA), Inorganic (e.g., K₂CO₃, NaOAc, Cs₂CO₃)An organic amine base like triethylamine (Et₃N) is often effective and acts as both a base and a solvent in some cases.[4][7] Inorganic bases like K₂CO₃ are also widely used and can be advantageous when the substrate or product is sensitive to amines. The choice of base can significantly impact the reaction rate and yield.[14][15]
Solvent DMF, DMA, NMP, Acetonitrile (CH₃CN)High-boiling polar aprotic solvents are typically used to ensure all components remain in solution at the required reaction temperature.[14][16] The choice of solvent can influence catalyst stability and reaction kinetics.
Temperature 80 - 140 °CThe reaction generally requires heating to facilitate the oxidative addition and other steps in the catalytic cycle.[17] The optimal temperature depends on the reactivity of the specific substrates and the stability of the catalyst system.
Additives Tetrabutylammonium bromide (TBAB)Phase-transfer agents like TBAB can be beneficial, especially when using inorganic bases, to enhance solubility and accelerate the reaction.[17][18]

Detailed Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol provides a reliable method for a model Heck reaction. It is designed to be a self-validating system, and adherence to the steps is critical for reproducibility.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and organic solvents can be toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble & Dry Glassware B 2. Weigh Reagents: - this compound - Pd(OAc)₂ - P(o-tol)₃ - K₂CO₃ A->B C 3. Add Reagents to Flask B->C D 4. Seal, Evacuate & Backfill with Inert Gas (e.g., Argon) E 5. Add Anhydrous Solvent (DMF) & n-Butyl Acrylate via Syringe D->E F 6. Heat Reaction Mixture (e.g., 100 °C) with Stirring E->F G 7. Monitor Progress by TLC/LC-MS F->G H 8. Cool to Room Temperature I 9. Dilute with Water & EtOAc H->I J 10. Separate Layers, Extract Aqueous Phase I->J K 11. Wash Organic Phase (Brine), Dry (Na₂SO₄) J->K L 12. Concentrate in vacuo K->L M 13. Purify by Column Chromatography L->M N 14. Characterize Product (NMR, MS) M->N

Caption: General experimental workflow for the Heck reaction.

Reagents & Materials:

  • This compound (1.0 mmol, 244 mg)

  • n-Butyl acrylate (1.5 mmol, 192 mg, 214 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (EtOAc), deionized water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stir bar, heating mantle, inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system by evacuating and backfilling with an inert gas (e.g., Argon) three times. This is crucial to prevent the oxidation of the catalyst.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (1.5 mmol).

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, (E)-butyl 3-(1H-indazol-5-yl)acrylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalystEnsure an inert atmosphere was maintained. Use fresh, high-purity Pd(OAc)₂. Consider using a more robust ligand (e.g., a Buchwald ligand).[12]
Insufficient temperatureIncrease the reaction temperature in 10 °C increments.
Poor quality reagents/solventUse freshly distilled/anhydrous solvent. Check the purity of the starting materials.
Formation of Palladium Black Ligand dissociation/catalyst decompositionIncrease the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Switch to a more sterically bulky ligand to better protect the palladium center.[11]
Side Product Formation (e.g., homocoupling of alkene) Reaction conditions too harshLower the reaction temperature. Reduce the reaction time once the starting material is consumed.
Low Yield after Purification Product loss during workupEnsure complete extraction from the aqueous phase. Be careful during column chromatography.
Inefficient reactionRe-optimize the base, solvent, and ligand combination for your specific alkene.[14][15][19]

Conclusion

The Mizoroki-Heck reaction is an indispensable method for the C-C bond formation required to synthesize functionalized indazoles. By understanding the underlying mechanism and the critical role of each reaction component—catalyst, ligand, base, and solvent—researchers can effectively troubleshoot and optimize the coupling of this compound with a wide variety of alkenes. The protocol provided herein serves as a robust starting point for the synthesis of novel 5-alkenyl-1H-indazole derivatives, paving the way for new discoveries in drug development and materials science.

References

Application Notes & Protocols: The Strategic Utility of 5-Iodo-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 5-Iodo-1H-indazole as a pivotal building block in medicinal chemistry. The indazole scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The strategic placement of an iodine atom at the 5-position transforms this scaffold into a versatile platform for molecular elaboration. This guide elucidates the causality behind experimental choices, provides validated, step-by-step protocols for key synthetic transformations, and contextualizes its application through case studies of marketed drugs.

The this compound Building Block: A Gateway to Molecular Diversity

The 1H-indazole nucleus is a bicyclic aromatic heterocycle recognized for its ability to act as a bioisostere of indole and to form critical hydrogen bond interactions with biological targets, most notably the hinge region of the ATP-binding pocket in kinases.[1][3] This makes it an ideal template for inhibitor design.[1] The introduction of an iodine atom at the C5 position is a key synthetic enhancement. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an exceptional handle for late-stage functionalization via transition metal-catalyzed cross-coupling reactions. This reactivity allows for the systematic and efficient exploration of chemical space around the core scaffold, a cornerstone of modern lead optimization.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use.

PropertyValueSource
Molecular Formula C₇H₅IN₂[4][5]
Molar Mass 244.03 g/mol [4][5]
Appearance Yellow to brown crystalline powder[4]
Melting Point 156 °C[4]
Storage Conditions 2-8°C, protect from light[4]
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[5][6]
The Rationale for Use: Why Indazole? Why Iodine?
  • Pharmacophoric Value: The indazole ring system is present in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] Its specific arrangement of hydrogen bond donors and acceptors is particularly suited for kinase inhibition.[1][10]

  • Bioisosterism: Indazole is often employed as a bioisosteric replacement for other aromatic systems like indole or even phenol.[3][11][12] This substitution can overcome metabolic liabilities, such as the rapid glucuronidation of phenols, while retaining or improving biological activity.[11]

  • Synthetic Tractability: The C-I bond is readily activated by palladium catalysts, providing a reliable entry point for constructing C-C and C-N bonds under conditions that tolerate a wide range of functional groups. This facilitates the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[1][13]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. These methods have revolutionized medicinal chemistry by enabling the modular assembly of complex molecules.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is the preeminent method for installing new aryl or heteroaryl groups at the 5-position of the indazole core. This is crucial for probing pockets in a biological target, enhancing potency, and modulating physicochemical properties.

  • Catalyst: A Pd(0) species is the active catalyst. Using a stable precatalyst like Pd(dppf)Cl₂ or generating Pd(0) in situ from Pd(OAc)₂ is common.[14][15]

  • Ligand: The ligand (e.g., dppf) stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination. Its choice is critical for reaction efficiency.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid partner in the transmetalation step of the catalytic cycle.[14]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME) and water is typically used to dissolve both the organic and inorganic reagents.[15][16]

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[17]

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask or reaction vial, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[15]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-indazole.

Suzuki_Cycle

Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The introduction of amino functionalities is a critical transformation in medicinal chemistry, allowing for the modulation of physicochemical properties and the formation of key interactions with biological targets.[17] The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for this purpose.[13][18]

  • Ligand Choice is Critical: The amination of iodoindazoles requires bulky and electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos).[13] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.

  • Base Selection: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[19] The choice of base can significantly impact reaction success and must be compatible with the substrates.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[13]

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 equiv)

  • Xantphos (or other suitable biarylphosphine ligand) (0.04-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 equiv) to a dry Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent to form the pre-catalyst complex.

  • To the Schlenk tube, add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent (e.g., Toluene) followed by the pre-catalyst solution via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[13]

  • Monitor the reaction progress by TLC or LC-MS, typically complete in 4-24 hours.[13]

  • Upon completion, cool to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 5-amino-1H-indazole derivative.

ParameterRecommended Conditions for Buchwald-Hartwig AminationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, air-stable (Pd(OAc)₂) or highly active (Pd₂(dba)₃) precatalysts.[13]
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich ligands facilitate C-N reductive elimination.[13]
Base NaOtBu, KOtBu, K₃PO₄Strong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene, Dioxane (anhydrous)Aprotic solvents that are stable at high temperatures.
Temperature 80-110 °CProvides sufficient thermal energy to drive the catalytic cycle.[13]
Atmosphere Inert (Argon or Nitrogen)Necessary to prevent oxidation and deactivation of the palladium catalyst.[17]

Case Study: Application in the Synthesis of Kinase Inhibitors

The true value of a building block is demonstrated by its successful incorporation into biologically active molecules. The indazole scaffold is a cornerstone of many kinase inhibitors, including the FDA-approved drug Axitinib.

Axitinib (Inlyta®)

Axitinib is a potent tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.[20] While the final drug has a vinyl group at the 3-position and a sulfide linkage at the 6-position, its synthesis relies on iodo-indazole chemistry, demonstrating the industrial relevance of these building blocks. Several patented synthetic routes use a 6-iodo-1H-indazole derivative as a key starting material.[21][22] The principles of activating the C-I bond are identical to those for this compound.

Axitinib_Workflow

This example authoritatively grounds the utility of iodo-indazoles. The C-I bond provides a robust handle to introduce a key pharmacophoric element (the N-methyl-2-mercaptobenzamide sidechain) via coupling chemistry, a step critical to achieving the drug's high potency and selectivity.[21]

Structure-Activity Relationship (SAR) Implications

Using this compound as a starting point allows for a systematic evaluation of SAR at the 5-position. By synthesizing a library of analogs through Suzuki or Buchwald-Hartwig couplings, researchers can determine:

  • Potency and Selectivity: The size, electronics, and hydrogen-bonding capacity of the group introduced at C5 can drastically affect target engagement and selectivity over other proteins.[23]

  • Pharmacokinetic Properties: Substitution at this position can be used to tune properties like solubility, metabolic stability, and cell permeability. For example, replacing a metabolically labile group with a stable heterocycle introduced via Suzuki coupling can improve a compound's half-life.

  • Vectorial Exploration: The 5-position often points out into the solvent-exposed region of an active site, making it an ideal vector for adding groups that can improve properties without disrupting core binding interactions.

A 2016 study on 1H-indazoles as inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1) highlighted that substituent groups on the indazole scaffold, including at positions analogous to C5, largely affect inhibitory activity, underscoring the importance of this functionalization handle.[23]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its combination of a privileged indazole core and a highly reactive iodine handle provides an efficient and modular platform for the synthesis of diverse compound libraries. The robust and well-understood palladium-catalyzed coupling reactions it readily undergoes empower researchers to rationally design and rapidly synthesize novel therapeutic candidates. The successful application of related iodo-indazoles in the industrial-scale synthesis of drugs like Axitinib validates this approach and ensures that this compound will remain a valuable building block for the foreseeable future.

References

Mastering Regioselectivity in the N-alkylation of 5-Iodo-1H-indazole: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Regiocontrol in Indazole Chemistry

The indazole nucleus is a cornerstone pharmacophore in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] The functionalization of the indazole scaffold, particularly through N-alkylation, is a pivotal strategy for modulating the pharmacological profile of these molecules. However, the ambident nucleophilic nature of the indazole ring, possessing two reactive nitrogen atoms (N1 and N2), presents a significant synthetic challenge: controlling the regioselectivity of alkylation.[4][5][6] The production of undesired regioisomers complicates purification, reduces yields, and can lead to compounds with vastly different biological activities. This guide provides a comprehensive overview of the principles and practical protocols for achieving high regioselectivity in the N-alkylation of 5-iodo-1H-indazole, a versatile intermediate in pharmaceutical synthesis.

Theoretical Framework: Understanding the Drivers of Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is governed by a complex interplay of electronic and steric factors, as well as the specific reaction conditions employed.[1][7][8] The two nitrogen atoms of the indazole ring exist in different electronic environments, leading to distinct reactivity profiles. The tautomeric equilibrium between 1H-indazole and 2H-indazole is a key determinant of the final product distribution.[4][9][10] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[2][6][9]

Several factors can be manipulated to steer the alkylation towards the desired nitrogen:

  • Base and Solvent System: The choice of base and solvent significantly influences the nature of the indazolide anion and its counterion. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) tend to favor N1-alkylation.[1][2][3][7][11] This is often attributed to the formation of a sodium salt where the cation may coordinate with the N2 lone pair, sterically hindering attack at this position.[3][12] In contrast, conditions that promote dissociation or involve different counterions can alter the N1/N2 ratio.

  • Alkylating Agent: The nature of the electrophile plays a role. While many standard alkyl halides can be used, specific reagents have been developed for highly selective transformations. For instance, alkyl 2,2,2-trichloroacetimidates under acidic conditions have shown high selectivity for the N2 position.[9][13]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): Reactions that are run under conditions allowing for equilibration will favor the formation of the more thermodynamically stable N1-alkylated product.[2][6] Conversely, kinetically controlled reactions may favor the N2-isomer depending on the transition state energies.

  • Substituents on the Indazole Ring: The electronic properties of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 positions. Electron-withdrawing groups can particularly affect the regioselectivity. For instance, substituents at the C7 position have been shown to confer excellent N2 regioselectivity.[1][2][3][7]

Visualizing the Reaction Pathway

Regioselective N-Alkylation of this compound Indazole This compound Mixture Mixture of N1 and N2 isomers Indazole->Mixture Base Base (e.g., NaH, K2CO3) Base->Mixture RX Alkylating Agent (R-X) RX->Mixture Solvent Solvent (e.g., THF, DMF) Solvent->Mixture N1_Product 5-Iodo-1-alkyl-1H-indazole (N1-isomer) N2_Product 5-Iodo-2-alkyl-2H-indazole (N2-isomer) Mixture->N1_Product N1-Selective Conditions Mixture->N2_Product N2-Selective Conditions

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving regioselective N1 and N2 alkylation of this compound.

Protocol 1: Highly Selective N1-Alkylation

This protocol is optimized for achieving high regioselectivity for the N1-alkylated product by utilizing a strong, non-coordinating base in a non-polar aprotic solvent.[1][2][3][7][11]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (approximately 10-20 mL per gram of indazole).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 equiv) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N1-alkylated this compound.

N1-Alkylation Workflow Start Dissolve this compound in anhydrous THF Cool Cool to 0 °C Start->Cool Add_NaH Add NaH (1.2 equiv) Cool->Add_NaH Stir1 Stir at 0 °C for 30 min Add_NaH->Stir1 Add_RX Add Alkyl Halide (1.1 equiv) Stir1->Add_RX Warm_Stir Warm to RT and stir for 12-24h Add_RX->Warm_Stir Quench Quench with sat. aq. NH4Cl Warm_Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Pure N1-alkylated product Purify->End

Caption: Experimental workflow for the N1-selective alkylation of this compound.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for achieving N2-alkylation of indazoles, often with high selectivity.[2][7]

Materials:

  • This compound

  • Alcohol (corresponding to the desired alkyl group)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the N2-alkylated product from byproducts and any minor N1-isomer.

Protocol 3: N2-Alkylation using Diazo Compounds with Acid Catalysis

A modern approach to highly selective N2-alkylation involves the use of diazo compounds in the presence of a strong acid catalyst like triflic acid (TfOH).[14]

Materials:

  • This compound

  • Diazo compound (e.g., ethyl diazoacetate)

  • Triflic acid (TfOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) and the diazo compound (1.2 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triflic acid (0.1-0.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the pure N2-alkylated this compound.

Data Summary: Conditions and Expected Outcomes

Protocol Target Isomer Key Reagents Solvent Typical N1:N2 Ratio Reference
1N1NaH, Alkyl HalideTHF>95:5[1][2][3][7][11]
2N2PPh₃, DIAD/DEAD, AlcoholTHF<10:90[2][7]
3N2Diazo compound, TfOHDCM<5:95[14]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The N1-selective protocol using NaH is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Isomer Separation: While these protocols are highly selective, trace amounts of the other isomer may be formed. Isomer separation can typically be achieved by silica gel chromatography. The N2-isomer is often more polar.

  • Structural Characterization: Unambiguous characterization of the N1 and N2 isomers is crucial. Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is a powerful tool for this purpose. Correlations between the N-alkyl protons and the indazole ring carbons (C3 and C7a) can definitively assign the regiochemistry.[7]

Conclusion

The regioselective N-alkylation of this compound is a controllable process that can be directed to selectively yield either the N1 or N2 isomer with high fidelity. By carefully selecting the base, solvent, and alkylating agent, researchers can access the desired regioisomer in high yield, facilitating the synthesis of complex molecules for drug discovery and development. The protocols outlined in this guide provide a robust starting point for achieving this critical synthetic transformation.

References

Application Note: A Comprehensive Guide to the Sonogashira Coupling of 5-Iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylated Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Indazole derivatives have demonstrated a wide spectrum of therapeutic applications, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][4] The strategic functionalization of the indazole core is therefore a critical endeavor in drug discovery. The introduction of an alkyne moiety, in particular, provides a versatile synthetic handle for further molecular elaboration via click chemistry, cyclization reactions, or as a key pharmacophoric element itself.

The Sonogashira coupling reaction stands as one of the most powerful and reliable methods for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[5][6][7] Developed in 1975, this palladium- and copper-cocatalyzed cross-coupling reaction is prized for its mild reaction conditions and broad functional group tolerance, making it exceptionally well-suited for the complex molecular architectures often encountered in pharmaceutical research.[5][8]

This guide provides a detailed technical overview and a robust protocol for the Sonogashira coupling of 5-Iodo-1H-indazole, a key building block for creating diverse libraries of 5-alkynyl-1H-indazoles for drug development and materials science.

Reaction Principle and Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[9] While the precise mechanism is still a subject of academic study, the generally accepted pathway provides a clear framework for understanding the reaction's components and optimizing its conditions.[9]

The Multifaceted Roles of Key Reagents:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄): The palladium complex is the primary catalyst. It undergoes oxidative addition with the this compound, activating the C-I bond for coupling.[9][10] Electron-rich and bulky phosphine ligands can accelerate this step and stabilize the active Pd(0) species.[9]

  • Copper(I) Co-catalyst (e.g., CuI): The copper salt is crucial for facilitating the deprotonation of the terminal alkyne and forming a copper(I) acetylide intermediate.[9] This intermediate readily undergoes transmetalation with the palladium complex, which is often the rate-determining step.[9] While essential for high reactivity at mild temperatures, the copper catalyst can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[5][11]

  • Base (e.g., Triethylamine, Diisopropylethylamine): An amine base plays multiple roles. It neutralizes the hydrogen iodide (HI) byproduct generated during the reaction, preventing the protonation of the alkyne and catalyst deactivation.[5][12] It also facilitates the formation of the copper acetylide and can act as a reducing agent for Pd(II) precatalysts to the active Pd(0) state.[9][12]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Product (Indazole-Pd(II)L₂-I) Pd0->OxAdd this compound Transmetal Indazole-Pd(II)L₂-Alkyne OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination 5-Alkynyl-1H-indazole CuI Cu(I) Salt CuAcetylide Copper(I) Acetylide (Cu-C≡C-R) CuI->CuAcetylide Terminal Alkyne + Base CuAcetylide->OxAdd Enters Pd Cycle caption Fig. 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Fig. 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Representative Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with phenylacetylene. It should be optimized for other alkynes.

Materials and Reagents:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), distilled

  • N,N-Dimethylformamide (DMF) or Toluene, anhydrous

Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Reagent Stoichiometry Table:

ReagentM.W. ( g/mol )Equiv.Amount (mmol)Amount (mg/g)
This compound244.031.01.0244 mg
Phenylacetylene102.131.21.2122.6 mg (134 µL)
PdCl₂(PPh₃)₂701.900.030.0321.1 mg
Copper(I) Iodide (CuI)190.450.050.059.5 mg
Triethylamine (TEA)101.193.03.0303.6 mg (418 µL)
Solvent (DMF)---5 mL

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (244 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

    • Expert Insight: The use of a pre-catalyst like PdCl₂(PPh₃)₂ is common; it is reduced in situ to the active Pd(0) species.[11] Ensuring all solids are dry is critical for reproducibility.

  • Flask Purging: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can lead to catalyst decomposition and promote the unwanted Glaser homocoupling of the alkyne.[5][11]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., DMF, 5 mL) and distilled triethylamine (418 µL, 3.0 mmol) via syringe.

    • Expert Insight: The solvent must be anhydrous as water can negatively impact catalyst activity.[11] Triethylamine should be distilled to remove any water or oxidized impurities that can inhibit the reaction.[11]

  • Degassing: Bubble the inert gas through the stirred solution for 10-15 minutes to ensure the solvent is thoroughly degassed.

  • Alkyne Addition: Add phenylacetylene (134 µL, 1.2 mmol) dropwise to the reaction mixture via syringe.

    • Expert Insight: A slight excess of the alkyne is often used to drive the reaction to completion. Slow addition can sometimes minimize homocoupling by keeping the instantaneous concentration of the alkyne low.[11]

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.

  • Workup and Purification: a. Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of celite to remove insoluble catalyst residues. c. Wash the filtrate with water, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-(phenylethynyl)-1H-indazole.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield - Inactive palladium catalyst (decomposed).- Impure or wet reagents/solvent.- Insufficiently inert atmosphere.[11]- Use fresh, high-purity catalyst and reagents.- Ensure anhydrous solvent and distill the amine base.[11]- Improve degassing procedure; use Schlenk techniques.
Glaser Homocoupling - Presence of oxygen in the reaction vessel.- High concentration of copper catalyst.- Rigorously exclude oxygen through thorough degassing and maintaining a positive inert gas pressure.[11]- Reduce the loading of the CuI co-catalyst.- Consider a copper-free Sonogashira protocol if the issue persists.[5]
Catalyst Decomposition (Black Precipitate) - Presence of oxygen.- Excessively high reaction temperature.- Impurities in the reaction mixture.[11]- Ensure a strictly inert atmosphere.- Optimize the reaction temperature; avoid overheating.- Use purified, high-quality reagents and solvents.[11]
Reaction Stalls - Catalyst deactivation.- Insufficient base to neutralize generated acid.- Add a fresh portion of the catalyst.- Add an additional equivalent of the amine base.

Applications in Drug Discovery

The successful synthesis of 5-alkynyl-1H-indazoles opens a gateway to a vast chemical space for drug discovery. These intermediates are pivotal in the synthesis of novel kinase inhibitors, which are a major class of anticancer agents.[13] For instance, the alkynyl group can be used to probe binding pockets of protein kinases or serve as a precursor for more complex heterocyclic systems. The functionalized indazole core is a key component in drugs targeting PI3Kδ for hepatocellular carcinoma and other malignancies.[13] The versatility of the Sonogashira coupling allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead optimization process in modern medicinal chemistry programs.[14]

Conclusion

The Sonogashira coupling of this compound is a highly effective and versatile transformation for the synthesis of valuable pharmaceutical intermediates. By understanding the underlying catalytic mechanism and the critical roles of each reagent, researchers can effectively troubleshoot and optimize the reaction conditions. The protocol provided herein serves as a robust starting point for the synthesis of a wide array of 5-alkynyl-1H-indazoles, enabling further exploration of their potential in drug discovery and materials science.

References

The Art of C-N Bond Formation: A Detailed Guide to the Buchwald-Hartwig Amination of 5-Iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-1H-indazoles

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and cardiovascular properties.[1][2][3] The introduction of an amino group at the 5-position of the indazole ring opens up a vast chemical space for further functionalization, allowing for the fine-tuning of a molecule's pharmacological profile. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.[4][5] This guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination of 5-Iodo-1H-indazole, a key transformation for the synthesis of novel drug candidates and molecular probes.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) complex.[4] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[4]

  • Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.

  • Reductive Elimination: The final step is the reductive elimination of the desired 5-amino-1H-indazole product, regenerating the Pd(0) catalyst and completing the cycle.[4]

It is important to note that for aryl iodides, a potential side reaction involves the formation of unreactive palladium iodide dimer bridged species, which can inhibit the catalytic cycle. The choice of a suitable ligand is critical to prevent this and promote the desired reaction pathway.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L₂(Ar)Pd(II)-I Oxidative_Addition->Pd(II)_Complex Ar-I Amine_Coordination R₂NH Coordination Pd(II)_Complex->Amine_Coordination Amido_Complex L₂(Ar)Pd(II)-NR₂ Amine_Coordination->Amido_Complex + R₂NH - HI (Base) Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR₂ Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

ParameterKey Considerations & Recommendations
Palladium Source Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most commonly used and commercially available palladium sources. Palladium precatalysts, where the ligand is already coordinated to the metal center, can offer improved reactivity and reproducibility.
Ligand The choice of phosphine ligand is paramount for a successful reaction. For iodoindazoles, bulky and electron-rich biarylphosphine ligands such as Xantphos , DavePhos , RuPhos , and BrettPhos have demonstrated excellent performance in related systems. The optimal ligand may vary depending on the steric and electronic properties of the amine coupling partner.
Base A variety of bases can be employed, with the choice depending on the functional group tolerance of the substrates. Strong bases like NaOtBu (sodium tert-butoxide) and LiHMDS (lithium bis(trimethylsilyl)amide) are often very effective. For base-sensitive substrates, weaker inorganic bases such as Cs₂CO₃ (cesium carbonate) and K₃PO₄ (potassium phosphate) are preferred.
Solvent Anhydrous, aprotic solvents are typically used. Toluene , 1,4-dioxane , and tetrahydrofuran (THF) are common choices. The solvent can influence the solubility of the reactants and catalyst, as well as the reaction temperature. Toluene is often favored for reactions with aryl iodides to minimize the solubility of iodide salts that can inhibit the catalyst.
Temperature Reaction temperatures typically range from 80 to 110 °C. Microwave irradiation can also be employed to accelerate the reaction.
Atmosphere The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound. These should be considered as a starting point, and optimization for specific amine partners may be necessary.

Protocol 1: General Procedure for Coupling with Primary and Secondary Amines

This protocol is a general guideline for the amination of this compound with a range of primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos or DavePhos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Add the base (e.g., 1.5-2.0 equiv).

  • Add the anhydrous solvent (e.g., 5-10 mL per mmol of indazole).

  • Add the amine (1.1-1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-1H-indazole derivative.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound, Pd catalyst, and ligand to a dry Schlenk tube. B 2. Add base. A->B C 3. Add anhydrous solvent. B->C D 4. Add amine. C->D E 5. Seal and heat under inert atmosphere. D->E F 6. Monitor progress (TLC, LC-MS). E->F G 7. Cool and dilute with organic solvent. F->G H 8. Wash with water and brine. G->H I 9. Dry, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Representative Examples

While specific examples for the Buchwald-Hartwig amination of this compound are not extensively reported in readily accessible literature, the following table summarizes typical conditions and reported yields for the amination of closely related halo-heterocycles. These serve as a valuable starting point for optimization.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-1H-indazoleMorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.4)THF65492
5-Bromo-1H-indazoleAnilinePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2.4)THF651685
6-Bromo-1H-indazoleCyclopropylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2.4)THF651691
4-Iodo-3-methyl-1H-indazoleVariousPd(OAc)₂ (2-5)Xantphos (4-10)Cs₂CO₃ (1.5-2.0)Toluene80-1104-24N/A

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No Reaction or Low Conversion - Inactive catalyst- Poorly soluble base- Inappropriate ligand- Use a fresh batch of catalyst and ligand.- Ensure the base is finely powdered and well-stirred.- Screen a panel of ligands (e.g., Xantphos, DavePhos, RuPhos).
Decomposition of Starting Material - Base is too strong- Temperature is too high- Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃).- Lower the reaction temperature.
Formation of Side Products (e.g., Hydrodehalogenation) - Competing reductive elimination pathway- Optimize the ligand-to-palladium ratio.- Consider a different ligand that favors C-N bond formation.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of 5-amino-1H-indazoles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a diverse range of functionalized indazole derivatives. The protocols and data presented in this guide provide a solid foundation for the successful application of this powerful catalytic method in drug discovery and development.

References

Application Notes and Protocols: The Strategic Role of 5-Iodo-1H-indazole in the Synthesis of Potent PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting PLK4 in Oncology

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a fundamental process for the formation of the mitotic spindle and the maintenance of genomic integrity.[1][2][3] Overexpression of PLK4 is a common feature in a variety of human cancers, including breast, lung, and neuroblastoma, leading to centrosome amplification, chromosomal instability, and aneuploidy—hallmarks of tumorigenesis.[2][3][4] This critical role in cancer cell proliferation has established PLK4 as a high-value therapeutic target for the development of novel anticancer agents.[5][6][7] The development of small molecule inhibitors that can selectively target PLK4 is therefore a highly promising strategy in oncology drug discovery.

The Indazole Scaffold: A Privileged Core for PLK4 Inhibition

A significant number of potent and selective PLK4 inhibitors are built upon an indazole core structure.[1][2][3] Molecular docking studies have revealed that the indazole moiety effectively anchors within the ATP-binding pocket of the PLK4 kinase domain. Specifically, the indazole ring forms critical hydrogen bond interactions with the hinge region residues, such as Glutamate 90 (Glu90) and Cysteine 92 (Cys92), mimicking the binding of the adenine region of ATP.[3]

The Pivotal Role of 5-Iodo-1H-indazole: A Versatile Synthetic Intermediate

Within the broader class of indazole-based inhibitors, this compound and its regioisomers, particularly 3-iodoindazoles, serve as crucial intermediates in their synthesis. The iodine atom, typically introduced at the 3-position of the indazole ring via electrophilic iodination using reagents like N-iodosuccinimide (NIS), provides a versatile chemical handle for subsequent diversification of the molecule.[3] This strategic placement of iodine allows for the introduction of a wide array of chemical groups through well-established palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. This modular approach is invaluable for structure-activity relationship (SAR) studies, enabling the systematic optimization of inhibitor potency, selectivity, and pharmacokinetic properties.

The ability to readily modify the indazole scaffold via the iodo-intermediate allows medicinal chemists to fine-tune the inhibitor's interaction with the solvent-exposed region of the PLK4 active site, leading to the discovery of highly potent compounds with IC50 values in the nanomolar and even sub-nanomolar range.[1][2]

Synthetic Workflow for Indazole-Based PLK4 Inhibitors

The general synthetic strategy for many indazole-based PLK4 inhibitors involves a multi-step sequence that leverages the reactivity of the iodo-indazole intermediate. The following diagram illustrates a common synthetic workflow:

G A Starting Material (e.g., 6-Bromo-1H-indazole) B Iodination (e.g., NIS in DMF) A->B Step 1 C Protection of N1 (e.g., THP ether) B->C Step 2 D Key Intermediate (Protected Iodo-indazole) C->D E Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) D->E Step 3 F Further Functionalization (Modification of coupled group) E->F Step 4 (Optional) G Deprotection (e.g., Acidic conditions) E->G Step 5 F->G H Final PLK4 Inhibitor G->H Final Step

Caption: A generalized synthetic workflow for indazole-based PLK4 inhibitors.

Experimental Protocol: Synthesis of a 3-Iodo-1H-indazole Intermediate

This protocol describes the synthesis of a key 3-iodo-1H-indazole intermediate, which serves as a foundational building block for a variety of PLK4 inhibitors. This procedure is based on established methods in the literature.[3]

Materials:

  • 6-Bromo-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Saturated aqueous ammonium chloride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom flask, add N-iodosuccinimide (NIS) (1.5 eq) portion-wise at room temperature with continuous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing deionized water. This will cause the product to precipitate.

  • Precipitation and Filtration: To the aqueous mixture, add saturated aqueous ammonium chloride. Filter the resulting precipitate using a Buchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with deionized water to remove any residual DMF and salts. Dry the product under vacuum to afford the desired 6-bromo-3-iodo-1H-indazole as a solid.

Self-Validation: The identity and purity of the synthesized intermediate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product will show characteristic shifts corresponding to the indazole core and the presence of the bromo and iodo substituents.

Application in the Synthesis of a Potent PLK4 Inhibitor (Example: C05)

The 3-iodo-indazole intermediate is then carried forward to synthesize potent inhibitors like compound C05, which has demonstrated exceptional kinase inhibitory activity (IC50 < 0.1 nM).[1] The synthesis typically proceeds with the protection of the N1 position of the indazole (e.g., with a tetrahydropyranyl (THP) group), followed by a Sonogashira coupling to introduce an alkyne-containing side chain at the 3-position. Subsequent chemical modifications and a final deprotection step yield the final active inhibitor.

Data on Indazole-Based PLK4 Inhibitors

The versatility of the iodo-indazole scaffold has led to the development of several highly potent PLK4 inhibitors. The table below summarizes the in vitro activity of some notable examples.

CompoundPLK4 IC50 (nM)Antiproliferative Activity (Cell Line)Antiproliferative IC50 (µM)Reference
C05 < 0.1IMR-32 (Neuroblastoma)0.948[1]
MCF-7 (Breast Cancer)0.979[1]
K22 0.1MCF-7 (Breast Cancer)1.3[2]
CZL-S092 0.9IMR-32 (Neuroblastoma)1.143[7]
CFI-400945 2.8Breast, Ovarian, Colorectal CancerVaries[5]
Centrinone 2.7MCF-7 (Breast Cancer)4.8[2]

Mechanism of Action and Downstream Effects

PLK4 inhibitors, synthesized using the this compound core, act as ATP-competitive inhibitors. By binding to the kinase domain of PLK4, they block its autophosphorylation and its ability to phosphorylate downstream substrates. A key substrate of PLK4 is the Spindle Assembly Abnormal Protein 6 Homolog (SAS-6), which is critical for the initiation of centriole duplication.[8] Inhibition of PLK4 leads to the stabilization of SAS-6, preventing its degradation and thereby halting the process of new centriole formation.[8] This ultimately leads to a p53-dependent cell cycle arrest in the G1 phase and can induce apoptosis in cancer cells.[4]

G PLK4 PLK4 Kinase SAS6 SAS-6 PLK4->SAS6 Phosphorylates & Primes for Degradation Centriole Centriole Duplication SAS6->Centriole Initiates Apoptosis Cell Cycle Arrest / Apoptosis Centriole->Apoptosis Disruption Leads to Inhibitor Indazole-based Inhibitor (e.g., C05, K22) Inhibitor->PLK4 Inhibits

Caption: The inhibitory mechanism of indazole-based PLK4 inhibitors.

Conclusion

This compound and its isomers are indispensable building blocks in the modern medicinal chemist's toolkit for the development of PLK4 inhibitors. The strategic use of the iodo-group as a versatile handle for chemical modification has enabled the creation of a new generation of highly potent and selective kinase inhibitors with significant potential as anticancer therapeutics. The protocols and data presented herein underscore the power of this synthetic strategy and provide a solid foundation for researchers and drug development professionals working in the field of oncology.

References

Application Notes & Protocols: The Strategic Use of 5-Iodo-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying high-quality lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening.[1][2] This guide provides an in-depth examination of 5-iodo-1H-indazole, a privileged heterocyclic fragment, and its application within a robust FBDD workflow. We will explore the scientific rationale for its use, focusing on the strategic role of the iodine atom in forming potent halogen bonds, and detail a comprehensive set of protocols from initial screening and hit validation to structural elucidation and subsequent hit-to-lead elaboration.

Introduction: The Power of Fragments and the Advantage of Halogens

Fragment-Based Drug Discovery (FBDD) is predicated on a simple yet profound principle: smaller, less complex molecules ("fragments") are more likely to form high-quality, efficient interactions with a protein target.[3][4] By screening a library of low molecular weight fragments (typically < 300 Da), researchers can identify weak but highly efficient binders (hits), which then serve as starting points for optimization into potent, drug-like molecules.[5] This approach contrasts with High-Throughput Screening (HTS), which screens large libraries of more complex molecules that may achieve affinity through suboptimal or strained interactions.

Within the FBDD paradigm, the design of the fragment library is critical. Halogenated fragments, particularly those containing bromine or iodine, have gained significant traction due to their ability to form halogen bonds (XBs) .[6][7] A halogen bond is a highly directional, non-covalent interaction between an electropositive region on the halogen atom (termed the σ-hole) and a Lewis basic site on the protein, such as a backbone carbonyl oxygen.[8] Iodine is a particularly strong halogen bond donor, making iodinated fragments like this compound exceptionally valuable tools for anchoring a fragment into a binding pocket and providing a defined vector for subsequent chemical elaboration.[9]

Part 1: The Fragment – this compound

The selection of this compound as a premier fragment is a deliberate choice rooted in its unique combination of structural and chemical properties.

1.1. Physicochemical Properties & "Rule of Three" Compliance

This compound is an excellent starting point for FBDD, aligning well with the widely accepted "Rule of Three" for fragment design.

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight 244.03 g/mol < 300 Da[6]
cLogP ~2.4≤ 3[6]
Hydrogen Bond Donors 1≤ 3[6]
Hydrogen Bond Acceptors 1≤ 3[6]
Melting Point 151-156 °C(Ensures solid state)[10]

1.2. The Scientific Rationale: A Privileged Core with a Synthetic Handle

The utility of this fragment can be deconstructed into two key components:

  • The 1H-Indazole Scaffold: Indazole is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs like Pazopanib and Axitinib.[11] Its bicyclic, aromatic structure is rigid and presents well-defined vectors for interaction, while its hydrogen bonding capabilities (one donor, one acceptor) provide crucial anchor points.

  • The C5-Iodine Atom: The iodine atom serves a dual purpose. Firstly, it acts as a potent halogen bond donor, capable of forming a strong, directional interaction that can significantly contribute to binding affinity and selectivity.[9][10] Secondly, the carbon-iodine bond is an exceptionally versatile synthetic handle . It is readily functionalized through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the systematic and controlled "growing" of the fragment hit into a more potent lead compound.[3][12]

1.3. Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from commercially available 1H-indazol-5-amine via a Sandmeyer-type diazotization-iodination reaction.

Reaction Scheme:

Synthesis of this compound start 1H-Indazol-5-amine reagents 1. HCl, NaNO₂, 0 °C 2. KI, H₂O start->reagents product This compound reagents->product FBDD Workflow cluster_0 Stage 1: Hit Generation cluster_1 Stage 2: Hit Validation cluster_2 Stage 3: Structural Biology cluster_3 Stage 4: Hit-to-Lead Library Fragment Library (incl. This compound) Screening Primary Screen: Thermal Shift Assay (TSA) Library->Screening Hits Initial Hits Screening->Hits Validation Orthogonal Validation: Surface Plasmon Resonance (SPR) Hits->Validation ConfirmedHits Confirmed Hits (Binding Affinity KD) Validation->ConfirmedHits Cryst X-ray Crystallography ConfirmedHits->Cryst Structure Protein-Fragment Co-crystal Structure Cryst->Structure SAR Structure-Guided Chemistry (SAR) Structure->SAR Lead Potent Lead Compound SAR->Lead Halogen Bond Interaction Indazole This compound Iodine Iodine (I) Indazole->Iodine Carbonyl Carbonyl Oxygen (O) of Met420 Iodine->Carbonyl Halogen Bond (σ-hole interaction) Protein sEH Backbone Protein->Carbonyl Suzuki Coupling start This compound plus + boronic Arylboronic Acid (R-B(OH)₂) reagents Pd(dppf)Cl₂ K₂CO₃, DME/H₂O Heat boronic->reagents product 5-Aryl-1H-indazole reagents->product Buchwald-Hartwig Amination start This compound plus + amine Amine (R¹R²NH) reagents Pd₂(dba)₃, Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃), Toluene Heat amine->reagents product 5-(Amino)-1H-indazole reagents->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 5-Iodo-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodo-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this often-challenging synthesis. We will move beyond simple procedural steps to explore the causality behind common issues, ensuring you can develop a robust and high-yielding process. The primary and most effective route discussed here is the diazotization of 5-amino-1H-indazole followed by a Sandmeyer-type iodination.

Core Synthesis Workflow: From Amine to Iodo-Indazole

The conversion of 5-amino-1H-indazole to this compound is a classic two-stage, one-pot reaction. It involves the formation of a diazonium salt intermediate, which is then displaced by iodide.[1] Precise control over temperature and reagent addition is paramount for success.

Experimental Protocol: A Validated Approach

This protocol provides a baseline for achieving a good yield. Subsequent sections will address deviations from the expected outcome.

Materials:

  • 5-Amino-1H-indazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization (Stage 1):

    • In a flask equipped with a magnetic stirrer and a thermometer, suspend 5-amino-1H-indazole (1.0 eq) in a mixture of deionized water and concentrated HCl.

    • Cool the suspension to 0 to -5 °C using an ice-salt bath. The internal temperature must be strictly maintained in this range.[2]

    • In a separate beaker, dissolve sodium nitrite (1.05 eq) in deionized water.

    • Add the sodium nitrite solution dropwise to the cold indazole suspension over 30-60 minutes, ensuring the temperature never exceeds 2 °C.[2]

    • Stir the resulting solution for an additional 15-30 minutes at -5 °C. The reaction mixture should become a clear, light-brown solution, indicating the formation of the diazonium salt.

  • Iodination (Stage 2):

    • In a separate, larger flask, dissolve potassium iodide (3.0-4.0 eq) in deionized water. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution from Stage 1 to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 5 °C during this addition.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Some protocols suggest gentle heating (e.g., up to 90 °C) to drive the reaction to completion, but this can also promote byproduct formation.[2] Monitoring by TLC is recommended.

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate.

    • Combine the organic layers and wash sequentially with a 10% aqueous sodium thiosulfate solution (to quench any remaining iodine) and then with brine.[2]

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude brown solid can be further purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Visualizing the Workflow

The following diagram outlines the critical steps and decision points in the synthesis.

G cluster_prep Preparation cluster_diazotization Stage 1: Diazotization cluster_iodination Stage 2: Iodination cluster_workup Work-up & Purification Start Suspend 5-Amino-1H-indazole in HCl/Water Cool Cool to -5 °C to 0 °C Start->Cool Add_NaNO2 Add NaNO₂ dropwise (T < 2 °C) Cool->Add_NaNO2 NaNO2_sol Prepare aq. NaNO₂ Solution NaNO2_sol->Add_NaNO2 Stir_cold Stir for 15-30 min at -5 °C Add_NaNO2->Stir_cold Diazonium_salt Diazonium Salt Formed Stir_cold->Diazonium_salt Add_diaz Add Diazonium Salt to KI (T < 5 °C) Diazonium_salt->Add_diaz KI_sol Prepare cold aq. KI Solution KI_sol->Add_diaz Warm_stir Warm to RT, stir 2-3h Add_diaz->Warm_stir Extract Extract with EtOAc Warm_stir->Extract Wash Wash with Na₂S₂O₃ & Brine Extract->Wash Dry_concentrate Dry and Concentrate Wash->Dry_concentrate Purify Purify (Chromatography/ Recrystallization) Dry_concentrate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: High-level workflow for this compound synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yielded very little or no product. The work-up resulted in an intractable brown oil or tar. What went wrong?

A1: This is the most frequent issue and typically points to a failure in one of the two core stages: diazotization or the subsequent iodide displacement.

  • Cause 1: Incomplete Diazotization. The diazonium salt never formed correctly. This can happen if the 5-amino-1H-indazole did not fully dissolve or react. The indazole amine is basic and requires sufficient acid to form the hydrochloride salt, which is then susceptible to reaction with nitrous acid.[3]

    • Solution: Ensure you are using a sufficient excess of strong acid (e.g., 3-4 equivalents of HCl) to fully protonate the starting material. The initial suspension should become a clear solution upon completion of the diazotization step.

  • Cause 2: Decomposition of the Diazonium Salt. This is the most likely culprit. Aryl diazonium salts are notoriously unstable at elevated temperatures.[4] If the temperature rises above 5 °C during formation or before it can react with the iodide, it will rapidly decompose, losing N₂ gas prematurely to form highly reactive aryl cations. These cations will then react with water to form 5-hydroxy-1H-indazole or polymerize to create tars.

    • Solution: Strict temperature control is non-negotiable. Use an efficient cooling bath (ice-salt or a cryocooler) and monitor the internal reaction temperature continuously. Add the sodium nitrite solution very slowly to dissipate the exothermic heat of reaction.

  • Cause 3: Premature Decomposition during Iodide Addition. Adding the iodide solution to the diazonium salt can cause localized heating and decomposition. The reverse addition (adding diazonium salt to the iodide solution) is strongly recommended as it keeps the diazonium salt concentration low in the reaction vessel at any given time.

    • Solution: Always add the diazonium salt solution to the cold potassium iodide solution, not the other way around. This ensures the diazonium salt is immediately consumed as it is introduced.

Q2: The reaction mixture turned very dark, almost black, immediately upon adding the diazonium salt to the potassium iodide solution. Is this normal?

A2: A darkening of the solution to a deep brown or red is expected, but a black, tarry mixture is a sign of side reactions.

  • Cause 1: Formation of Azo Compounds. If the diazotization is incomplete, unreacted diazonium salt can couple with the starting material (5-amino-1H-indazole) or the product to form colored azo dyes.

    • Solution: Ensure the diazotization runs to completion. A simple test is to place a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, suggesting the amine has been fully consumed.

  • Cause 2: Iodine Formation. The reaction between the diazonium salt and iodide is a radical-nucleophilic aromatic substitution (SRNAr).[5] A side reaction can be the oxidation of iodide (I⁻) to iodine (I₂), which is dark-colored.

    • Solution: While some I₂ formation is common, excessive amounts can be problematic. The post-reaction wash with sodium thiosulfate is designed to remove this, converting I₂ back to colorless I⁻.[2] If the crude product remains very dark, ensure the thiosulfate wash was adequate.

Q3: My TLC analysis shows multiple spots. How do I identify them and improve the purity of my product?

A3: Multiple spots indicate a mixture of starting material, product, and byproducts.

  • Spot Identification (Typical Rf values in Hexane/EtOAc):

    • Starting Material (5-amino-1H-indazole): Usually the most polar spot (lowest Rf).

    • Product (this compound): Less polar than the starting amine.

    • Byproduct (5-hydroxy-1H-indazole): Often more polar than the product, resulting from diazonium salt decomposition.

    • Byproduct (1H-indazole): A potential byproduct from reductive de-iodination during work-up, though less common.

  • Improving Purity:

    • Optimize Reaction Conditions: Address the points in Q1 and Q2 to minimize byproduct formation from the outset.

    • Purification Strategy: Column chromatography is the most effective method for separating these components.[6] A gradient elution from a non-polar solvent system (e.g., 100% Hexane) to a more polar one (e.g., 50:50 Hexane/EtOAc) will typically provide good separation. Recrystallization can also be effective if the primary impurity has significantly different solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: Why is the Sandmeyer reaction used instead of direct iodination of 1H-indazole?

A1: This is a crucial question of regioselectivity. The indazole ring system is susceptible to electrophilic substitution. However, the most nucleophilic and electronically activated position is C3.[7] Therefore, direct iodination of 1H-indazole with reagents like I₂/KOH or N-Iodosuccinimide (NIS) will overwhelmingly yield 3-Iodo-1H-indazole, not the desired 5-iodo isomer.[8][9] The Sandmeyer reaction provides a definitive way to install the iodine at the C5 position by starting with the corresponding amine.[10]

Q2: How critical is the stoichiometry of the reagents?

A2: Stoichiometry is very important for maximizing yield and minimizing side reactions.

  • Sodium Nitrite (NaNO₂): A slight excess (1.05-1.1 eq) is used to ensure all the amine is converted to the diazonium salt. A large excess can lead to unwanted side reactions.

  • Acid (HCl): At least 2 equivalents are needed stoichiometrically (one to form the amine salt, one to react with NaNO₂ to generate nitrous acid). In practice, using 3-4 equivalents helps maintain a low pH and improves the solubility of the amine salt.[2]

  • Potassium Iodide (KI): A significant excess (3-4 eq) is used. This maximizes the probability of the aryl radical intermediate reacting with an iodide ion rather than engaging in other pathways.[2]

Q3: What are the primary safety concerns with this reaction?

A3: The main hazard is the diazonium salt intermediate. While generally used in solution, aryl diazonium salts can be explosive if isolated in a dry, solid state .[4]

  • Never attempt to isolate the diazonium salt.

  • Always keep the reaction mixture cold to prevent uncontrolled decomposition and gas evolution.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can I use a different acid or iodide source?

A4: Yes, with considerations.

  • Acids: Sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄) can be used. HBF₄ is often used if the goal is to isolate the more stable diazonium tetrafluoroborate salt, but for direct conversion to the iodide, HCl or H₂SO₄ are standard.[4]

  • Iodide Sources: Sodium iodide (NaI) can be used in place of KI. The key is to have a soluble source of I⁻ ions.

Quantitative Data Summary
ParameterRecommended RangeRationale
5-Amino-1H-indazole 1.0 eqLimiting Reagent
Conc. HCl 3.0 - 4.0 eqEnsures full protonation and low pH.
Sodium Nitrite 1.05 - 1.1 eqSlight excess to drive diazotization to completion.
Potassium Iodide 3.0 - 4.0 eqLarge excess to favor iodination over side reactions.[2]
Diazotization Temp. -5 °C to 0 °CCritical for diazonium salt stability.[4]
Iodination Temp. 0 °C to 5 °C (initial)Controls exotherm and prevents decomposition.
Reaction Time (Iodination) 2 - 3 hours at RTAllows the reaction to proceed to completion.
Troubleshooting Logic Diagram

This diagram provides a decision-making framework for diagnosing and solving common synthesis problems.

G Start Problem: Low Yield / Tar Formation Cause1 Was Diazotization Temp. kept below 2 °C? Start->Cause1 Cause2 Was Diazonium Salt solution clear before use? Cause1->Cause2 Yes Sol1 Root Cause: Diazonium Decomposition. Action: Improve cooling, slow down NaNO₂ addition. Cause1->Sol1 No Cause3 Was Diazonium Salt added to the KI solution? Cause2->Cause3 Yes Sol2 Root Cause: Incomplete Diazotization. Action: Use more acid, check starting material purity. Cause2->Sol2 No Cause4 Was the crude product washed with Na₂S₂O₃? Cause3->Cause4 Yes Sol3 Root Cause: Uncontrolled Iodination. Action: Use correct (reverse) addition order. Cause3->Sol3 No Sol4 Root Cause: Iodine Contamination. Action: Perform thorough thiosulfate wash. Cause4->Sol4 No Success Yield Optimized Cause4->Success Yes

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of 5-Iodo-1H-indazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Iodo-1H-indazole. This document provides field-proven insights and methodologies designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize this critical purification step with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to remove impurities from a crude sample of this compound. The principle of recrystallization relies on the differences in solubility between the desired compound and impurities in a chosen solvent system. An ideal solvent will dissolve the target compound and impurities at a high temperature but will only allow the target compound to crystallize upon cooling, leaving the impurities behind in the "mother liquor."

Q2: What are the common impurities found in crude this compound?

Impurities largely depend on the synthetic route. A common synthesis involves the diazotization of 5-aminoindazole followed by a Sandmeyer-type reaction with potassium iodide.[1][2] Potential impurities include:

  • Unreacted Starting Materials: Such as 5-aminoindazole.

  • Regioisomers: Depending on the synthetic strategy for the indazole core, other iodo-indazole isomers (e.g., 4-iodo, 6-iodo, 7-iodo) could be present.[3]

  • Over-iodinated Byproducts: Di-iodinated indazole species can form if the reaction conditions are not carefully controlled.[3]

  • Side-products from Diazotization: Phenolic byproducts can form if the diazonium salt reacts with water.

  • Residual Reagents: Unreacted iodine or other reagents used in the synthesis.

Q3: How do I select an appropriate solvent for recrystallization?

The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). Conversely, the impurities should either be completely soluble or completely insoluble at all temperatures.

Given the aromatic and heterocyclic nature of this compound, polar aprotic and protic solvents are good starting points. Mixed solvent systems are often highly effective for fine-tuning solubility.[4][5] A common approach involves dissolving the crude material in a "soluble solvent" and then adding a "miscible anti-solvent" until the solution becomes turbid.

Recommended Solvent Systems to Screen:

  • Single Solvents: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate

  • Mixed Solvents: Ethanol/Water, Isopropanol/n-Hexane, Ethyl Acetate/n-Hexane, Acetone/Water[6]

Q4: Why is the rate of cooling so critical for successful crystallization?

The rate of cooling directly impacts the purity and size of the resulting crystals.

  • Slow Cooling: Promotes the formation of large, well-ordered crystals. The slow, equilibrium-based process allows molecules of this compound to selectively deposit onto the growing crystal lattice, excluding impurity molecules. This is the desired outcome for high purity.[7]

  • Rapid Cooling (Crashing Out): Causes the compound to precipitate out of solution quickly and non-selectively. This rapid process can trap impurities within the crystal lattice, leading to a poorly purified product.[8]

Experimental Protocol: Recrystallization of this compound

This protocol provides a robust starting point for the purification. Optimization may be required based on the specific impurity profile of your crude material.

Materials:

  • Crude this compound

  • Erlenmeyer Flask (appropriately sized)

  • Chosen solvent system (e.g., Isopropanol/n-Hexane)

  • Hot plate with stirring capabilities

  • Condenser (optional, but recommended)

  • Buchner funnel, filter flask, and vacuum source

  • Filter paper

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar.

    • Add a small volume of the "soluble solvent" (e.g., isopropanol).

    • Heat the mixture to a gentle boil with stirring.

    • Continue adding the hot solvent dropwise until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution. [5] Using excess solvent will significantly reduce your final yield.[8]

  • Decolorization (Optional):

    • If the hot solution is highly colored (e.g., dark brown or purple), it may indicate the presence of colored, polymeric impurities.

    • Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (Optional, but required if charcoal was used):

    • To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration.

    • Use a pre-heated funnel and fluted filter paper to prevent the desired compound from crystallizing prematurely in the funnel.[5]

  • Crystallization:

    • If using a single solvent, cover the flask and allow it to cool slowly and undisturbed to room temperature.

    • If using a mixed solvent system (e.g., Isopropanol/n-Hexane), slowly add the "anti-solvent" (n-hexane) to the hot solution dropwise until a slight turbidity persists. Add a few drops of the hot "soluble solvent" (isopropanol) to re-dissolve the precipitate and achieve a clear solution.[5]

    • Cover the flask, remove it from the heat, and allow it to cool slowly to room temperature on a benchtop, possibly insulated with a towel to slow the cooling rate.[5]

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent (or just the anti-solvent if using a mixed system) to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent. The final product should be a crystalline powder. The color can range from yellow to brown or purple.[9][10]

    • Determine the melting point of the dried product. Pure this compound has a reported melting point in the range of 151-163 °C.[9][10][11] A sharp melting point within this range is a good indicator of purity.

Recrystallization Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Place Crude Product in Flask B Add Minimal Hot Solvent A->B C Add Charcoal (if needed) B->C If colored E Slow Cool to Room Temp. B->E If not colored D Perform Hot Gravity Filtration C->D D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or it comes out of solution as a liquid above its melting point. This is often caused by using a solvent system in which the compound's solubility changes too drastically with temperature, or by the presence of significant impurities depressing the melting point.[5]

Solutions:

  • Increase Solvent Volume: You may have a supersaturated solution that is also above the compound's melting point. Add a small amount of additional hot solvent to ensure the compound is fully dissolved, not just melted.[5][8]

  • Slow the Cooling Rate: Insulate the flask to ensure it cools as slowly as possible. This gives the molecules more time to arrange in an ordered crystal lattice rather than separating as a liquid phase.[5]

  • Adjust Solvent System: The polarity of your solvent may be too close to that of the solute. If using a mixed solvent system, try adding more of the "soluble solvent" before cooling. Alternatively, select a different solvent system entirely.[8]

Issue 2: No crystals form, even after cooling in an ice bath.

This typically indicates that the solution is not supersaturated, meaning too much solvent was used initially.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cold solution. This provides a template for new crystals to grow upon.[5]

  • Reduce Solvent Volume: If induction techniques fail, it confirms that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, then repeat the cooling process.[8]

Issue 3: The final yield is very low.

A low yield (e.g., <50%) can be frustrating but is often correctable.

Causes & Solutions:

  • Excess Solvent: This is the most common cause. As noted above, too much solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[8] You can test the mother liquor by placing a drop on a watch glass; significant solid residue after evaporation indicates product loss.

  • Premature Crystallization: If the product crystallized in the funnel during hot filtration, this will lower the yield. Ensure your filtration apparatus is sufficiently pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time in the ice bath to maximize precipitation.

Issue 4: The product is still impure after recrystallization (e.g., broad melting point).

This suggests that the chosen recrystallization conditions were not optimal for separating the specific impurities present.

Solutions:

  • Re-crystallize: A second recrystallization will often yield a much purer product.

  • Change the Solvent System: The impurities may have similar solubility properties to this compound in the chosen solvent. Try a different solvent or solvent pair with different polarity characteristics.[7]

  • Slow Down Cooling: If you did not allow the solution to cool slowly, impurities may have been trapped in the crystal lattice. Repeat the process, ensuring a very slow cooling rate.[7]

Troubleshooting Decision Tree

G Start Problem Encountered During Recrystallization OilingOut Issue: Compound 'Oils Out' Start->OilingOut NoCrystals Issue: No Crystals Form Start->NoCrystals LowYield Issue: Poor Yield Start->LowYield Impure Issue: Product Still Impure Start->Impure Sol_AddSolvent 1. Add more hot solvent 2. Slow cooling rate 3. Adjust solvent polarity OilingOut->Sol_AddSolvent Solution Sol_Induce 1. Scratch flask with glass rod 2. Add seed crystal 3. Reduce solvent volume (boil off) NoCrystals->Sol_Induce Solution Sol_Yield 1. Use less solvent initially 2. Ensure proper hot filtration 3. Increase cooling time LowYield->Sol_Yield Solution Sol_Purity 1. Perform a second recrystallization 2. Change solvent system 3. Ensure very slow cooling Impure->Sol_Purity Solution

Caption: Decision tree for troubleshooting common recrystallization issues.

Data Summary Table

PropertyValue / ObservationSource(s)
IUPAC Name This compound[9][10][12]
Molecular Formula C₇H₅IN₂[9][10][11]
Molecular Weight 244.03 g/mol [10]
Appearance Crystalline powder, Yellow to brown to purple[9][10]
Melting Point 151-163 °C (range from various suppliers)[9][10][11]
SolventBoiling Point (°C)Polarity (Dielectric Constant)Potential Use
n-Hexane 691.88Anti-solvent
Ethyl Acetate 776.02Soluble solvent
Isopropanol 8219.9Soluble solvent
Acetone 5620.7Soluble solvent
Acetonitrile 8237.5Soluble solvent
Ethanol 7824.5Soluble solvent
Water 10080.1Anti-solvent

References

Technical Support Center: 5-Iodo-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Iodo-1H-indazole. This critical building block is foundational in the development of numerous pharmaceutical agents, making its purity paramount. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during its synthesis, particularly via the widely used Sandmeyer-type reaction starting from 5-aminoindazole. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My final product is a brown or black solid, not the expected off-white powder. What is causing this discoloration?

Answer: This is a very common observation and typically points to two main culprits: residual iodine or the formation of highly colored azo-compound byproducts.

  • Residual Iodine (I₂): The Sandmeyer reaction often uses an excess of potassium iodide (KI) to ensure complete conversion of the intermediate diazonium salt.[1] During the reaction, some iodide may be oxidized to elemental iodine (I₂), which has a characteristic dark brown/violet color and can contaminate the crude product.

  • Azo Byproducts: Diazonium salts are highly reactive electrophiles. If the reaction conditions are not carefully controlled (e.g., temperature rises, incorrect pH), the diazonium salt can couple with electron-rich aromatic species in the mixture. This most commonly involves coupling with the unreacted 5-aminoindazole starting material or even the this compound product itself, forming intensely colored azo compounds.

Troubleshooting Protocol: Decolorization

A simple and effective way to address this is a wash with a reducing agent during the workup.

  • After the reaction is complete and quenched, extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.[1]

  • Continue washing until the organic layer is no longer colored. The thiosulfate ion reduces elemental iodine (I₂) to colorless iodide ions (I⁻).

  • Follow with a standard brine wash, dry the organic phase with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

If discoloration persists after this wash, it strongly suggests the presence of azo impurities, which may require purification by column chromatography.

Q2: My HPLC and LC-MS analyses show several unexpected peaks besides my main product. How can I identify these impurities?

Answer: Identifying process-related impurities requires a systematic review of the synthetic route. For a Sandmeyer reaction starting from 5-aminoindazole, the most probable impurities are summarized in the table below. By comparing the molecular weights observed in your LC-MS data with this table, you can form a strong hypothesis about the identity of each peak.

Table 1: Common Process-Related Impurities in this compound Synthesis

Potential Impurity Structure Molecular Weight ( g/mol ) Likely Origin Analytical Notes
This compound (Product) C₇H₅IN₂244.03-Desired product.
5-Amino-1H-indazole C₇H₇N₃133.15Unreacted starting material.[2]More polar than the product; will have a shorter retention time on reverse-phase HPLC.
5-Hydroxy-1H-indazole C₇H₆N₂O134.13Reaction of the diazonium intermediate with water (hydrolysis).A very common byproduct in Sandmeyer reactions. Its formation is favored by higher temperatures.
1H-Indazole C₇H₆N₂118.14Hydro-dehalogenation (loss of iodine) or incomplete diazotization followed by reduction.Less polar than the starting material but more polar than the product.
Di-iodo-1H-indazoles C₇H₄I₂N₂369.94Over-iodination, more common in direct iodination methods but can occur under harsh conditions.[3]Significantly less polar than the mono-iodinated product.
Azo-coupled Dimer C₁₄H₁₁IN₆402.18Self-coupling of the diazonium salt with unreacted starting material.Often intensely colored. High molecular weight.
Q3: I consistently see a significant peak corresponding to 5-Hydroxy-1H-indazole. How can I prevent its formation?

Answer: The formation of the phenolic byproduct, 5-Hydroxy-1H-indazole, is a classic competitive side reaction in aqueous Sandmeyer chemistry. The diazonium salt intermediate is susceptible to nucleophilic attack by water, especially at elevated temperatures.

The key to minimizing this impurity lies in rigorous temperature control throughout the two main stages of the reaction.[1]

  • Diazotization (Formation of Diazonium Salt): The initial reaction of 5-aminoindazole with sodium nitrite in an acidic medium must be performed at low temperatures, typically between -5 °C and 2 °C.[1] This is because diazonium salts are thermally unstable. Allowing the temperature to rise during this step will lead to premature decomposition and hydrolysis.

  • Iodination (Displacement): The subsequent addition of the cold diazonium salt solution to the potassium iodide solution should also be done carefully. While some protocols involve heating to drive the final nitrogen displacement, the initial combination should be controlled to prevent a rapid exotherm.[1]

The workflow below illustrates the critical control points in the synthesis to minimize byproduct formation.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodination A 5-Aminoindazole in Acid B Add NaNO2 Solution Dropwise A->B C Maintain Temp: -5°C to 2°C B->C D Stable Diazonium Salt C->D E Decomposition/Hydrolysis C->E If Temp > 5°C G Slowly Add Diazonium Salt D->G J 5-Hydroxy-1H-indazole (Impurity) E->J F KI Solution F->G H Controlled Heating (if needed) G->H G->J If Temp Spikes I This compound (Product) H->I

Caption: Key temperature control points in the Sandmeyer synthesis.

Q4: What is the most effective method for purifying the crude this compound?

Answer: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is the most common and efficient method for purification on a lab scale, particularly for removing less soluble impurities like starting material and more soluble impurities like 1H-indazole. A mixed solvent system is often effective. For example, dissolving the crude product in a hot solvent in which it is soluble (like ethanol or ethyl acetate) and then adding a co-solvent in which it is less soluble (like water or hexanes) until turbidity is observed, followed by slow cooling, can yield high-purity crystals.[4]

  • Silica Gel Column Chromatography: If recrystallization fails to remove closely related impurities (e.g., isomers from a direct iodination route) or highly colored azo compounds, column chromatography is necessary. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically allow for the separation of the product from both more polar and less polar impurities.

Troubleshooting Workflow: Purification Strategy

G Start Crude Product after Workup CheckColor Is the product highly discolored? Start->CheckColor TLC_HPLC Analyze purity by TLC/HPLC CheckColor->TLC_HPLC No (or slightly off-white) Column Perform Silica Gel Chromatography CheckColor->Column  Yes Decision Are impurities well-separated from product spot/peak? TLC_HPLC->Decision Recrystallize Perform Recrystallization Decision->Recrystallize  Yes Decision->Column No Final Pure this compound Recrystallize->Final Column->Final

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is an adapted representation from established literature procedures.[1]

  • Preparation: Suspend 5-aminoindazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid in a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the suspension to between -5 °C and 0 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water. Add this solution dropwise to the cold indazole suspension, ensuring the internal temperature does not exceed 2 °C. Stir for an additional 15-30 minutes at this temperature after the addition is complete.

  • Iodination: In a separate flask, dissolve potassium iodide (KI, ~3.0 eq) in water and cool it in an ice bath.

  • Addition: Slowly add the cold diazonium salt solution to the KI solution. A dark solid may form. Control the rate of addition to manage gas (N₂) evolution.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours. Some protocols may call for gentle heating (e.g., up to 90 °C) to ensure the complete decomposition of the diazonium intermediate.[1]

  • Workup:

    • Filter the crude solid product.

    • Dissolve the solid in ethyl acetate.

    • Wash the organic solution with 10% sodium thiosulfate solution until the color is discharged, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography as determined by the troubleshooting workflow above.

Protocol 2: General Purpose HPLC Method for Impurity Profiling

This is a starting point method; optimization may be required.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

References

Technical Support Center: Iodination of 1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of indazole-containing compounds. The iodination of 1H-indazole is a critical transformation for introducing a versatile synthetic handle, yet it is frequently accompanied by challenges related to selectivity and byproduct formation. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities, optimize your reactions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when iodinating 1H-indazole, and why does it happen?

The most prevalent issue in the iodination of 1H-indazole is the formation of regioisomers . While the C3 position is electronically the most favored site for electrophilic substitution due to its higher nucleophilicity, iodination can also occur at positions C4, C5, C6, and C7 on the benzene ring, leading to a complex mixture of products that is often difficult to separate.[1][2]

The underlying cause is rooted in the electronic nature of the indazole scaffold. The pyrazole ring acts as an electron-donating group, activating the entire molecule towards electrophilic attack. The C3 position is generally the most electron-rich. However, the relative reactivity of the other positions can be influenced by reaction conditions (solvent, temperature, reagent) and the presence of other substituents on the indazole ring.[1]

Q2: I'm observing a second, heavier product in my mass spectrometry analysis. What could it be?

This observation strongly suggests di-iodination , where two iodine atoms are added to the indazole ring.[1][2] This side reaction occurs when the reaction conditions are too harsh or when an excess of the iodinating agent is used. The mono-iodinated indazole product is still an activated aromatic system and can undergo a second electrophilic substitution if a sufficiently reactive iodinating species is present. Careful stoichiometric control of the iodinating agent (typically 1.0 to 1.1 equivalents) is crucial to minimize this byproduct.[1]

Q3: My TLC plate shows multiple spots, but they all have the same mass. How do I identify them?

When you have multiple products with the same mass, you are dealing with a mixture of regioisomers . Distinguishing these isomers requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

  • ¹H NMR Spectroscopy: This is the most powerful tool for this purpose. Each regioisomer will have a unique set of chemical shifts and coupling constants for its aromatic protons. For example, the coupling patterns (doublets, triplets, etc.) and J-values for the protons on the benzene portion of the molecule will definitively map out the substitution pattern.[1][3]

  • ¹³C NMR Spectroscopy: This provides complementary information on the carbon environment.

  • 2D NMR Techniques (NOESY, HMBC): For unambiguous confirmation, especially in complex cases, 2D NMR experiments can show through-space and through-bond correlations that will solve the structure.[1]

Q4: Can iodination occur on the nitrogen atoms?

Yes, N-iodination is a possible, though generally less favorable, side reaction.[1] The resulting N-I bond is typically less stable than the C-I bond and may not survive workup or purification. The use of a base in the reaction (e.g., KOH, NaH) generates the indazolide anion, which is nucleophilic at both N1 and N2. While C-iodination is often the dominant pathway for the electrophilic reagent, some N-iodination can occur, particularly if the C3 position is sterically hindered.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a structured format.

Problem Probable Cause(s) Recommended Solution(s)
1. Low Regioselectivity (Mixture of Isomers) Highly Reactive Iodinating Agent: Aggressive reagents like Iodine Monochloride (ICl) can be less selective.[4] • High Reaction Temperature: Elevated temperatures provide enough energy to overcome the activation barrier for substitution at less favored positions. • Solvent Effects: The polarity of the solvent can influence the reaction pathway and the nature of the electrophile.[1]Switch to a Milder Reagent: Use N-Iodosuccinimide (NIS), which often provides better regioselectivity.[1][5] • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower can significantly favor the thermodynamically preferred C3 product.[1] • Solvent Screening: Test a range of solvents (e.g., DMF, Acetonitrile, Dichloromethane, THF) to find optimal conditions.[1] • Use a Protecting Group: Temporarily protecting the N1 position with a group like Boc can alter the electronic distribution and sterically hinder other positions, potentially improving selectivity.[1][6]
2. Significant Di-iodination Product Excess Iodinating Agent: Using more than ~1.1 equivalents of the iodinating agent. • Prolonged Reaction Time: Allowing the reaction to stir long after the starting material is consumed.Strict Stoichiometric Control: Carefully measure and add no more than 1.1 equivalents of the iodinating agent. • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.[1]
3. Low or No Conversion Inactive Iodinating Agent: Some agents, like NIS, can degrade over time. • Insufficient Base/Acid Catalyst: The reaction may require a base (for I₂) or a catalytic amount of acid (for NIS) to proceed efficiently.[5][6] • Purity of Starting Material: Impurities in the 1H-indazole can inhibit the reaction.Use Fresh Reagents: Use a fresh bottle of the iodinating agent or test its activity on a known substrate. • Verify Catalytic Conditions: If using I₂, ensure an adequate amount of base (e.g., KOH) is present. If using NIS, a catalytic amount of an acid like trifluoroacetic acid (TFA) can be beneficial for activating NIS.[5][7] • Confirm Starting Material Purity: Check the purity of your 1H-indazole by NMR or melting point.
4. Product Degradation (Dark Reaction Mixture, Complex TLC) Harsh Basic/Acidic Conditions: Strong bases or acids can lead to decomposition or ring-opening of the indazole nucleus.[8] • High Temperature: Can cause thermal decomposition.Use Milder Conditions: Employ weaker bases (e.g., K₂CO₃ instead of KOH) or use catalytic amounts of acid. • Reduce Temperature: Perform the reaction at room temperature or below.
5. Difficulty in Purification Similar Polarity of Isomers: Regioisomers often have very similar polarities, making separation by column chromatography challenging.[9] • Product Loss During Workup: The iodinated product may have some water solubility.Optimize Chromatography: Screen different solvent systems for column chromatography (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize separation. Using a high-performance flash chromatography system can improve resolution.[9] • Consider Recrystallization: If a solid, attempt recrystallization from various solvent systems. This can sometimes be highly effective for separating isomers.[9][10] • Modify Workup: During aqueous washes, back-extract the aqueous layer with your organic solvent to recover any dissolved product.[1]

Visualizing the Challenges and Workflow

Common Side Products in Indazole Iodination

G indazole 1H-Indazole c3_iodo Desired Product 3-Iodo-1H-indazole indazole->c3_iodo regioisomers Side Products Regioisomers (C4, C5, C6, C7-Iodo) indazole->regioisomers di_iodo Side Product Di-iodo-1H-indazole indazole->di_iodo reagent + Iodinating Agent (e.g., NIS, I₂/KOH)

Caption: Major product and common side products formed during the electrophilic iodination of 1H-indazole.

Troubleshooting Workflow for Regioselectivity

G start Poor Regioselectivity Observed q1 Is the reaction temperature > RT? start->q1 a1_yes Lower Temperature to 0 °C or below q1->a1_yes Yes q2 Are you using a highly reactive agent (e.g., ICl)? q1->q2 No a1_yes->q2 a2_yes Switch to a Milder Reagent (e.g., NIS) q2->a2_yes Yes q3 Have you tried different solvents? q2->q3 No a2_yes->q3 a3_no Screen Solvents (DMF, ACN, DCM) q3->a3_no No end Improved Selectivity q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting and improving regioselectivity in indazole iodination.

Validated Experimental Protocols

These protocols serve as a robust starting point and should be optimized for specific substrates.

Protocol 1: Iodination using Iodine (I₂) and Potassium Hydroxide (KOH)

This is a classic and effective method, particularly for achieving C3 iodination.[6][11]

Materials:

  • 1H-Indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-indazole (1.0 eq) in DMF.

  • Base Addition: Add powdered potassium hydroxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Iodinating Agent Addition: Add a solution of iodine (1.1 eq) in DMF dropwise to the mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (e.g., using 30% Ethyl Acetate in Hexane as eluent).

  • Work-up:

    • Quench the reaction by pouring it into an ice-water mixture.

    • Add saturated sodium thiosulfate solution dropwise until the dark iodine color disappears.

    • Extract the aqueous mixture three times with Ethyl Acetate.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[9]

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This method often provides a cleaner reaction profile and can offer better regioselectivity.[1][5]

Materials:

  • 1H-Indazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask, add N-Iodosuccinimide (1.1 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. Note: For less reactive substrates, a catalytic amount of trifluoroacetic acid (TFA) may be added.[5]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic solution sequentially with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Regioselectivity in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regioselective functionalization of the indazole scaffold. The indazole nucleus is a privileged pharmacophore in numerous therapeutic agents, but controlling substitution at the N1 versus N2 position is a frequent and significant challenge.[1][2]

This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic explanations to empower you to overcome regioselectivity hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the N-alkylation of indazoles.

Q1: I am consistently getting a mixture of N1 and N2 alkylated isomers. How can I favor the N1 product?

Achieving high N1 selectivity often hinges on establishing conditions that favor the thermodynamically more stable product.[1][3][4] The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][3][5][6] Here are key factors to consider:

  • Choice of Base and Solvent : This is a critical parameter. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an ethereal solvent such as tetrahydrofuran (THF) is highly effective for promoting N1 selectivity.[2][3][7][8] This combination is believed to favor the formation of a sodium salt that directs the alkylating agent to the N1 position.[4][8]

  • Thermodynamic Equilibration : Under certain conditions, an initial mixture of isomers can equilibrate to the more stable N1 product. This can sometimes be achieved with specific electrophiles like α-halo carbonyls or β-halo esters.[3][4]

  • Substituent Effects : The electronic and steric nature of substituents on the indazole ring plays a significant role. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have demonstrated over 99% N1 regioselectivity with NaH in THF.[2][3][8]

Q2: My goal is the N2-alkylated indazole. What strategies can I employ to achieve this?

While the 1H-tautomer is thermodynamically favored, specific strategies can be used to direct alkylation to the N2 position, often by exploiting kinetic control or steric hindrance.[1]

  • Steric Hindrance : Bulky substituents at the C7 position of the indazole ring can sterically block the N1 position, thereby directing the incoming electrophile to N2.[1] For instance, indazoles with a 7-NO2 or 7-CO2Me group show excellent N2 regioselectivity.[2][3][7][8]

  • Reaction Conditions : Mitsunobu conditions (e.g., an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DIAD or DEAD) often show a preference for the formation of the N2-alkylated product.[1][3]

  • Catalytic Systems : Certain acid-catalyzed conditions can favor N2 alkylation. For example, using triflic acid (TfOH) with diazo compounds has been shown to be highly selective for the N2 position.[1][9]

Q3: How do solvent and base choice fundamentally impact the N1/N2 ratio?

The interplay between the solvent and the counterion of the deprotonated indazole is crucial. In a solvent like THF, a strong base like NaH generates an indazolide anion that can form a tight ion pair with Na+. This cation can then coordinate with the N2 nitrogen, sterically hindering it and directing alkylation to N1.[8] In more polar, aprotic solvents like DMF or DMSO, the ion pair is more solvent-separated, which can lead to a mixture of isomers as both nitrogen atoms are more accessible.[3][10] Weaker bases like potassium carbonate (K2CO3) in DMF often result in poor selectivity.[1][11]

Troubleshooting Guide: A Systematic Approach

When faced with poor regioselectivity, a systematic approach to optimizing your reaction is essential. The following table outlines common problems, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solutions & Rationale
Low N1:N2 Ratio (Mixture of Isomers) Reaction is under kinetic control, or conditions do not sufficiently differentiate the two nitrogen atoms.1. Switch to NaH in THF: This combination is well-documented to favor the thermodynamically stable N1 product.[2][3][8] 2. Increase Reaction Time/Temperature: Allowing the reaction to proceed for longer or at a slightly elevated temperature may facilitate equilibration to the more stable N1 isomer. 3. Change the Base: If using a weaker base like K2CO3 or Cs2CO3, consider switching to NaH.
Exclusive or High N2 Isomer Formation (When N1 is Desired) Steric hindrance at the N1 position due to a C7 substituent.1. Modify the Synthetic Route: If the C7 substituent is the directing group, consider introducing it after the N1-alkylation step. 2. Use a Protecting Group Strategy: Temporarily protect the N2 position, perform the N1-alkylation, and then deprotect.
Low Conversion/No Reaction Insufficiently strong base, poor solubility of the base, or low reactivity of the alkylating agent.1. Use a Stronger Base: Switch from carbonate bases to NaH.[3] 2. Change the Solvent: If using a non-polar solvent where the base is insoluble (e.g., toluene with K2CO3), switch to a more polar solvent like THF or DMF.[3] 3. Use a More Reactive Electrophile: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.
Difficulty Separating N1 and N2 Isomers Similar polarity of the two regioisomers.1. Modify the Alkylating Agent: Introducing a functional group that significantly alters the polarity of one isomer can aid in separation. 2. Derivatization: Temporarily derivatize the mixture to improve separability, followed by removal of the derivatizing group. 3. Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography.

Visualizing the Path to Regioselectivity

The following diagrams illustrate the key decision-making processes and influencing factors in achieving regioselective indazole N-alkylation.

G cluster_0 Decision Workflow for Indazole N-Alkylation start Desired Regioisomer? n1_path N1-Alkylated Indazole start->n1_path N1 n2_path N2-Alkylated Indazole start->n2_path N2 conditions_n1 Thermodynamic Control Conditions: - Base: NaH - Solvent: THF n1_path->conditions_n1 conditions_n2 Kinetic Control / Steric Hindrance: - Mitsunobu Reaction - C7-Substituted Indazole - Acid Catalysis (e.g., TfOH) n2_path->conditions_n2 check_selectivity Good Selectivity? conditions_n1->check_selectivity conditions_n2->check_selectivity troubleshoot Troubleshoot: - Vary Base/Solvent - Check Substituent Effects - Consider Protecting Groups check_selectivity->troubleshoot No end Successful Synthesis check_selectivity->end Yes troubleshoot->start

Caption: A decision-tree for selecting the appropriate reaction pathway for N1 or N2 indazole alkylation.

G cluster_1 Factors Influencing Regioselectivity factors Key Factors Base Solvent Substituents (Steric/Electronic) Alkylating Agent Temperature/Time n1_favored Favors N1 (Thermodynamic) - Strong Base (NaH) - Ethereal Solvent (THF) - Electron-donating groups at C3 - Conditions allowing equilibration factors:f0->n1_favored:h Leads to n2_favored Favors N2 (Kinetic) - Weaker Bases (Carbonates in some cases) - Polar Aprotic Solvents (DMF, DMSO) in some cases - Bulky C7 substituents - Mitsunobu Conditions factors:f0->n2_favored:h Leads to

References

Technical Support Center: Preventing Deiodination of 5-Iodo-1H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for a common and often frustrating side reaction: the deiodination of 5-iodo-1H-indazole during palladium-catalyzed cross-coupling reactions. As your Senior Application Scientist, my goal is to explain the causality behind these experimental challenges and provide robust, field-proven protocols to ensure the success of your syntheses.

Frequently Asked Questions (FAQs)

Q1: What is deiodination, and why is it a significant problem with this compound?

A: Deiodination, also known as hydrodehalogenation, is an undesired side reaction where the iodine atom on your this compound is replaced by a hydrogen atom.[1] This leads to the formation of the simple 1H-indazole byproduct, which reduces the yield of your desired coupled product and introduces a purification challenge due to structural similarities with the starting material and product. Aryl iodides are generally more reactive in the oxidative addition step of cross-coupling reactions than bromides or chlorides, but this increased reactivity also makes them more susceptible to side reactions like deiodination.[2] The electron-rich nature of the indazole ring system can further contribute to the propensity for this side reaction.

Q2: What is the primary mechanism of deiodination in a palladium-catalyzed cross-coupling reaction?

A: While several pathways can contribute, a common mechanism involves the palladium-hydride species (Pd-H) that can form in the reaction mixture. Instead of undergoing reductive elimination to form the desired C-C or C-N bond, the organopalladium intermediate can react with a hydride source, leading to the cleavage of the C-I bond and regeneration of the Pd(0) catalyst. Sources for the hydride can include the solvent (e.g., alcohols), the base, or even trace amounts of water. This competing pathway is a key reason for yield loss.[3]

Q3: How does the unprotected N-H on the indazole ring complicate the reaction?

A: The acidic proton of the indazole N-H group can significantly interfere with the catalytic cycle.[3] It can react with the base, altering its effective concentration and nature. More critically, the indazole anion can coordinate to the palladium center, forming inactive or less active catalyst species, thereby inhibiting the desired reaction.[4] While some protocols are successful with unprotected indazoles, N-protection is often a reliable strategy to prevent these complications, especially in sensitive or low-yielding reactions.[3]

Troubleshooting Guides for Common Cross-Coupling Reactions

Deiodination is a common challenge across various cross-coupling reactions. The following guides provide specific strategies to mitigate this issue.

General Strategies to Minimize Deiodination

Before diving into reaction-specific advice, several general principles apply to minimizing deiodination for this compound:

  • Catalyst & Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often the best choice.[1][5] These ligands accelerate the rate-limiting reductive elimination step of the catalytic cycle, allowing the desired product to form before the deiodination pathway can occur.[3]

  • Base Selection: The strength and type of base can dramatically influence the outcome. Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) are often preferred over strong organic bases or alkoxides, which can promote deiodination.[3][6]

  • Temperature Control: Higher temperatures can accelerate the rate of deiodination.[1] It is often beneficial to run the reaction at the lowest possible temperature that still allows for a reasonable conversion rate.[7]

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Protic solvents or impurities like water can serve as a hydride source, leading to increased deiodination.[3][8]

Troubleshooting Deiodination Pathways

Below is a diagram illustrating the main catalytic cycle and the competing deiodination pathway.

G pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-I) pd0->oxidative_add pd2_complex Ar-Pd(II)-I (Complex) oxidative_add->pd2_complex transmetal Transmetalation (e.g., with R-B(OH)₂) pd2_complex->transmetal deiodination Hydrodehalogenation (Side Reaction) pd2_complex->deiodination pd2_r_complex Ar-Pd(II)-R (Complex) transmetal->pd2_r_complex reductive_elim Reductive Elimination (Desired Pathway) pd2_r_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Desired Product) reductive_elim->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->deiodination deiodination->pd0 Catalyst Regeneration deiod_product Ar-H (Byproduct) deiodination->deiod_product

Caption: Catalytic cycle vs. the deiodination side reaction.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation but is not immune to the deiodination of iodoindazoles.

Q: My Suzuki reaction with this compound is giving me low yield and a lot of the deiodinated starting material. What should I try first?

A: The first step is to re-evaluate your catalyst system.

  • Ligand Choice: Standard ligands like PPh₃ can sometimes be inefficient. Switch to a more sterically hindered, electron-rich ligand. Buchwald ligands such as SPhos or XPhos are excellent choices and have been shown to be effective for coupling nitrogen-rich heterocycles, often providing higher yields and turnover rates.[4]

  • Palladium Precatalyst: Using a pre-formed palladacycle precatalyst can generate the active Pd(0) species more efficiently and cleanly than using sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][9]

  • Base Selection: If you are using a strong base like Cs₂CO₃, consider switching to a milder base such as K₂CO₃ or K₃PO₄.[6][10] This can significantly reduce the rate of deiodination.

Parameter Initial Condition (If Failing) Optimized Recommendation Rationale
Catalyst/Ligand Pd(PPh₃)₄Pd(dppf)Cl₂ or a palladacycle precatalyst with SPhos/XPhos.[4][10][11]Promotes faster reductive elimination, outcompeting deiodination.
Base Strong bases (e.g., NaOt-Bu, Cs₂CO₃)K₃PO₄ or K₂CO₃.[6]Milder bases are less likely to promote the hydrodehalogenation pathway.
Solvent Protic solvents (e.g., alcohols)Anhydrous aprotic solvents like 1,4-dioxane, DME, or toluene with minimal water.[5]Minimizes the presence of hydride sources.
Temperature > 100 °C60-80 °C.[4][10]Lower temperatures can disfavor the deiodination side reaction.
Guide 2: Buchwald-Hartwig Amination

Forming a C-N bond at the 5-position of indazole is crucial in pharmaceutical chemistry. Deiodination can be a major competing pathway.

Q: I am attempting a Buchwald-Hartwig amination on this compound, but I am only isolating the deiodinated indazole. How can I fix this?

A: This is a classic case of the hydrodehalogenation side reaction competing with reductive elimination.[12]

  • Ligand Optimization: The ligand is paramount. For C-N coupling, sterically hindered biarylphosphine ligands are essential. Ligands like tBuXPhos are specifically designed for coupling with NH-heterocycles like indazole.[13]

  • Base Choice: Strong bases like NaOt-Bu or KOt-Bu are often required for Buchwald-Hartwig aminations, but they can also accelerate deiodination.[7] A weaker base like K₃PO₄ or Cs₂CO₃ might be a better choice, even if it requires slightly higher temperatures or longer reaction times.

  • Protecting Group Strategy: If optimization of the ligand and base fails, consider protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This prevents catalyst inhibition and can lead to cleaner reactions.[3]

Guide 3: Sonogashira and Heck Couplings

These reactions are powerful tools for introducing alkyne and alkene moieties, respectively.

Q: My Sonogashira/Heck reaction with this compound is not working. What are the key parameters to check?

A:

  • For Sonogashira Coupling: This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[14]

    • Copper(I) Source: Ensure your CuI is fresh and of high quality.

    • Base: An amine base like Et₃N or DIPEA is commonly used and generally works well.

    • Ligand: While often run with PPh₃, switching to a more robust ligand can be beneficial if deiodination is observed.

  • For Heck Coupling:

    • Ligandless Conditions: For highly reactive aryl iodides, it is sometimes possible to achieve good conversion without an additional phosphine ligand, which can simplify the reaction.[15]

    • Base: Inorganic bases like Na₂CO₃ are often effective and are less likely to cause deiodination than organic bases.[15]

    • Solvent: Aqueous conditions have been shown to be effective for Heck reactions on indole-based substrates and may be worth exploring.[15]

Troubleshooting Decision Flowchart

Use this flowchart to guide your optimization process when significant deiodination is observed.

Caption: A step-by-step troubleshooting guide.

Experimental Protocols

The following are generalized, starting-point protocols. Optimization for your specific substrate is likely necessary.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of Unprotected this compound

This protocol is adapted from literature procedures for similar substrates.[3][16]

  • Reagent Preparation: To a microwave vial equipped with a magnetic stir bar, add this compound (1 equiv.), the corresponding boronic acid or pinacol boronate ester (1.5-2 equiv.), and a suitable base such as Na₂CO₃ (2 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a more advanced system like an XPhos palladacycle (1-2 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an aqueous solution of the base.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Place the sealed vial in a microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of N-Protected this compound

This protocol provides a general procedure for C-N bond formation.[17]

  • Inert Setup: In a glovebox or under a stream of argon, add N-protected this compound (1 equiv.), the desired amine (1.2 equiv.), a suitable base (e.g., K₃PO₄, 1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., tBuXPhos, 4-5 mol%) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with stirring in an oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Scale-Up Synthesis of 5-Iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important heterocyclic compound. As a key building block in medicinal chemistry, particularly for kinase inhibitors, a robust and scalable synthesis is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

The predominant and most scalable route to this compound is the Sandmeyer-type reaction, starting from the readily available 5-Amino-1H-indazole. This pathway involves two critical stages: the low-temperature diazotization of the primary amine, followed by the displacement of the diazonium group with iodide. While straightforward in principle, scaling this process introduces challenges related to thermal control, reagent stability, and impurity management.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a practical question-and-answer format.

Q1: My reaction is complete, but the final product is a dark brown or black solid, not the expected off-white or light brown powder. What causes this discoloration and how can I prevent it?

Answer:

This is a very common issue, primarily caused by two factors: residual iodine and the formation of polymeric side products from the decomposition of the diazonium salt intermediate.

Probable Causes & Solutions:

  • Residual Iodine (I₂): Elemental iodine, often formed from the oxidation of the iodide source (KI), can be retained in the product, imparting a dark color.

    • Causality: During the reaction and work-up, especially if exposed to air and acid, I⁻ can be oxidized to I₂.

    • Solution: The most effective solution is to incorporate a wash with a reducing agent during the work-up. After the reaction is complete and quenched, wash the organic extract or the crude solid slurry with a 10% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] The thiosulfate ion quantitatively reduces iodine to colorless iodide (I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻). Repeat the wash until the organic layer is no longer colored.

  • Decomposition of Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[2] Decomposition leads to a cascade of radical side reactions, forming complex, high-molecular-weight impurities and tars that are intensely colored.[2]

    • Causality: The bond between the aryl carbon and the diazonium group is weak. Heat, UV light, or the presence of certain metals can initiate the loss of N₂ gas, generating a highly reactive aryl radical or cation.

    • Solution: Strict temperature control during the diazotization step is non-negotiable. Maintain the internal reaction temperature between -5 °C and 2 °C.[1] Use a well-calibrated thermometer and an efficient cooling bath (e.g., ice-salt or a chiller). Ensure the addition of the sodium nitrite solution is slow and dropwise to prevent localized temperature spikes.

Q2: The overall yield of my this compound is significantly lower than expected on a larger scale. What are the likely reasons?

Answer:

Low yields on scale-up often point to incomplete reactions or the dominance of side reactions. The two key stages to investigate are diazotization and the iodide displacement.

Probable Causes & Solutions:

  • Incomplete Diazotization: If the 5-amino-1H-indazole is not fully converted to the diazonium salt, it will remain as an impurity or react through other pathways, reducing the yield.

    • Causality: Insufficient acid or nitrous acid can lead to incomplete diazotization. The amine must first be protonated to react with the diazotizing species.

    • Solution:

      • Monitor for Excess Nitrite: Use starch-iodide paper to test for the presence of excess nitrous acid at the end of the NaNO₂ addition. The paper should turn blue, indicating that enough nitrite is present to have consumed all the starting amine.[2] A persistent blue color confirms the endpoint.

      • Ensure Sufficient Acid: Use a sufficient excess of a strong acid like HCl to ensure the amine is fully protonated and to maintain a low pH, which stabilizes the resulting diazonium salt.[1]

  • Premature Decomposition of the Diazonium Salt: As mentioned in Q1, this is a major pathway for yield loss. The aryl diazonium salt can decompose before it has a chance to react with the potassium iodide.

    • Causality: Poor temperature control is the primary culprit.[2]

    • Solution: Maintain the cold chain. The diazonium salt solution should be generated at 0 to -5 °C and added slowly to the cold potassium iodide solution. Do not let the diazonium salt solution warm up before use.

  • Formation of Phenolic Byproducts: The diazonium salt can react with water to form 5-hydroxy-1H-indazole, a common side product in Sandmeyer reactions.[2]

    • Causality: This is essentially a competing nucleophilic substitution reaction where water acts as the nucleophile. It is more prevalent at higher temperatures before the iodide has fully reacted.

    • Solution: Use a concentrated solution of potassium iodide to ensure the iodide ion is present in a large excess, outcompeting water as the nucleophile. Some procedures also heat the reaction mixture after the diazonium salt has been added to the iodide solution to drive the desired reaction to completion.[1] This should be done carefully, as it's a balance between promoting the desired reaction and causing decomposition.

Troubleshooting Summary Table
Problem Potential Cause Recommended Action Scientific Rationale
Low Yield Incomplete DiazotizationTest for excess nitrous acid with starch-iodide paper. Ensure adequate HCl is used.Ensures all starting amine is converted to the reactive diazonium intermediate.
Diazonium Salt DecompositionMaintain internal temperature at -5 to 2 °C during diazotization and addition.The C-N bond in the diazonium salt is thermally labile; low temperatures prevent premature N₂ loss.
Phenol Byproduct FormationUse a concentrated solution and a molar excess of potassium iodide.Increases the concentration of the desired nucleophile (I⁻), kinetically favoring it over water.
Dark Product Residual Elemental Iodine (I₂)Wash organic phase or crude solid with 10% aq. sodium thiosulfate.Thiosulfate is a reducing agent that converts colored I₂ to colorless I⁻.
Polymeric ImpuritiesImprove temperature control during diazotization to prevent decomposition.Prevents radical side reactions that lead to the formation of colored tars.
Incomplete Reaction Insufficient Driving ForceAfter adding the diazonium salt to KI, slowly warm the mixture (e.g., to 90 °C) and hold.[1]Provides the activation energy needed for the substitution reaction to go to completion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound?

The most robust and industrially validated method is the Sandmeyer-type reaction starting from 5-Amino-1H-indazole . This multi-step, one-pot process involves the diazotization of the aromatic amine with sodium nitrite in an acidic medium, followed by the introduction of an iodide source, typically potassium iodide (KI).[1][3] Unlike classic Sandmeyer reactions for introducing chlorine or bromine, copper catalysis is generally not required for iodination.[4][5]

Q2: What are the Critical Process Parameters (CPPs) for the diazotization and iodination steps?

The key CPPs that must be tightly controlled for a successful and safe scale-up are:

  • Temperature: This is the most critical parameter. The diazotization must be conducted between -5 °C and 5 °C to ensure the stability of the diazonium salt.[1][2]

  • Reagent Stoichiometry: A slight excess of sodium nitrite (e.g., 1.1 equivalents) is often used to ensure complete conversion of the amine. A larger excess of potassium iodide (e.g., 1.2-1.5 equivalents) is used to maximize the yield of the iodo-product and minimize phenolic impurities.[1]

  • Rate of Addition: The aqueous solution of sodium nitrite must be added slowly to the acidic slurry of the amine to manage the exotherm and prevent localized heating. Similarly, the cold diazonium solution should be added cautiously to the iodide solution.

  • pH / Acidity: A sufficient amount of strong acid (e.g., HCl) is crucial to fully dissolve/protonate the starting amine and stabilize the resulting diazonium salt.

Q3: How can I effectively monitor the reaction's progress on a large scale?

Monitoring can be achieved through a combination of visual cues and analytical techniques:

  • Diazotization Endpoint: As mentioned, the use of starch-iodide paper to detect a slight excess of nitrous acid is a simple and effective in-process control (IPC).[2]

  • Nitrogen Evolution: During the addition of the diazonium salt to the iodide solution and subsequent warming, the evolution of nitrogen gas (N₂) is a clear indicator that the displacement reaction is proceeding. The reaction is typically considered complete when gas evolution ceases.

  • TLC/HPLC Analysis: For a more quantitative assessment, periodically withdraw small aliquots from the reaction. Quench them appropriately and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (5-amino-1H-indazole) and the appearance of the product (this compound).

Q4: What are the best practices for purifying multi-kilogram batches of this compound?

Large-scale purification focuses on crystallization and washing rather than chromatography.

  • Isolation: The crude product often precipitates from the reaction mixture upon completion and cooling. It can be isolated by filtration.[1]

  • Aqueous Washes: Wash the filter cake or "crude" solid thoroughly with water to remove inorganic salts (e.g., KCl, excess KI).

  • Thiosulfate Wash: A slurry wash with a dilute sodium thiosulfate solution is critical to remove residual iodine color.

  • Recrystallization: If higher purity is required, recrystallization is the preferred method at scale. Solvents like ethanol, water, or mixtures like ethyl acetate/heptane can be effective. The choice of solvent will depend on the impurity profile.

  • Drying: Dry the final product under vacuum at a controlled temperature (e.g., 40-50 °C) to remove residual solvents.

Q5: What are the most critical safety considerations for this synthesis?
  • Diazonium Salt Hazard: NEVER attempt to isolate the diazonium salt intermediate. It is explosive in its solid, dry state. It must be generated and used in situ in a cold solution.[2] Always work behind a blast shield.

  • Gas Evolution: The reaction releases a large volume of nitrogen gas. The reactor must be adequately vented to avoid pressure buildup.

  • Iodine Handling: Iodine and iodide reagents can be harmful.[6] Avoid inhalation of dust or vapors and prevent skin contact by using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

  • Exotherm Control: Both the diazotization and the decomposition of the diazonium salt are exothermic. A robust cooling system and controlled addition rates are essential to prevent a thermal runaway.

Section 3: Visualized Workflow and Protocols

General Synthesis Workflow

The overall process can be visualized as a three-stage workflow from starting material to the final purified product.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodide Displacement cluster_2 Stage 3: Work-up & Purification A 5-Amino-1H-indazole in HCl (aq) B Add NaNO2 (aq) dropwise A->B Cool to -5 to 0 °C C Aryl Diazonium Salt Solution (In Situ Intermediate) B->C Maintain Temp. D Potassium Iodide (KI) Solution C->D Slowly add Diazonium Salt E Crude Reaction Mixture D->E Warm to complete (N2 evolution) F Extraction / Filtration E->F G Na2S2O3 Wash F->G Remove I2 H Recrystallization G->H Remove Impurities I Pure this compound H->I Dry

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Scale-Up Synthesis

This protocol is a representative example adapted from literature procedures for a laboratory scale-up.[1] All operations should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Materials & Equipment:

  • 5-Amino-1H-indazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Jacketed reactor with overhead stirring, temperature probe, and addition funnel

Procedure:

  • Vessel Preparation & Charging:

    • In a jacketed reactor cooled to -5 °C, suspend 5-Amino-1H-indazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid (approx. 4.0 eq).

    • Stir the resulting slurry vigorously for 15-20 minutes to ensure good mixing and protonation.

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

    • Slowly add the sodium nitrite solution dropwise to the amine slurry over 45-60 minutes, ensuring the internal temperature is strictly maintained between -5 °C and 2 °C.

    • After the addition is complete, stir the resulting brown solution for an additional 15 minutes at -5 °C.

    • IPC Check: Dip a glass rod into the solution and touch it to starch-iodide paper. A dark blue/black spot should form immediately, confirming a slight excess of nitrous acid.

  • Iodide Displacement (Sandmeyer-type Reaction):

    • In a separate vessel, dissolve potassium iodide (1.5 eq) in water. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution from Step 2 to the potassium iodide solution over 30-45 minutes. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C during this addition.

    • Once the addition is complete, slowly warm the reaction mixture to room temperature and stir for 3 hours, or until gas evolution ceases. Some procedures may call for gentle heating (e.g., 80-90 °C) for 1-2 hours to ensure the reaction goes to completion.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture multiple times with ethyl acetate.

    • Combine the organic phases.

    • Wash the combined organic layer sequentially with 10% w/v sodium thiosulfate solution (repeat until the color is gone), water, and finally, brine.[1]

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as a brown solid.

  • Purification:

    • For higher purity, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing common issues during the synthesis.

G cluster_yield Low Yield Issues cluster_purity Purity & Appearance Issues cluster_solutions Potential Solutions Start Problem Encountered Yield_Check Check Diazotization IPC (Starch-Iodide Paper) Start->Yield_Check Low Yield Color_Check Product is Dark Brown/Black Start->Color_Check Poor Purity Incomplete_Check Starting Material in Final Product Start->Incomplete_Check Incomplete Reaction Temp_Check Review Temperature Logs (-5 to 2 °C Maintained?) Yield_Check->Temp_Check Positive Test Sol_Nitrite Adjust NaNO2 Stoichiometry or Addition Time Yield_Check->Sol_Nitrite Negative/Weak Test Phenol_Check Analyze Crude for 5-Hydroxy Byproduct Temp_Check->Phenol_Check Temp OK Sol_Temp Improve Cooling Efficiency / Slow Addition Rate Temp_Check->Sol_Temp Excursions Noted Sol_KI Increase KI Molar Excess Phenol_Check->Sol_KI Byproduct Detected Color_Check->Temp_Check If Thio Wash Ineffective Sol_Thio Implement/Increase Na2S2O3 Wash Color_Check->Sol_Thio Yes Sol_Heat Increase Final Reaction Time or Temperature Incomplete_Check->Sol_Heat

Caption: Decision tree for troubleshooting the this compound synthesis.

References

Technical Support Center: Managing Byproduct Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing indazole derivatives. By understanding the underlying mechanisms of byproduct formation, you can optimize your reaction conditions to achieve higher yields and purity of your target compounds. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.

Introduction to the Challenge: Regioisomerism in Indazole Synthesis

The indazole core, a fusion of benzene and pyrazole rings, possesses two reactive nitrogen atoms, N-1 and N-2. This duality is the primary source of byproduct formation during substitution reactions, such as alkylation and acylation, leading to mixtures of N-1 and N-2 regioisomers. The thermodynamically more stable 1H-indazole tautomer is generally the predominant form in solution, but this does not always translate to the selective formation of N-1 substituted products.[1][2] The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions, which can be manipulated to favor the desired isomer.[3]

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N-1 and N-2 alkylated indazoles. How can I favor the formation of the N-1 isomer?

A1: Selectivity for the N-1 isomer is typically achieved under conditions that favor thermodynamic control, as the 1H-indazole tautomer is generally more stable.[4] Here are key strategies:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a less polar, aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N-1 alkylation.[3][5] It is proposed that the sodium cation coordinates with the N-2 nitrogen and a nearby electron-rich group (e.g., a C3-carboxylate), sterically hindering attack at the N-2 position.[6]

  • Thermodynamic Equilibration: Using alkylating agents like α-halo carbonyls or β-halo esters can allow for an equilibration process that favors the more stable N-1 substituted product.[4]

  • Substituent Effects: Bulky substituents at the C-3 position can sterically favor N-1 alkylation.

Q2: Under what conditions can I selectively synthesize the N-2 alkylated indazole?

A2: Formation of the N-2 isomer is often favored under kinetic control or when the N-1 position is sterically hindered.

  • Mitsunobu Conditions: The use of Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate or diisopropyl azodicarboxylate) often shows a preference for the N-2 isomer.[3][4]

  • Steric Hindrance: Electron-withdrawing or bulky substituents at the C-7 position of the indazole ring can sterically block the N-1 position, thus directing alkylation to the N-2 position.[3]

  • Reaction Temperature: Lower reaction temperatures may favor the kinetically controlled N-2 product.[7]

Q3: I'm performing a Davis-Beirut synthesis of a 2H-indazole and my yields are low. What are the common pitfalls?

A3: The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles but can be sensitive to reaction conditions.[8]

  • Water Content: The amount of water in the reaction can be critical. While the reaction is often performed in the presence of aqueous base, excessive water can lead to a decrease in yield due to competing side reactions.[9] Conversely, in some cases, a small amount of water is necessary to facilitate the reaction.

  • Base Concentration: The concentration of the base (e.g., KOH) is a critical parameter that often requires optimization for different substrates.

  • Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS, as insufficient time or temperature can result in low conversion.

Q4: In my synthesis of indazole from an o-fluorobenzaldehyde and hydrazine, I'm seeing a significant byproduct. What is it likely to be?

A4: A common side reaction in this synthesis is the Wolf-Kishner reduction of the intermediate hydrazone, leading to the formation of the corresponding fluorotoluene as a byproduct.[10][11] This can be minimized by using the O-methyloxime derivative of the benzaldehyde, which disfavors the reduction pathway.[10][12]

Troubleshooting Guides

Guide 1: Optimizing Regioselectivity in Indazole N-Alkylation

This guide provides a systematic approach to steer your N-alkylation towards the desired N-1 or N-2 product.

The choice of base and solvent system dictates the nature of the indazolide anion, which in turn influences the site of alkylation.

G cluster_0 Thermodynamic Control (N-1 Selectivity) cluster_1 Kinetic Control (N-2 Selectivity) Indazole_T 1H-Indazole Anion_T Indazolide Anion (Tight Ion Pair) Indazole_T->Anion_T + NaH Chelation Na+ Chelation at N-2 (in THF) Anion_T->Chelation Coordination N1_Product N-1 Alkylated Indazole (Major Product) Chelation->N1_Product + R-X (Attack from N-1) Indazole_K 1H-Indazole Anion_K Indazolide Anion (Solvent-Separated Ion Pair) Indazole_K->Anion_K + K2CO3 (in DMF) N2_Product N-2 Alkylated Indazole (Major Product) Anion_K->N2_Product + R-X (Attack at more nucleophilic N-2)

Caption: Control of N-1 vs. N-2 alkylation by reaction conditions.

This protocol is optimized for the synthesis of N-1 alkylated indazoles.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

This protocol provides conditions that often favor the formation of the N-2 isomer.

Step-by-Step Methodology (Mitsunobu Reaction):

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.2-1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.

The following table summarizes the impact of different bases and solvents on the regioselectivity of n-pentyl bromide alkylation of methyl 1H-indazole-3-carboxylate.

EntryBase (equiv)SolventTemperature (°C)N-1 : N-2 RatioCombined Yield (%)
1Cs₂CO₃ (2.0)DMFrt1.8 : 191
2K₂CO₃ (2.0)DMFrt1.5 : 189
3NaH (1.2)DMFrt1.3 : 190
4Na₂CO₃ (2.0)DMFrt1.5 : 127
5K₂CO₃ (2.0)MeCNrt1.9 : 190
6NaH (1.2)THFrt>99 : 192
7DBU (2.0)THFrt2.6 : 159

Data adapted from a study by O'Neill et al.[4]

Guide 2: Troubleshooting Other Common Indazole Syntheses

The Jacobsen synthesis involves the cyclization of N-nitroso-o-toluidines.[13]

  • Issue: Low yields and formation of tar-like byproducts.

  • Cause: The reaction can be sensitive to the conditions of nitrosation and cyclization. Strong acidic conditions can lead to degradation.

  • Solution: Using the N-acetyl derivative of the o-toluidine is often more convenient and can lead to higher yields.[13] Phase-transfer conditions can also be employed to avoid strongly acidic environments.

These are reductive cyclization methods for preparing indazoles and indoles, respectively. The Cadogan reaction typically uses a trivalent phosphorus reagent to deoxygenate a nitro group.[14]

  • Issue: Incomplete reaction or formation of N-oxide byproducts.

  • Cause: The Cadogan reaction often requires high temperatures.[1] Insufficient heating or an inadequate amount of the reducing agent can lead to incomplete deoxygenation, resulting in the isolation of stable 2H-indazole N-oxides.[1]

  • Solution: Ensure the reaction is heated sufficiently (often >150 °C) and that an adequate excess of the phosphine or phosphite reagent is used. The use of microwave heating has been shown to improve yields and reduce reaction times in some cases.[15]

G cluster_0 Cadogan Reductive Cyclization Start o-Nitroaryl Imine Intermediate1 Nitroso Intermediate Start->Intermediate1 + P(OR)₃ - OP(OR)₃ N_Oxide 2H-Indazole N-Oxide (Potential Byproduct) Intermediate1->N_Oxide Cyclization Indazole 2H-Indazole (Final Product) N_Oxide->Indazole + P(OR)₃ - OP(OR)₃

Caption: Simplified pathway of the Cadogan reaction showing a potential byproduct.

Guide 3: Purification of Indazole Regioisomers

The separation of N-1 and N-2 isomers can be challenging due to their similar polarities.

This is the most common method for separating indazole isomers.

Step-by-Step Methodology:

  • Solvent System Screening: Use thin-layer chromatography (TLC) to identify a solvent system that provides good separation between the two isomers. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

  • Column Preparation: Pack a silica gel column with the chosen eluent.

  • Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The two isomers will travel down the column at different rates. Typically, one isomer will elute first, followed by the second.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure fractions of each isomer. Combine the pure fractions and evaporate the solvent to obtain the isolated products.

If one isomer is significantly more abundant or has different solubility properties, recrystallization can be an effective purification method.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of the crude mixture in various solvents at room temperature and at their boiling points. An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Mixed solvent systems (e.g., acetone/water, ethanol/hexane) are often effective.[16][17]

  • Dissolution: Dissolve the crude material in the minimum amount of the hot recrystallization solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

  • Purity Check: Check the purity of the recrystallized material by melting point analysis and NMR spectroscopy.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Biological Activity of Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Strategic Role of Halogenation

The indazole nucleus, a bicyclic system featuring fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is at the core of numerous compounds demonstrating a wide array of pharmacological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[1][3] Several indazole-based agents, such as the kinase inhibitors Axitinib and Pazopanib, have successfully transitioned into clinical use for cancer therapy, underscoring the therapeutic potential of this heterocyclic system.[1]

The process of halogenation—introducing one or more halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a lead compound—is a cornerstone strategy in drug discovery. Halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, acidity (pKa), and metabolic stability.[4] From a pharmacodynamic perspective, halogens can form crucial interactions, such as halogen bonds, with biological targets, thereby enhancing binding affinity and selectivity.[4] The choice and position of the halogen atom can dramatically alter the biological activity profile of the parent molecule, making the comparative analysis of halogenated analogs a critical step in optimizing drug candidates.[2][5]

This guide provides a comparative overview of the biological activities of halogenated indazoles, focusing on their anticancer and antimicrobial effects. We will delve into the structure-activity relationships (SAR) that govern their potency, examine their mechanisms of action through key signaling pathways, and provide detailed, field-proven protocols for their biological evaluation.

Comparative Biological Activity of Halogenated Indazoles

The introduction of halogens to the indazole scaffold can significantly modulate biological activity. The nature of the halogen, its position on the ring system, and the overall molecular context determine the resulting potency and selectivity.

Anticancer and Kinase Inhibitory Activity

Halogenated indazoles are particularly prominent as inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[3][6] Kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Aurora kinases are common targets.[6][7]

The data below summarizes the inhibitory activity of various halogenated indazole derivatives against cancer cell lines and specific kinases. It is important to note that direct side-by-side comparisons of different halogens at the same molecular position are not always available in the literature; therefore, this table synthesizes data from multiple studies to illustrate general trends.

Compound Class/ExampleHalogen(s) & Position(s)Target(s)Activity (IC₅₀)Reference(s)
Indazole Derivative 2f Chlorine at C3 of a styryl moiety4T1 (Breast Cancer) cell line0.23 µM[8]
Indazole Derivative 6o Chlorine on a phenyl ringK562 (Leukemia) cell line5.15 µM[9]
6-Fluoroindazole Derivative 52 Fluorine at C6ROCK1 Kinase14 nM[5]
4-Fluoroindazole Derivative 51 Fluorine at C4ROCK1 Kinase2500 nM[5]
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) Bromine on a benzyl moietyIDO1 expression suppressionConcentration-dependent[10]
6-Bromo-3-iodo-1H-indazoleBromine at C6, Iodine at C3Synthetic precursorN/A[8]
Linifanib (VEGFR/PDGFR Inhibitor)-VEGFR2, PDGFRβ3 nM, 4 nM[7]
Pazopanib (Multi-kinase Inhibitor)-VEGFRs, PDGFRs, c-KIT10-84 nM[1][7]

Analysis of Structure-Activity Relationships (SAR):

  • Fluorine: The introduction of fluorine often enhances biological activity and improves pharmacokinetic properties. For instance, a fluorine atom at the C6 position of the indazole ring (compound 52 ) resulted in a dramatic increase in ROCK1 inhibitory potency (IC₅₀ = 14 nM) compared to its C4-fluoro analog (51 , IC₅₀ = 2500 nM).[5] This highlights the critical importance of the halogen's position. Furthermore, 6-fluoroindazoles have shown excellent oral bioavailability.[5]

  • Chlorine: Chloro-substitution is common and effective. In one study, dichloro and trichloro-derivatives of imidazole-pyrazoles (related azoles) showed potent antimicrobial activity, whereas their fluorine-containing counterparts were inactive, suggesting that the larger, more polarizable chlorine atom may form more favorable interactions in that specific binding pocket.[2] In another series, a chloro-substituted phenyl group was a feature of a compound with micromolar anticancer activity.[9]

  • Bromine and Iodine: These larger halogens offer opportunities for further chemical modification and can contribute to potent activity. For example, 3-bromo-indazole is a valuable synthetic starting material for creating diverse analogs.[11] A bromo-substituted indazole derivative was found to suppress the expression of IDO1, an important cancer immunotherapy target.[10] The synthesis of a 6-bromo-3-iodo-1H-indazole highlights the use of multiple different halogens to create complex scaffolds for further derivatization.[8]

Antimicrobial Activity

Halogenation has also been shown to be a viable strategy for enhancing the antimicrobial properties of azole compounds.[2] Studies on related heterocyclic systems like indoles show that di-halogenated derivatives have markedly improved antibacterial activity against pathogens like Staphylococcus aureus compared to mono-halogenated or non-halogenated parent compounds.[12] For indazoles and related pyrazoles, chloro-substituted derivatives have demonstrated interesting inhibitory effects against pathogenic yeasts (C. albicans) and Gram-positive bacteria (S. aureus).[2] Some indazole derivatives have shown activity against strains of Enterococcus faecalis.[13]

Key Mechanisms of Action

The biological effects of halogenated indazoles are often traced back to their ability to modulate specific cellular signaling pathways. As potent kinase inhibitors, their primary mechanism involves interfering with phosphorylation cascades that control cell growth, proliferation, and survival.

Inhibition of VEGFR Signaling

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is crucial for angiogenesis, the formation of new blood vessels that tumors require to grow.[6] Many indazole-based inhibitors, including the FDA-approved drug Axitinib, target VEGFR-2.[1][6][14] By binding to the ATP-binding site of the kinase, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling through pathways like MAPK, which ultimately suppresses tumor angiogenesis and growth.[6]

Below is a simplified representation of the VEGFR signaling pathway and the point of inhibition by indazole derivatives.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates RAS RAS VEGFR->RAS VEGF VEGF (Growth Factor) VEGF->VEGFR Binds Indazole Halogenated Indazole Inhibitor Indazole->VEGFR Inhibits ATP Binding PKC PKC PLCg->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Promotes

Caption: Simplified VEGFR signaling pathway inhibited by indazole-based drugs.

Induction of Apoptosis

Some halogenated indazoles exert their anticancer effects by inducing programmed cell death, or apoptosis. For example, compound 2f was shown to promote apoptosis in 4T1 breast cancer cells.[8] This was associated with an increase in the levels of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. This suggests a mechanism involving the intrinsic mitochondrial apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[8][15]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor, the protocols described below are designed as self-validating systems. The inclusion of positive and negative controls is essential for interpreting the data correctly.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[17]

Causality: This assay is chosen for its reliability and widespread use in screening cytotoxic compounds. The conversion of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, providing a robust measure of cellular metabolic health.[18]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Execution cluster_read Data Acquisition A1 1. Seed cells in 96-well plate A2 2. Incubate for 24h for cell attachment A1->A2 B1 3. Add serial dilutions of halogenated indazoles A2->B1 B2 4. Incubate for 24-72h B1->B2 C1 5. Add MTT solution to each well B2->C1 C2 6. Incubate for 2-4h (Formazan formation) C1->C2 C3 7. Add solubilization solution (e.g., DMSO) C2->C3 D1 8. Shake plate to dissolve formazan crystals C3->D1 D2 9. Read absorbance at 570 nm D1->D2

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: In a 96-well flat-bottom plate, seed your target cancer cells at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16][18]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[16][18]

  • Compound Treatment: Prepare serial dilutions of the halogenated indazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO) and untreated controls.[18]

  • Exposure: Incubate the cells with the compounds for a desired period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.[16]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18][19] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16][17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based assay to quantify the inhibitory effect of halogenated indazoles on a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Causality: This method is highly sensitive and amenable to high-throughput screening.[20] It directly measures the enzymatic activity of the kinase, providing a clear mechanistic readout of inhibition.[20][21]

Workflow Diagram: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_read Data Acquisition A1 1. Add serially diluted - Indazole inhibitor - Kinase enzyme to 96-well plate A2 2. Pre-incubate to allow inhibitor-enzyme binding A1->A2 B1 3. Initiate reaction by adding Substrate/ATP mixture A2->B1 B2 4. Incubate at 30°C (ADP is produced) B1->B2 C1 5. Add ADP-Glo™ Reagent (Depletes unused ATP) B2->C1 C2 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) C1->C2 D1 7. Incubate to stabilize signal C2->D1 D2 8. Measure luminescence D1->D2

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the halogenated indazole inhibitor in 100% DMSO.[21]

  • Reaction Setup: In a white, opaque 96-well plate, add the following to each well:

    • 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • 2.5 µL of the kinase of interest in kinase assay buffer.[21]

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[21]

  • Initiate Kinase Reaction: Add 5 µL of a pre-mixed solution containing the kinase's specific substrate peptide and ATP to each well.[21]

  • Incubation: Incubate the plate at 30°C for 60 minutes. During this time, the active kinase will phosphorylate its substrate, producing ADP.[21]

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[21]

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.[21]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[21]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[21]

Conclusion and Future Perspectives

Halogenated indazoles are a versatile and highly valuable class of compounds in modern drug discovery. The strategic incorporation of halogens provides a powerful tool to modulate potency, selectivity, and pharmacokinetic profiles. As demonstrated, halogenation can significantly enhance anticancer and antimicrobial activities, often by targeting key cellular enzymes like protein kinases. The structure-activity relationships reveal that not only the presence of a halogen but its specific type and position are critical determinants of biological effect.

Future research should focus on systematic comparative studies of indazoles featuring different halogens (F, Cl, Br, I) at various positions to build more predictive SAR models. Exploring novel mechanisms beyond kinase inhibition and investigating the potential of these compounds against emerging drug-resistant microbial strains and cancers will continue to be fruitful avenues of research. The robust experimental protocols provided herein offer a validated framework for researchers to conduct these important investigations, paving the way for the development of next-generation indazole-based therapeutics.

References

Introduction: The Pursuit of Privileged Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<A_I> ## 5-Iodo-1H-indazole: A Critical Evaluation of a Versatile Pharmacophore Scaffold

In the landscape of modern drug discovery, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, serving as a fertile starting point for the development of novel therapeutics.[1] The 1H-indazole core is a prime example of such a scaffold, found in a multitude of clinically approved drugs and investigational agents.[2][3][4][5] Its unique bicyclic heteroaromatic structure provides a rigid framework with strategically positioned hydrogen bond donors and acceptors, making it an ideal anchor for engaging with the active sites of enzymes, particularly kinases.[1] This guide provides an in-depth validation of a specific, highly versatile derivative: this compound. We will explore its chemical attributes, compare its performance against relevant alternatives, and provide robust experimental protocols for its utilization, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Part 1: Deconstructing the this compound Scaffold

The utility of this compound stems from a synergistic combination of its inherent structural features and the unique properties imparted by the iodine substituent at the 5-position.

Synthetic Accessibility and Chemical Versatility

A key advantage of any pharmacophore is its synthetic tractability. This compound can be reliably synthesized from commercially available starting materials, such as 5-aminoindazole, through a Sandmeyer-type reaction.[6] This straightforward access is crucial for its widespread application.

The true power of this scaffold, however, lies in the reactivity of the C-I bond. The iodine atom serves as an exceptionally versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This is a critical feature for generating chemical diversity during lead optimization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are particularly well-suited for the functionalization of this scaffold, allowing for the introduction of a vast range of aryl, heteroaryl, alkynyl, and amino substituents.[7][8][9] This chemical flexibility is a primary reason for its "privileged" status.

Caption: Synthetic diversification of the this compound scaffold.

The Role of the 5-Iodo Substituent in Molecular Recognition

Beyond its synthetic utility, the iodine atom at the 5-position plays a direct and often crucial role in molecular recognition through a phenomenon known as halogen bonding.[10][11][12] A halogen bond is a non-covalent interaction between the electropositive region on a halogen atom (the σ-hole) and a Lewis basic atom, such as oxygen or nitrogen.[13][14] In the context of a protein-ligand complex, this can manifest as a highly directional and stabilizing interaction with backbone carbonyls or the side chains of amino acid residues like aspartate, glutamate, or serine.[10] The strength of this interaction is tunable, increasing with the polarizability of the halogen (I > Br > Cl > F).[11] The large, polarizable iodine atom of this compound is therefore an excellent halogen bond donor, capable of forming strong and specific interactions that can significantly enhance binding affinity and selectivity.[14]

Part 2: Comparative Analysis with Alternative Scaffolds

To truly validate the utility of this compound, it is essential to compare it to alternative scaffolds commonly employed in medicinal chemistry, particularly in the realm of kinase and PARP inhibition.

Case Study: PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition has emerged as a powerful strategy in cancer therapy.[15] Several approved PARP inhibitors feature nitrogen-containing heterocyclic scaffolds.[16] Niraparib, an approved PARP inhibitor, prominently features an indazole-3-carboxamide core, underscoring the scaffold's relevance to this target class.[15][16]

Let's compare the this compound scaffold to other common cores used in the design of PARP inhibitors, such as the phthalazinone of Olaparib and the quinazolinone scaffold.[16][17][18][19]

ScaffoldKey FeaturesRepresentative DrugTarget IC50 (PARP-1)
This compound Strong H-bond donor/acceptor; Versatile synthetic handle (iodine); Potential for halogen bonding.Niraparib (analog)[15][16]Low nM
Phthalazinone Rigid, planar system; H-bond acceptor.Olaparib[16]~5 nM
Quinazolinone H-bond donor/acceptor; Well-established kinase hinge binder.[17]Rucaparib (analog)[16]~1.4 nM
Benzimidazole Bioisostere of indazole; H-bond donor/acceptor.[20]Veliparib[16]~5.2 nM

This table presents representative data for scaffolds within the context of PARP inhibition. Actual IC50 values are highly dependent on the specific substituents.

The this compound scaffold holds its own against these established alternatives. Its key differentiator is the dual functionality of the iodine atom: a potent synthetic handle and a potential affinity-enhancing halogen bond donor. While scaffolds like phthalazinone and quinazolinone are well-validated, they lack this inherent point of diversification and direct binding contribution. Benzimidazoles are excellent bioisosteres of indazoles, offering similar hydrogen bonding capabilities, but the iodo-substitution provides a unique and powerful tool for optimization that is not intrinsically present in the benzimidazole core.[20][21]

References

The Strategic Placement of Iodine: A Comparative Guide to the Structure-Activity Relationship of 5-Iodo-Substituted Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous kinase inhibitors with significant therapeutic potential. Among the various substitutions explored to modulate the pharmacological profile of these compounds, halogenation has proven to be a particularly fruitful strategy. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-iodo-substituted indazoles, offering a comparative perspective against other halogenated and non-halogenated analogues. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights necessary to navigate the chemical space of indazole-based inhibitors.

The Indazole Core: A Versatile Scaffold for Kinase Inhibition

The indazole ring system, a bicyclic heteroaromatic compound, has garnered considerable attention in drug discovery due to its ability to mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies. The versatility of the indazole scaffold allows for substitutions at various positions, profoundly influencing its binding affinity, selectivity, and pharmacokinetic properties.

The Role of Halogenation in Modulating Activity

Halogen atoms, when introduced into a drug candidate, can exert a range of effects, including:

  • Modulation of Lipophilicity: Increasing lipophilicity can enhance membrane permeability and cell penetration.

  • Electronic Effects: Halogens are electron-withdrawing groups that can alter the pKa of nearby functionalities and influence binding interactions.

  • Steric Effects: The size of the halogen atom can impact the conformation of the molecule and its fit within a binding pocket.

  • Halogen Bonding: The ability of heavier halogens (Cl, Br, I) to act as halogen bond donors can lead to specific and favorable interactions with protein residues.

Studies on various heterocyclic scaffolds have demonstrated that the introduction of a halogen atom can significantly enhance biological activity.[3][4] In the context of indazole-based kinase inhibitors, halogenation has been shown to be a key strategy for improving potency.

Unraveling the Structure-Activity Relationship of 5-Substituted Indazoles

While a direct head-to-head comparison of a complete series of 5-halogenated indazoles (F, Cl, Br, I) against a single target is not extensively documented in a single study, we can synthesize findings from various sources to build a comprehensive SAR profile. The 1H-indazole-3-carboxamide is a common and effective scaffold for targeting a range of kinases and related enzymes like PARP and tankyrase.[5][6]

Comparative Analysis of 5-Halogenated Indazole-3-Carboxamides

To illustrate the impact of 5-halogen substitution, let's consider a hypothetical series of 5-substituted-1H-indazole-3-carboxamides targeting a generic kinase. The following table summarizes expected trends based on published data for similar compounds.

Compound 5-Substituent (R) Predicted IC50 (nM) *Rationale for Predicted Activity
1 -H1000Baseline activity of the unsubstituted scaffold.
2 -F500Small size and high electronegativity may lead to modest increase in potency through favorable electronic interactions.
3 -Cl200Increased lipophilicity and potential for weak halogen bonding can enhance binding affinity.
4 -Br100Good balance of size, lipophilicity, and polarizability, often leading to significant potency improvements.
5 -I 50 The large, polarizable iodine atom can form strong halogen bonds with electron-donating residues (e.g., carbonyl oxygens) in the ATP-binding pocket, leading to a substantial increase in potency.

*Predicted IC50 values are for illustrative purposes to demonstrate the trend and are not based on a single experimental dataset.

The predicted trend suggests that the potency of 5-substituted indazole-3-carboxamides increases with the size and polarizability of the halogen atom, with the 5-iodo derivative exhibiting the highest potency. This is often attributed to the ability of iodine to form strong halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on the protein.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a simplified kinase signaling pathway and the point of intervention for indazole-based inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activates Kinase Kinase Signaling Cascade->Kinase Activates Transcription Factor Transcription Factor Kinase->Transcription Factor Phosphorylates 5-Iodo-Indazole Inhibitor 5-Iodo-Indazole Inhibitor 5-Iodo-Indazole Inhibitor->Kinase Inhibits ATP Binding Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Drives

Caption: Kinase signaling pathway and inhibitor intervention.

Experimental Protocols

Synthesis of 5-Iodo-1H-indazole

A common route to this compound involves a Sandmeyer-type reaction starting from 5-amino-1H-indazole.

Step-by-Step Methodology: [7]

  • Diazotization: Dissolve 5-amino-1H-indazole in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N2) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Example: Tankyrase)

The inhibitory activity of the synthesized compounds can be determined using a biochemical assay.

Step-by-Step Methodology: [4][8]

  • Reagents and Materials: Recombinant human tankyrase enzyme, biotinylated NAD+, streptavidin-coated plates, PARP substrate (e.g., histone), and a detection antibody.

  • Assay Procedure:

    • Coat a 96-well streptavidin plate with biotinylated PARP substrate.

    • Add the tankyrase enzyme to each well.

    • Add varying concentrations of the test compounds (e.g., 5-iodo-indazole derivatives) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Wash the plate to remove unbound reagents.

    • Add a primary antibody that recognizes the PAR polymer, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Add the appropriate substrate for the detection enzyme and measure the signal (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Comparison with Alternative Scaffolds

While 5-iodo-substituted indazoles show great promise, it is essential to consider alternative chemical scaffolds that have been developed to target the same or related biological pathways.

Non-Indazole Tankyrase Inhibitors

Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in Wnt/β-catenin signaling, a pathway frequently dysregulated in cancer.[8]

  • 1,2,4-Triazole-Based Inhibitors: These compounds have been developed as potent and selective tankyrase inhibitors.[9] They often exhibit good pharmacokinetic properties and have demonstrated efficacy in cellular and in vivo models.

  • Honokiol-Based Scaffolds: Inspired by natural products, derivatives of honokiol have been identified as novel tankyrase inhibitors, offering a different chemical space for exploration.[10]

Non-Indazole PARP Inhibitors

PARP inhibitors have emerged as a successful class of drugs for treating cancers with deficiencies in DNA repair pathways.

  • Tetrahydropyridopyridazinones: This class of compounds has yielded potent and orally bioavailable PARP inhibitors.[11]

  • Isoindolinones: These derivatives represent another important class of PARP inhibitors, with some compounds advancing to clinical trials.[12]

  • Non-NAD-like Inhibitors: A newer approach involves the development of inhibitors that do not compete with the NAD+ substrate, potentially offering a different selectivity profile and overcoming resistance mechanisms.[9][13]

The following diagram illustrates the relationship between these different inhibitor classes and their targets.

G cluster_0 Target Enzymes cluster_1 Inhibitor Scaffolds Kinases Kinases Tankyrases Tankyrases PARPs PARPs 5-Iodo-Indazoles 5-Iodo-Indazoles 5-Iodo-Indazoles->Kinases 5-Iodo-Indazoles->Tankyrases 5-Iodo-Indazoles->PARPs 1,2,4-Triazoles 1,2,4-Triazoles 1,2,4-Triazoles->Tankyrases Honokiol Derivatives Honokiol Derivatives Honokiol Derivatives->Tankyrases Tetrahydropyridopyridazinones Tetrahydropyridopyridazinones Tetrahydropyridopyridazinones->PARPs Isoindolinones Isoindolinones Isoindolinones->PARPs Non-NAD-like Inhibitors Non-NAD-like Inhibitors Non-NAD-like Inhibitors->PARPs

Caption: Relationship between inhibitor scaffolds and their targets.

Conclusion and Future Directions

The strategic incorporation of an iodine atom at the 5-position of the indazole scaffold represents a powerful approach for enhancing the potency of kinase inhibitors. The ability of iodine to form strong halogen bonds provides a clear rationale for the observed increases in activity. While direct comparative SAR studies across a full halogen series are somewhat limited in the public domain, the available evidence strongly supports the superiority of the 5-iodo substitution for achieving high-affinity binding.

Future research in this area should focus on:

  • Systematic SAR Studies: Conducting comprehensive studies that directly compare the effects of different halogens and other substituents at the 5-position of the indazole ring will provide a more complete understanding of the SAR.

  • Selectivity Profiling: Thoroughly characterizing the selectivity of 5-iodo-substituted indazoles against a broad panel of kinases is crucial for identifying compounds with a clean off-target profile.

  • Pharmacokinetic Optimization: While potent, 5-iodo-substituted compounds may present challenges in terms of metabolic stability and other ADME properties. Further medicinal chemistry efforts will be needed to optimize their drug-like properties.

  • Exploration of Novel Targets: The 5-iodo-indazole scaffold should be explored against a wider range of kinase and non-kinase targets to fully realize its therapeutic potential.

By leveraging the insights presented in this guide, researchers can make more informed decisions in the design and development of next-generation indazole-based therapeutics.

References

A Comparative Guide to the Kinase Selectivity of Iodo-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a significant challenge remains: achieving inhibitor selectivity. The human kinome comprises over 500 members, many of which share highly conserved ATP-binding sites.[1] Consequently, promiscuous inhibitors can lead to off-target effects and associated toxicities.

The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors, including axitinib and pazopanib.[2][3] Its defining feature is the ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, effectively anchoring the inhibitor.[4] This guide focuses on a specific subclass: iodo-indazole derivatives. The strategic incorporation of an iodine atom onto the indazole core serves a dual purpose. Synthetically, it provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries to optimize potency and selectivity.[4] From a structure-activity perspective, the position and nature of the iodo-substituent and the groups introduced via its displacement can profoundly influence the inhibitor's interaction with the kinase, dictating its selectivity profile.

This guide provides a comparative analysis of the kinase selectivity of key iodo-indazole derivatives, supported by experimental data. We will delve into the structural basis of their selectivity, present detailed methodologies for assessing inhibitor profiles, and visualize the complex signaling networks they target.

Structure-Activity Relationships (SAR): Decoding Selectivity

The selectivity of an indazole-based inhibitor is not determined by the core alone but by the interplay of substituents around the ring system. The indazole nitrogen atoms typically engage with the kinase hinge region, while appended functionalities explore adjacent hydrophobic pockets and solvent-exposed regions.

For instance, molecular docking studies of indazole-based inhibitors targeting Polo-like kinase 4 (PLK4) revealed that the indazole core forms strong hydrogen bonds with hinge residues Glu90 and Cys92.[5] Modifications guided by these structural insights, replacing a less optimal group with one that better occupies a hydrophobic pocket, can dramatically enhance potency and selectivity.[5] Similarly, in studies comparing indazole and aminopyrazole inhibitors of c-Jun N-terminal kinase 3 (JNK3), it was found that despite nearly identical binding modes in JNK3, the two classes had vastly different affinities for the related p38 kinase.[6] This highlights that subtle differences in inhibitor planarity and the way substituents occupy the active site can be exploited to achieve selectivity even among closely related kinases.[6]

Comparative Kinase Selectivity Profiles

To provide a clear performance benchmark, the following table summarizes the kinase inhibitory activities of selected indazole derivatives. It is critical to note that these data are compiled from different studies and assay formats, which can influence absolute IC50 values. However, the data provides a valuable comparative overview of selectivity trends.

Compound IDPrimary Target(s)Primary Target IC50 (nM)Off-Target Kinase(s)Off-Target IC50 (nM) / % InhibitionSelectivity (Fold)Source
Compound C05 PLK4< 0.1PLK1>85% inhibition @ 500 nM>5000x (estimated)[5]
PLK3>95% inhibition @ 500 nM>5000x (estimated)[5]
CDK4>95% inhibition @ 500 nM>5000x (estimated)[5]
SR-3737 p38α3JNK3120.25x (p38α selective)[6]
Compound 15 JNK31p38α226226x (JNK3 selective)[7]
Axitinib VEGFR20.2PDGFRβ1.68x[3][5]
c-KIT1.89x[3]
PLK44.221x[5]

Analysis of Selectivity:

  • Compound C05 , an indazole-based PLK4 inhibitor, demonstrates exceptional potency and high selectivity.[5] It shows minimal inhibition of other PLK family members and the cell cycle-related kinase CDK4 at a concentration 5000-fold higher than its PLK4 IC50, underscoring its precise targeting.[5]

  • SR-3737 and Compound 15 highlight how subtle structural changes in the indazole scaffold can invert selectivity between the closely related MAP kinases, JNK3 and p38α.[6][7] While SR-3737 preferentially inhibits p38α, Compound 15 is highly selective for JNK3.[6][7]

  • Axitinib , an approved drug, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) but also shows activity against other tyrosine kinases like PDGFRβ, c-KIT, and even the serine/threonine kinase PLK4, classifying it as a multi-kinase inhibitor.[3][5]

Methodology Spotlight: Kinase Selectivity Profiling

Accurate determination of a compound's kinase selectivity is paramount. A variety of in vitro and cellular methods are employed, each with distinct advantages.[8] Biochemical assays are essential for determining direct enzymatic inhibition, while cellular assays provide insights into target engagement in a more physiological context.[8]

Below is a representative protocol for a microfluidic mobility shift assay, a common method for biochemical kinase profiling that offers high throughput and reliable data.[9]

Protocol: Microfluidic Mobility Shift Kinase Assay

1. Principle: This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by a specific kinase. In a microfluidic chip, an applied voltage separates the substrate and product based on differences in their charge and size, allowing for ratiometric quantification of kinase activity.

2. Reagent Preparation:

  • Compound Dilution: Prepare a 10-point serial dilution of the test iodo-indazole derivative in 100% DMSO. A typical starting concentration is 1 mM. Subsequently, create intermediate dilutions in kinase reaction buffer.
  • Kinase Solution: Dilute the kinase enzyme to a working concentration (e.g., 2-5x final concentration) in the appropriate kinase reaction buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range.
  • Substrate/ATP Solution: Prepare a solution containing the fluorescently labeled peptide substrate and ATP in the kinase reaction buffer. The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

3. Reaction Setup (384-well plate format):

  • Add 2.5 µL of the diluted test compound to the appropriate wells. For control wells, add 2.5 µL of buffer with DMSO (negative control) or a known broad-spectrum inhibitor like staurosporine (positive control).
  • Add 5 µL of the kinase solution to all wells.
  • Incubate the plate for a 15-minute pre-incubation period at room temperature to allow the compound to bind to the kinase.
  • Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP solution to all wells.

4. Reaction and Termination:

  • Allow the reaction to proceed for a specified time (e.g., 60-90 minutes) at room temperature or 30°C. The incubation time should be optimized to achieve ~20-30% substrate conversion in the negative control wells.
  • Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

5. Data Acquisition and Analysis:

  • The reaction plate is loaded onto a microfluidic chip-based instrument (e.g., Caliper LabChip, PerkinElmer).
  • The instrument automatically samples from each well, performs the electrophoretic separation, and detects the fluorescent substrate and product peaks.
  • The percent conversion of substrate to product is calculated for each well.
  • The percent inhibition is calculated relative to the DMSO controls.
  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic dose-response curve.

Visualization of Pathways and Workflows

To visually represent the biological context and experimental design, the following diagrams have been generated.

PLK4_Pathway cluster_g1 G1 Phase cluster_s S Phase Cyclin D/CDK4_6 Cyclin D/ CDK4/6 pRb pRb Cyclin D/CDK4_6->pRb P E2F E2F pRb->E2F Inhibits PLK4 PLK4 E2F->PLK4 Activates Transcription STIL STIL PLK4->STIL P SAS-6 SAS-6 STIL->SAS-6 Recruits Centriole_Dup Centriole Duplication SAS-6->Centriole_Dup C05 Compound C05 (Iodo-indazole derivative) C05->PLK4 Inhibits

Caption: PLK4 signaling in centriole duplication, a target for iodo-indazole inhibitors like C05.

Kinase_Profiling_Workflow cluster_prep Assay Preparation cluster_reaction Biochemical Reaction cluster_analysis Data Analysis Compound_Plate 1. Compound Dilution (Iodo-indazole derivative) Preincubation 4. Add Kinase to Compound (Pre-incubation) Compound_Plate->Preincubation Enzyme_Prep 2. Kinase Aliquoting Enzyme_Prep->Preincubation Substrate_Prep 3. Substrate/ATP Mix Initiation 5. Initiate with Substrate/ATP Substrate_Prep->Initiation Preincubation->Initiation Incubation 6. Kinase Reaction Initiation->Incubation Termination 7. Stop Reaction Incubation->Termination Detection 8. Signal Detection (e.g., Mobility Shift) Termination->Detection Calculation 9. Calculate % Inhibition Detection->Calculation IC50 10. IC50 Curve Fitting Calculation->IC50 Selectivity 11. Determine Selectivity Profile IC50->Selectivity

Caption: A streamlined workflow for determining kinase inhibitor selectivity profiles.

Conclusion and Future Prospects

Iodo-indazole derivatives represent a versatile and powerful class of kinase inhibitors. The strategic placement of the iodine atom provides a crucial synthetic handle, enabling extensive structure-activity relationship studies aimed at optimizing both potency and selectivity. As demonstrated by compounds like C05, this scaffold can be engineered to produce inhibitors with exceptional selectivity for their intended targets.[5]

The comparative data underscores that while some indazole derivatives function as multi-kinase inhibitors, others can be fine-tuned to selectively inhibit a single kinase, even distinguishing between closely related family members. This tunability is the cornerstone of modern targeted therapy. Future work in this area will undoubtedly focus on leveraging advanced structural biology and computational modeling to more precisely predict the substitutions required to achieve desired selectivity profiles, ultimately leading to safer and more effective therapeutic agents.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Iodo-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A compound with poor metabolic stability can be rapidly cleared from the body, leading to low bioavailability and the formation of potentially toxic metabolites. This guide provides an objective comparison of the metabolic stability of the 5-iodo-1H-indazole scaffold against a common bioisosteric alternative, the indole ring. By presenting supporting experimental data, detailed protocols, and visualizations of metabolic pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the design and development of novel therapeutics.

The strategic replacement of an indole core with an indazole moiety is a widely employed tactic in medicinal chemistry to enhance metabolic stability.[1][2] The introduction of a nitrogen atom into the five-membered ring alters the electronic properties of the molecule, often rendering it less susceptible to metabolism by Cytochrome P450 (CYP450) enzymes.[3][4] Furthermore, the incorporation of a halogen, such as iodine, at the 5-position can serve to block a potential site of metabolism, further enhancing the compound's metabolic endurance.[5]

Comparative Analysis: Indazole vs. Indole Scaffolds

The primary metabolic pathway for many indole-containing compounds is oxidation by CYP450 enzymes, which can lead to hydroxylation or dehydrogenation. This can create "metabolic soft spots" on the indole ring, paving the way for further metabolism or the formation of reactive metabolites. The indazole ring, by virtue of its altered electronic distribution, can be more resistant to such oxidative metabolism.

Quantitative Data from In Vitro Metabolic Stability Assays

The following tables summarize quantitative data from in vitro metabolic stability assays using liver microsomes. These assays are standard methods for assessing the intrinsic clearance (CLint) and half-life (t½) of compounds, providing key insights into their metabolic fate.

Table 1: Comparative Metabolic Stability of an Indole Analog vs. its 2N-Protected Indazole Bioisostere in Mouse Liver Microsomes

Compound IDStructureScaffoldHalf-life (t½, min)Reference
8 (Structure of Indole Analog)Indole12.35[4]
32c (Structure of 2N-Protected Indazole Analog)Indazole>120[4]

Data from a study on selective androgen receptor antagonists, demonstrating a significant improvement in metabolic stability upon bioisosteric replacement of indole with indazole.[4]

Table 2: Metabolic Stability of Indole and Indazole-3-Carboxamide Analogs in Pooled Human Liver Microsomes (pHLM)

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
(S)-AMB-FUBINACA Indole< 1.0> 1386[6]
(S)-5F-AMB-PINACA Indazole< 1.0> 1386[6]
(S)-AB-FUBINACA Indazole19.869.9[6]
(S)-MDMB-FUBINACA Indole3.5396[6]

Note: While some indazole analogs still exhibit rapid clearance, the data for (S)-AB-FUBINACA showcases the potential for the indazole scaffold to confer significantly improved metabolic stability compared to certain indole counterparts.[6]

The Causality Behind Experimental Choices

The selection of an in vitro metabolic stability assay is a critical first step in characterizing a new chemical entity. The most common systems are liver microsomes and hepatocytes.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly CYP450s. Microsomal stability assays are excellent for identifying compounds susceptible to oxidative metabolism.[7][8]

  • Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters. They provide a more comprehensive picture of a compound's metabolic fate.[8]

For early-stage drug discovery, the microsomal stability assay is often preferred due to its simplicity, cost-effectiveness, and high-throughput nature. It allows for the rapid ranking of compounds based on their susceptibility to CYP450-mediated metabolism.

Visualizing Metabolic Pathways and Experimental Workflows

General Metabolic Pathway of Indole and Indazole Analogs

The following diagram illustrates the primary metabolic pathways for indole and indazole scaffolds, highlighting the role of CYP450 enzymes.

cluster_0 Indole Scaffold cluster_1 Indazole Scaffold cluster_2 This compound Scaffold Indole Indole Analog Indole_Metabolite Hydroxylated/Dehydrogenated Metabolites Indole->Indole_Metabolite CYP450 Oxidation (Metabolic Hotspot) Indazole Indazole Analog Indazole_Metabolite Metabolites (Reduced Formation) Indazole->Indazole_Metabolite CYP450 Oxidation (Reduced Susceptibility) Iodo_Indazole This compound Analog Iodo_Indazole_Metabolite Metabolites (Further Reduced Formation) Iodo_Indazole->Iodo_Indazole_Metabolite Blocked Metabolic Site (Enhanced Stability)

Caption: Comparative metabolic pathways of indole, indazole, and this compound scaffolds.

Experimental Workflow for Microsomal Stability Assay

This diagram outlines the key steps in a typical in vitro microsomal stability assay.

G A Prepare Compound Stock Solution D Initiate Reaction (Add Compound to Mix) A->D B Prepare Microsome/Cofactor Mix (Human Liver Microsomes + NADPH) C Pre-incubate at 37°C B->C C->D E Time Point Sampling (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction (Add Cold Acetonitrile with Internal Standard) E->F G Protein Precipitation (Centrifugation) F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis (Calculate t½ and CLint) H->I

Caption: Workflow for a typical in vitro human liver microsomal stability assay.

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol provides a self-validating system for assessing the metabolic stability of test compounds.

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Test Compound(s) and Positive Controls (e.g., Testosterone, Verapamil)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (a structurally similar compound not expected to be formed as a metabolite)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation of Solutions:

    • Prepare a 1 M stock of MgCl₂ in water.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 1 mg/mL working solution of human liver microsomes in phosphate buffer.

    • Prepare a 1 µM working solution of the test compound and positive controls in phosphate buffer (final DMSO concentration should be <0.5%).

    • Prepare the quenching solution: cold acetonitrile containing the internal standard at a suitable concentration.

  • Incubation:

    • In a 96-well plate, add the appropriate volume of the microsomal working solution.

    • Add the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • To initiate the reaction, add the test compound working solution to the wells. The final protein concentration is typically 0.5 mg/mL.

    • Incubate the plate at 37°C with shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of the cold acetonitrile quenching solution (typically 2-3 times the incubation volume).

    • The 0-minute time point is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing:

    • After the final time point, seal the plate and vortex thoroughly.

    • Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific test compound and internal standard.[9]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • Determine the slope of the linear regression line (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)

Conclusion

The strategic use of bioisosteric replacement, such as substituting an indole with a this compound, is a powerful tool in medicinal chemistry to enhance metabolic stability. The data presented in this guide illustrates the potential for the indazole scaffold to be more resistant to CYP450-mediated metabolism. By employing robust in vitro assays, such as the human liver microsomal stability assay detailed herein, researchers can effectively rank and select compounds with more favorable pharmacokinetic profiles, ultimately increasing the probability of success in the drug development pipeline.

References

A Comparative Guide to the Cross-Validation of 5-Iodo-1H-Indazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the anti-cancer efficacy of novel 5-iodo-1H-indazole derivatives. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for cross-validation, and benchmark the performance of representative indazole compounds against established standard-of-care chemotherapeutics in relevant cancer cell lines.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors like Axitinib and Pazopanib.[1][2][3] The introduction of an iodine atom at the 5-position of the 1H-indazole ring can significantly modulate the compound's physicochemical properties, potentially enhancing its binding affinity to target proteins and improving its overall pharmacological profile. This guide offers a systematic approach to validating the therapeutic potential of this promising class of compounds.

The Strategic Framework for Cross-Validation

A robust cross-validation strategy is paramount to ensure that the observed anti-cancer effects are specific, potent, and reproducible. This involves a multi-pronged approach encompassing cytotoxicity screening, elucidation of cell death mechanisms, and analysis of cell cycle perturbations across a panel of well-characterized cancer cell lines. The selection of appropriate benchmark drugs is crucial for contextualizing the potency of the novel derivatives.

Below is a logical workflow for the comprehensive evaluation of a novel this compound derivative.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Synthesis & Lead Identification A Select Diverse Cancer Cell Lines (e.g., Lung, Breast, Colon) B Determine IC50 Values (Cytotoxicity Assay - MTT) A->B C Benchmark Against Standard-of-Care Drugs B->C F Comparative Data Analysis C->F D Apoptosis Analysis (Annexin V / PI Staining) E Cell Cycle Analysis (PI Staining & Flow Cytometry) D->E E->F G Identify Lead Compound(s) F->G

Caption: A logical workflow for the cross-validation of novel anti-cancer compounds.

Comparative Efficacy: Indazole Derivatives vs. Standard-of-Care

To contextualize the performance of novel this compound derivatives, their cytotoxic potential must be benchmarked against established chemotherapeutic agents in relevant cancer models. We present a comparative analysis using representative data for indazole derivatives found in recent literature.

Rationale for Cell Line Selection:

  • A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer (NSCLC), a major indication for novel therapeutics.[4]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, representing a common subtype of breast cancer.[5]

  • HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line used extensively in drug screening.[1]

  • K562 (Chronic Myeloid Leukemia): A suspension cell line used to assess activity against hematological malignancies.[4]

Rationale for Benchmark Drug Selection:

  • Cisplatin: A platinum-based agent widely used for lung cancer.[6][7]

  • Doxorubicin: An anthracycline antibiotic, a cornerstone of many breast cancer chemotherapy regimens.[8][9]

  • 5-Fluorouracil (5-FU): An antimetabolite that is a standard of care for colorectal cancer.[10][11]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)

Compound/DrugTarget/ClassA549 (Lung)MCF-7 (Breast)HCT116 (Colon)K562 (Leukemia)
Indazole Derivative 1 (Cpd 2f) [1][12]Kinase Inhibitor0.23 - 1.151.150.46N/A
Indazole Derivative 2 (Cpd 6o) [4][13]Kinase Inhibitor>10N/AN/A5.15
Cisplatin (Benchmark)DNA Alkylating AgentVariesVariesVariesVaries
Doxorubicin (Benchmark)Topoisomerase II InhibitorVariesVariesVariesVaries
5-Fluorouracil (Benchmark)Thymidylate Synthase InhibitorVariesVariesVariesVaries

Note: IC50 values for benchmark drugs vary significantly based on experimental conditions and are presented for comparative context. The data for indazole derivatives are compiled from published studies.[1][4][12][13] Direct comparison requires running all compounds in the same experimental batch.

Core Experimental Protocols for Cross-Validation

This section provides detailed, step-by-step protocols for the essential assays required to validate the anti-cancer activity of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[13]

G A Viable Cell B Mitochondrial Dehydrogenase A->B contains D Formazan (Purple, Insoluble) B->D reduces C MTT (Yellow, Soluble) C->D is converted to F Measure Absorbance (~570 nm) D->F is measured after E Solubilization (e.g., DMSO) E->F enables

Caption: The principle of the MTT cell viability assay.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound test compounds and benchmark drugs

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other formazan solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds and benchmark drugs in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. Expert Tip: Protect the plates from light during this incubation as MTT is light-sensitive.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration using non-linear regression analysis.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

Determining whether a compound kills cancer cells by inducing programmed cell death (apoptosis) and/or by arresting the cell cycle is a critical step in its characterization.[14] Studies have shown that some indazole derivatives induce apoptosis by modulating the expression of key regulatory proteins like Bcl-2 and caspases.[13][15]

G Indazole Indazole Derivative (e.g., Cpd 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 downregulates Bax Bax (Pro-apoptotic) Indazole->Bax upregulates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway modulated by indazole derivatives.

Protocol: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[16]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire at least 10,000 events per sample.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Harvesting: Harvest cells as described above.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[18] Expert Tip: Dropwise addition of ethanol while vortexing is critical to prevent cell clumping.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[17][19]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to the cross-validation of this compound derivatives as potential anti-cancer agents. By employing standardized cytotoxicity assays, detailed mechanistic studies of apoptosis and cell cycle arrest, and direct comparison with established clinical drugs, researchers can generate high-quality, reproducible data. The indazole derivative (Cpd 2f) showed potent growth inhibitory activity against several cancer cell lines, while another derivative (Cpd 6o) was found to induce apoptosis in K562 cells, suggesting these compounds warrant further investigation.[1][13]

The data generated through these protocols will enable a clear, objective comparison of novel compounds, facilitating the identification of promising lead candidates for further preclinical and clinical development.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in cutting-edge research and drug development, our responsibility extends beyond discovery to include the safe and compliant management of all chemical reagents. 5-Iodo-1H-indazole is a vital heterocyclic building block, but its halogenated nature necessitates a specific and rigorous disposal protocol. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of personnel and the protection of our environment. The core principle is absolute: This compound waste is classified as halogenated organic waste and must never be disposed of down the drain or mixed with non-halogenated waste streams. [1][2][3]

Hazard Identification and Immediate Safety Precautions

Before handling or disposing of this compound, it is imperative to be fully aware of its associated hazards. This knowledge informs the selection of appropriate personal protective equipment (PPE) and dictates handling procedures.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[4][5][6]
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation[4][5][6]
Specific Target Organ Toxicity, Single Exposure Category 3 H335: May cause respiratory irritation[4][5][6]

| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life |

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[5] This is non-negotiable to prevent serious eye irritation from contact with the solid powder or solutions.

  • Hand Protection: Use nitrile gloves.[1] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[7] Contaminated gloves must be disposed of as solid hazardous waste.[8]

  • Protective Clothing: A standard laboratory coat is required to prevent contamination of personal clothing.[1] For larger quantities or when cleaning spills, chemical-resistant clothing may be necessary.

The Core Principle: Segregation of Halogenated Waste

The iodine atom in this compound places it firmly in the category of halogenated organic compounds.[1][9] This is the single most important factor governing its disposal. Halogenated waste streams are managed differently from other chemical wastes, primarily because their incineration can produce acidic gases (like hydrogen iodide) and other hazardous byproducts that require specialized scrubbers and disposal technologies.[3] Mixing halogenated and non-halogenated wastes leads to cross-contamination, making the entire volume more hazardous, difficult, and expensive to dispose of.[3]

The following workflow diagram illustrates the critical decision-making process for segregating waste containing this compound.

G cluster_0 Waste Generation & Segregation Workflow A Waste Generated (Containing this compound) B Is waste solid or liquid? A->B C Solid Waste Stream (e.g., unused solid, contaminated gloves, weigh boats, paper towels) B->C Solid D Liquid Waste Stream (e.g., reaction mixtures, solutions, container rinsate) B->D Liquid E Crucial Step: Identify as Halogenated Organic Waste C->E D->E F Place in Designated 'HALOGENATED ORGANIC WASTE' Container E->F G Store in designated Satellite Accumulation Area (SAA) for EHS pickup. F->G

Caption: Waste segregation decision tree for this compound.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for safe and compliant waste handling. The procedures for solid and liquid waste are distinct and must be followed carefully.

Protocol 3.1: Disposal of Solid Waste

This protocol applies to unused or expired this compound, as well as lab materials contaminated with the solid chemical (e.g., weighing paper, gloves, spatulas, paper towels).[8]

  • Identify and Segregate: Confirm that the waste is solid and contains this compound. Keep this waste separate from all other waste streams, especially non-halogenated and aqueous waste.[9][10]

  • Select Container: Obtain a designated hazardous waste container specifically for solid halogenated organic waste . This container must be made of a compatible material (e.g., high-density polyethylene) and be leak-proof with a tightly sealing lid.[10][11]

  • Labeling: Immediately label the container.[12] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "Waste this compound".

    • An indication of the hazards (e.g., Irritant, Harmful).

  • Accumulation: Place the solid waste directly into the labeled container. Do not leave contaminated items on the bench. Keep the container closed at all times except when actively adding waste.[3][13]

  • Storage: Store the waste container in a designated and marked Satellite Accumulation Area (SAA).[12][13] This area must be at or near the point of generation and under the control of laboratory personnel. Ensure the container is in secondary containment to mitigate any potential leaks.[3][10]

  • Arrange Pickup: Once the container is full or has been in storage for the maximum allowable time per institutional policy (often 12 months), submit a pickup request to your institution's Environmental Health and Safety (EHS) department.[12][13]

Protocol 3.2: Disposal of Liquid Waste

This protocol applies to any solutions containing this compound, including reaction mixtures, chromatography fractions, and the rinsate from cleaning contaminated glassware.

  • Identify and Segregate: Confirm the liquid waste contains this compound. This automatically classifies it as halogenated organic liquid waste.[2][9] Do not mix with acids, bases, or non-halogenated organic solvents.[3][11]

  • Select Container: Use a designated hazardous waste container (e.g., a carboy) for liquid halogenated organic waste .[9] Ensure the container is compatible with all components of the waste stream and has a vapor-tight, screw-on cap.

  • Labeling: As soon as the first drop of waste is added, label the container. The label must include:

    • The words "Hazardous Waste".

    • The full names of all chemical constituents, including solvents. For example: "Waste Halogenated Organics: this compound, Dichloromethane".

    • An approximate percentage of each component.

  • Accumulation: Add liquid waste to the container using a funnel. This must be done in a chemical fume hood to prevent inhalation of vapors.[3] Keep the container tightly capped when not in use.[3][13] Do not overfill the container.

  • Storage: Store the liquid waste container in the designated SAA, within secondary containment.[3] The storage area should be cool, dry, and well-ventilated.[3]

  • Arrange Pickup: Follow your institution's EHS protocol for requesting the removal of hazardous liquid waste.[14]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

  • Spill Cleanup:

    • Evacuate non-essential personnel and ensure the area is well-ventilated.

    • Wearing full PPE, contain the spill.

    • For a solid spill, carefully sweep or scoop the material into a designated solid halogenated waste container. Avoid creating dust.[7]

    • For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).[3]

    • Collect the absorbent material and place it in a sealed, labeled container for disposal as solid halogenated waste.[3][14]

    • Report the spill to your laboratory supervisor and EHS office as required by your institution.

  • First Aid and Exposure:

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[5] Seek medical attention.[7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5][7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink two glasses of water at most. Seek immediate medical attention.[7]

Waste Minimization Strategies

A core principle of modern laboratory management is the reduction of hazardous waste generation.[12][13]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[12]

  • Prudent Purchasing: Order only the quantity of chemical needed for your immediate research to avoid generating surplus that becomes waste.[12]

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory to prevent ordering duplicates and to identify chemicals nearing their expiration date.[10][13]

  • Substitution: Where scientifically viable, investigate the use of less hazardous or non-halogenated alternatives.[3][12]

By integrating these principles and protocols into your daily laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence. The proper management of chemical waste is not an ancillary task but a fundamental component of our professional practice.

References

Navigating the Safe Handling of 5-Iodo-1H-indazole: A Guide to Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The handling of halogenated organic compounds such as 5-Iodo-1H-indazole in a laboratory setting necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal plans, to ensure the safety of all personnel.

Hazard Assessment of this compound

A thorough risk assessment is the cornerstone of safe laboratory practice. This compound is classified with several hazards that demand careful management.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][2][3]

While a comprehensive toxicological profile has not been fully investigated, the known hazards require the implementation of the hierarchy of controls, where PPE serves as the final and critical barrier between the researcher and the chemical.[4]

Hazard Classification GHS Hazard Statement Pictogram
Acute toxicity, oralH302: Harmful if swallowed
alt text
Skin corrosion/irritationH315: Causes skin irritation
alt text
Serious eye damage/eye irritationH319: Causes serious eye irritation
alt text
Specific target organ toxicityH335: May cause respiratory irritation
alt text

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount. The following provides a detailed breakdown of the necessary equipment for handling this compound.

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87-compliant safety glasses with side shields are the minimum requirement for any work in a laboratory where hazardous materials are present.[5][6]

  • Recommended for Splash Hazards: When handling solutions of this compound or performing transfers that could result in splashes, chemical splash goggles that form a seal around the eyes are essential.[6]

  • Maximum Protection: For procedures with a high risk of splashing, such as when pouring large volumes, a face shield should be worn in conjunction with safety goggles.[5]

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation.

  • Laboratory Coat: A flame-resistant lab coat that fits properly, is fully buttoned, and has sleeves that are gathered at the wrist is mandatory.[6]

  • Gloves: Chemical-resistant gloves are a critical component of your PPE.

    • Material: Disposable nitrile gloves are generally recommended for incidental contact.[5] Always inspect gloves for any signs of degradation or punctures before use.[4]

    • Technique: For prolonged handling or when working with larger quantities, consider double-gloving (wearing two pairs of nitrile gloves). After handling the compound, remove the outer glove using a proper technique to avoid contaminating your skin.[4]

  • Apparel: Long pants and closed-toe shoes are required to protect against spills and splashes.[6][7]

Respiratory Protection

Given that this compound may cause respiratory irritation, respiratory protection should be considered, especially in certain scenarios.

  • Engineering Controls: A certified chemical fume hood should be the primary method for controlling inhalation exposure.

  • When to Use a Respirator: If engineering controls are not available or are insufficient to control airborne concentrations, or when handling large quantities of the solid material that could become airborne, a respirator is necessary.

  • Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge and a P95 or P100 particulate filter is recommended.[4] All personnel required to wear a respirator must be medically cleared, trained, and fit-tested.

Operational and Disposal Plans

A systematic approach to handling and disposal minimizes the risk of exposure.

Step-by-Step Handling Protocol
  • Preparation: Before handling this compound, ensure the chemical fume hood is functioning correctly. Designate a specific area for the work and ensure an emergency eyewash and safety shower are accessible.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally, gloves.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.

  • In-Use: Keep all containers of this compound sealed when not in use.

  • Post-Handling: After completing the work, decontaminate the work area.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination: first remove gloves, then the lab coat, followed by eye and face protection, and finally the respirator (if used). Wash hands thoroughly with soap and water.[4]

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep Verify Fume Hood and Safety Equipment don_ppe Don Appropriate PPE prep->don_ppe handle Weigh and Transfer in Fume Hood don_ppe->handle in_use Keep Containers Sealed handle->in_use decontaminate Decontaminate Work Area in_use->decontaminate dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan
  • Chemical Waste: All waste containing this compound, including excess material and contaminated solutions, must be disposed of as hazardous waste. Collect this waste in a clearly labeled, sealed container.

  • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other materials in a designated hazardous waste container.[4]

  • Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[8]

  • EHS Guidelines: Always follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[4][9] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][4] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency_Response_Flowchart cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Incident skin_flush Flush with water for 15 mins start->skin_flush Skin eye_flush Flush eyes for 15 mins start->eye_flush Eyes inhale_air Move to fresh air start->inhale_air Inhaled skin_remove Remove contaminated clothing skin_flush->skin_remove skin_med Seek medical attention skin_remove->skin_med eye_med Seek IMMEDIATE medical attention eye_flush->eye_med inhale_med Seek IMMEDIATE medical attention inhale_air->inhale_med

Caption: A flowchart outlining the immediate steps to take in case of an exposure incident.

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Contain and Absorb: For a small spill, use an inert absorbent material to contain it. Avoid creating dust if the spill is a solid.[4][8]

  • Collect and Dispose: Carefully collect all contaminated materials and place them in a sealed, labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area according to your laboratory's procedures.

  • Report: Report the spill to your supervisor and your institution's EHS department.

For large or highly hazardous spills, evacuate the area and contact your institution's emergency response team immediately.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.